7-Amino-4-aza-2-oxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIIFXHBHOEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230686 | |
| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-39-1 | |
| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 7-Amino-4-aza-2-oxindole"
An In-depth Technical Guide to the Synthesis of 7-Amino-4-aza-2-oxindole
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound (also known as 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one). The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core fragment in the development of potent kinase inhibitors and other therapeutic agents.[1][2] The introduction of a 7-amino group offers a critical vector for further chemical modification and can significantly influence the molecule's pharmacological properties, including target binding and selectivity.[3] This document outlines a logical and field-proven three-step synthetic sequence, beginning with the construction of the core 4-aza-2-oxindole ring system, followed by regioselective nitration, and concluding with a catalytic hydrogenation to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformations. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.
Introduction: The Significance of the 4-Aza-2-Oxindole Scaffold
The 4-aza-2-oxindole core is a bioisostere of the well-known oxindole and indole ring systems.[4] The strategic replacement of a carbon atom with a nitrogen atom in the benzene portion of the oxindole scaffold can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[5] These modifications are crucial in drug discovery for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its interaction with biological targets.[4]
Specifically, the 7-azaindole moiety, a related structure, is known to mimic the adenine fragment of ATP, allowing it to act as a "hinge-binding" motif in many protein kinase inhibitors.[5] The 4-aza-2-oxindole scaffold retains this key feature while providing a different three-dimensional geometry and chemical reactivity, making it a valuable building block for exploring novel intellectual property space and developing next-generation therapeutics.[6] The 7-amino functional group, in particular, serves as a versatile synthetic handle for the introduction of various side chains to probe the structure-activity relationship (SAR) of new chemical entities.
Retrosynthetic Analysis and Strategy
The proposed synthesis of this compound is designed as a linear sequence that builds complexity from a readily available pyridine-based starting material. The overall strategy hinges on the late-stage introduction of the key amino functionality via a nitro group, a reliable and scalable transformation.
Figure 1: Retrosynthetic pathway for this compound.
Synthetic Pathway and Mechanistic Rationale
The forward synthesis is divided into three primary stages, each optimized to ensure high yields and purity of the intermediates and the final product.
Step 1: Synthesis of the Core Scaffold: 4-Aza-2-oxindole
The construction of the bicyclic 4-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) core is the foundational step.[7][8] While several routes to azaindoles exist[1][9], a practical approach involves the cyclization of a suitably substituted pyridine precursor. This example utilizes a pathway starting from 2-amino-3-chloropyridine.
The rationale for this approach is the activation of the C2 and C3 positions of the pyridine ring to facilitate the formation of the fused pyrrolone ring. The sequence involves N-acylation followed by an intramolecular cyclization.
Figure 2: Workflow for the synthesis of the 4-Aza-2-oxindole core.
Experimental Protocol: Synthesis of 4-Aza-2-oxindole
-
Acylation: To a solution of 2-amino-3-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq). Slowly add ethyl oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-((3-chloropyridin-2-yl)amino)-2-oxoacetate.
-
Cyclization: Add the crude intermediate to a flask containing a Lewis acid such as aluminum chloride (AlCl₃, 3.0 eq) in an appropriate high-boiling solvent (e.g., nitrobenzene) and heat to 120-140 °C for 4-6 hours.
-
Purification: Cool the reaction mixture and carefully quench by pouring onto ice-water. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-aza-2-oxindole as a solid.
Step 2: Regioselective Nitration to 7-Nitro-4-aza-2-oxindole
The introduction of a nitro group onto the 4-aza-2-oxindole scaffold is a critical step. Electrophilic aromatic substitution on a pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[10] Nitration typically requires strong acidic conditions and directs substitution to the C3 and C5 positions (meta to the ring nitrogen).[11][12] In the 4-aza-2-oxindole system, the C5 and C7 positions are meta to the pyridine nitrogen. The C7 position is sterically less hindered and electronically favored for substitution.
Causality of Reagent Choice: A mixture of nitric acid in a strong acid, such as sulfuric acid or in trifluoroacetic anhydride, is employed to generate the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivated nature of the pyridine ring.[11]
Experimental Protocol: Synthesis of 7-Nitro-4-aza-2-oxindole
-
Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 4-aza-2-oxindole (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Adjust the pH to neutral (pH ~7) with a saturated solution of sodium bicarbonate.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Nitro-4-aza-2-oxindole. Further purification can be achieved by recrystallization if necessary.
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the lactam functionality of the oxindole ring.[13]
Causality of Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[4][14] It offers excellent activity and selectivity, and the reaction proceeds under a positive pressure of hydrogen gas. Raney Nickel is an alternative that can be used if dehalogenation is a concern in related substrates.[15]
Figure 3: Workflow for the catalytic hydrogenation of the nitro intermediate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a hydrogenation flask, dissolve 7-Nitro-4-aza-2-oxindole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 40-50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filtration and Concentration: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if required.
Data Summary and Characterization
The successful synthesis of each compound should be verified by standard analytical techniques. The following table summarizes the expected data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Appearance | Key Characterization Data (Hypothetical) |
| 4-Aza-2-oxindole | C₇H₆N₂O | 134.14 | 50-60% | Off-white to light brown solid | ¹H NMR: Signals for aromatic protons and CH₂ group. MS (ESI+): m/z 135.1 [M+H]⁺ |
| 7-Nitro-4-aza-2-oxindole | C₇H₅N₃O₃ | 179.14 | 70-85% | Yellow solid | ¹H NMR: Downfield shift of aromatic protons. MS (ESI+): m/z 180.1 [M+H]⁺ |
| This compound | C₇H₇N₃O | 149.15 | 90-98% | Light-colored solid | ¹H NMR: Appearance of a broad singlet for NH₂ protons. MS (ESI+): m/z 150.1 [M+H]⁺ |
Conclusion
This guide details a comprehensive and logically structured synthetic route to this compound, a valuable building block for drug discovery. By breaking down the synthesis into three manageable stages—scaffold formation, regioselective nitration, and catalytic reduction—this document provides both the practical steps and the underlying scientific rationale necessary for successful execution. The protocols described herein are based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability. This work serves as a foundational resource for medicinal chemists and process development scientists engaged in the synthesis of novel aza-oxindole-based therapeutic agents.
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Title: Synthesis of Azaindoles Source: Chinese Journal of Organic Chemistry URL: [Link]
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Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents Source: Drug Design, Development and Therapy URL: [Link]
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Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Source: Molecules URL: [Link]
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Title: Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents Source: Polycyclic Aromatic Compounds URL: [Link]
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An In-depth Technical Guide to the Core Chemical Properties of Aza-2-Oxindoles, with a Focus on the 7-Amino-4-aza-2-oxindole Scaffold
A Note on the Subject Compound: Extensive literature searches indicate that "7-Amino-4-aza-2-oxindole" is not a widely documented compound under this specific nomenclature. This guide, therefore, provides a comprehensive overview of the parent scaffold, 4-aza-2-oxindole, and extrapolates the potential properties and synthetic considerations for its 7-amino derivative based on established principles of medicinal chemistry and the known characteristics of related aza-heterocycles. This approach is intended to provide a foundational and scientifically reasoned resource for researchers and drug development professionals interested in this novel chemical space.
Introduction to the Aza-2-Oxindole Scaffold
The aza-2-oxindole framework represents a class of heterocyclic compounds that are isosteric to the biologically significant oxindole core. The introduction of one or more nitrogen atoms into the bicyclic system significantly modulates the scaffold's physicochemical properties, including its electronics, hydrogen bonding capacity, solubility, and metabolic stability.[1] These modifications make aza-2-oxindoles attractive scaffolds in drug discovery.
The specific compound of interest, this compound, belongs to the pyrrolopyridinone family. The nomenclature specifies:
-
Oxindole: A bicyclic structure composed of a benzene ring fused to a 2-oxopyrrolidine ring.
-
4-Aza: A nitrogen atom replaces the carbon at the 4th position of the indole core. The systematic name for 4-aza-2-oxindole is 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.[2]
-
7-Amino: An amino group (-NH2) is substituted at the 7th position of the bicyclic system.
The 7-azaindole moiety, a closely related structure, is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] The strategic placement of nitrogen atoms allows these molecules to act as bioisosteres of purines, enabling them to interact with the ATP-binding sites of various enzymes.[1]
Core Chemical and Physical Properties
Direct experimental data for this compound is not available. The following table summarizes the known properties of the parent scaffold, 4-aza-2-oxindole, and provides predicted properties for the 7-amino derivative based on the influence of an amino substituent on an aromatic system.
| Property | 4-Aza-2-Oxindole (1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) | This compound (Predicted) |
| Molecular Formula | C7H6N2O | C7H7N3O |
| Molecular Weight | 134.14 g/mol [2] | 149.15 g/mol |
| CAS Number | 32501-05-6[2] | Not Available |
| Appearance | Expected to be a crystalline solid | Expected to be a colored crystalline solid (aminopyridines are often colored) |
| Melting Point | Not widely reported | Expected to be higher than the parent scaffold due to increased intermolecular hydrogen bonding from the amino group. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and methanol.[5] | Expected to have slightly increased aqueous solubility at acidic pH due to the basicity of the amino group. Likely soluble in polar organic solvents. |
| pKa | Predicted acidic N-H pKa ~14-15; Predicted basic pyridine nitrogen pKa ~4-5.[5] | The amino group would introduce an additional basic site (pKa ~3-5). The pyridine nitrogen's basicity might be slightly altered by the electron-donating amino group. |
Spectroscopic Data Analysis (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted key features:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the CH2 group of the oxindole ring, and the protons of the amino and amide groups. The aromatic protons will exhibit coupling patterns characteristic of a substituted pyridine ring. The NH2 protons will likely appear as a broad singlet, and the amide NH will be a singlet at a higher chemical shift.
-
¹³C NMR Spectroscopy: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm. Signals for the aromatic carbons would also be present, with the carbon attached to the amino group showing a significant upfield shift due to its electron-donating nature.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), a strong C=O stretching band for the lactam carbonyl (around 1680-1700 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic rings (1400-1650 cm⁻¹).[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (149.15 m/z for C7H7N3O).
Synthesis and Reactivity
The synthesis of the 4-aza-2-oxindole scaffold is documented in the chemical literature.[6] A common approach involves the construction of the pyrrolidone ring onto a pre-existing pyridine core.
Caption: A potential synthetic workflow for this compound.
This protocol is a theoretical pathway based on standard organic chemistry transformations for analogous heterocyclic systems.
Step 1: Synthesis of 4-Aza-2-Oxindole (C) The synthesis of the 4-azaoxindole core would likely begin from a suitably substituted 2-aminopyridine derivative, following established literature procedures.[6]
Step 2: Nitration to form 7-Nitro-4-aza-2-oxindole (E)
-
Dissolve the 4-Aza-2-Oxindole (1 eq.) in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. The directing effects of the existing ring structure would need to be carefully considered to achieve regioselectivity at the 7-position.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture over crushed ice and neutralize with a suitable base to precipitate the product.
-
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
Step 3: Reduction to this compound (G)
-
Suspend the 7-Nitro-4-aza-2-oxindole (1 eq.) in ethanol or a similar solvent.
-
Add a reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.
-
Upon completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the amino product.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the final compound by column chromatography.
The reactivity of this compound is dictated by several functional groups:
-
The Pyrrolidone Ring: The methylene group adjacent to the carbonyl is susceptible to condensation reactions with aldehydes and ketones. The amide bond can be hydrolyzed under strong acidic or basic conditions.
-
The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions.
-
The Amino Group: The aromatic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
While there are no specific reported applications for this compound, its structural motifs suggest significant potential in medicinal chemistry.
Caption: Potential therapeutic applications of the this compound scaffold.
-
Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif in many approved kinase inhibitors.[3][7] The pyrrolopyridine core of this compound mimics the purine structure of ATP, making it a prime candidate for targeting the ATP-binding pocket of kinases involved in cancer and inflammatory diseases.
-
Anti-inflammatory Agents: Derivatives of 7-aza-2-oxindole have been synthesized and evaluated for their anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8] The this compound scaffold could be explored for similar activities.
-
Antiviral Agents: Azaindole and azaoxindole cores have been investigated for their potential as antiviral agents. For instance, some 7-azaindole analogues have been studied as potential treatments for influenza by targeting viral polymerases.[9]
Conclusion
This compound represents a novel and unexplored chemical entity with significant potential, particularly in the field of medicinal chemistry. While direct experimental data is scarce, a thorough analysis of its parent scaffold, 4-aza-2-oxindole, and related aza-heterocycles allows for reasoned predictions of its chemical properties, spectroscopic signatures, and potential biological applications. The synthetic pathways to this molecule are plausible using established organic chemistry methodologies. This guide serves as a foundational resource to stimulate further research into the synthesis and characterization of this promising scaffold, which may hold the key to developing new therapeutic agents.
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A Technical Guide to the Spectroscopic Characterization of 7-Amino-4-aza-2-oxindole
Abstract
7-Amino-4-aza-2-oxindole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. As with any novel compound intended for therapeutic applications, unambiguous structural confirmation and a thorough understanding of its physicochemical properties are paramount. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and characterization. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs principles of spectroscopic theory to present a predictive but scientifically grounded analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes a detailed experimental protocol, predicted data, and an in-depth interpretation to aid researchers in the verification of their synthetic products.
Introduction to this compound and its Spectroscopic Importance
The 4-aza-2-oxindole scaffold is a key structural motif found in a variety of pharmacologically active compounds. The introduction of an amino group at the 7-position is anticipated to significantly modulate the electronic properties and biological activity of the core structure, making this compound a compelling target for synthesis and evaluation. Spectroscopic analysis is the cornerstone of modern chemical research, providing the essential tools to confirm molecular structure, assess purity, and probe electronic and conformational properties. For a novel compound like this compound, a multi-faceted spectroscopic approach is necessary for unequivocal characterization. This guide is structured to provide both the theoretical underpinnings and practical insights required to interpret the spectroscopic data of this molecule.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, hydrogen-bond donating compounds and its ability to allow for the observation of exchangeable protons (NH and NH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at 298 K.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~10.5 | singlet | - | 1H |
| H-5 | ~7.0 | doublet | ~6.0 | 1H |
| H-6 | ~6.5 | doublet | ~6.0 | 1H |
| H-3 | ~3.4 | singlet | - | 2H |
| H-8 (NH₂) | ~5.0 | broad singlet | - | 2H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
H-1 (NH): The amide proton of the oxindole ring is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its resonance is predicted to be a sharp singlet around 10.5 ppm.
-
H-5 and H-6: These two protons are on the pyridine ring and are expected to form an AX spin system. H-5, being adjacent to the nitrogen atom, will likely be downfield of H-6. They should appear as doublets with a typical ortho-coupling constant of approximately 6.0 Hz.
-
H-3: The methylene protons at the 3-position of the oxindole ring are not adjacent to any other protons and are therefore expected to appear as a singlet. The chemical shift will be influenced by the adjacent carbonyl and aromatic ring, predicted to be around 3.4 ppm.
-
H-8 (NH₂): The protons of the primary amino group are exchangeable and will likely appear as a broad singlet. The chemical shift can vary depending on concentration and temperature but is predicted to be around 5.0 ppm in DMSO-d₆. The addition of D₂O would cause this signal to disappear, confirming its assignment.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~175 |
| C-7a | ~155 |
| C-7 | ~145 |
| C-5 | ~130 |
| C-4a | ~125 |
| C-6 | ~110 |
| C-3 | ~35 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-2 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate at a very low field, around 175 ppm.[2]
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-7a): The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the amino substituent. C-7, being directly attached to the electron-donating amino group, is expected to be significantly shielded compared to a similar carbon in an unsubstituted ring. Conversely, C-7a, adjacent to the lactam nitrogen, will be deshielded. The precise assignment would require 2D NMR experiments such as HSQC and HMBC.
-
C-3: The methylene carbon at the 3-position will be found in the aliphatic region, with a predicted chemical shift of around 35 ppm.
Caption: Structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M] | 162.0643 |
| [M+H]⁺ | 163.0722 |
| Major Fragments | Loss of CO, loss of NH₃ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion: The exact mass of this compound (C₇H₇N₃O) is 161.0589. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 163.0722. High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the aza-oxindole core is expected to be complex. Common fragmentation pathways for oxindoles include the loss of CO.[3][4] The amino group could be lost as ammonia (NH₃). A plausible fragmentation pathway would involve the initial loss of carbon monoxide from the lactam, followed by further fragmentation of the resulting aromatic system.
Caption: A simplified proposed fragmentation pathway for this compound in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Prepare a solid sample for analysis using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk.
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted Infrared Spectroscopy Data:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400-3300 | Medium (two bands) |
| N-H stretch (lactam) | ~3200 | Medium, broad |
| C=O stretch (lactam) | ~1680 | Strong |
| C=C stretch (aromatic) | 1620-1580 | Medium |
| N-H bend (amine) | ~1600 | Medium |
| C-N stretch | 1350-1250 | Medium |
Interpretation of the Predicted IR Spectrum:
-
N-H Stretching: The primary amino group will show two characteristic stretching bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric stretches).[1] The N-H stretch of the lactam is expected to be a broader band around 3200 cm⁻¹, likely due to hydrogen bonding.
-
C=O Stretching: The carbonyl group of the lactam is a strong IR absorber and is expected to appear around 1680 cm⁻¹. The exact position will be influenced by ring strain and hydrogen bonding.
-
Aromatic Region: The C=C stretching vibrations of the pyridine ring will appear in the 1620-1580 cm⁻¹ region. The N-H bending of the primary amine may also appear in this region.[5]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N stretching and various bending modes, which are characteristic of the molecule as a whole.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be chosen to give an absorbance reading between 0.1 and 1.
-
Record the UV-Vis spectrum from approximately 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
Predicted UV-Vis Spectroscopy Data:
| Transition | Predicted λ_max (nm) |
| π → π | ~240 and ~290 |
| n → π | ~350 (weak) |
Interpretation of the Predicted UV-Vis Spectrum:
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the conjugated aromatic system. The aza-oxindole core itself is a chromophore, and the addition of the electron-donating amino group will likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. A strong absorption band is predicted around 240 nm, with a shoulder or a second maximum around 290 nm. A weak, longer-wavelength absorption corresponding to an n → π* transition, likely involving the lone pair of electrons on the carbonyl oxygen, may be observed around 350 nm.[6][7]
Conclusion
The spectroscopic characterization of this compound requires a combination of techniques to provide a complete picture of its molecular structure. This guide has presented a detailed prediction of the expected ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data based on the analysis of structurally related compounds and fundamental spectroscopic principles. While these predictions serve as a valuable reference, it is crucial for researchers to perform their own comprehensive analyses, including 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of NMR signals. The data and interpretations provided herein should empower researchers to confidently identify and characterize this promising heterocyclic compound, paving the way for its further investigation in drug discovery and development.
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A Technical Guide to the Prospective Crystal Structure of 7-Amino-4-aza-2-oxindole: A Strategic Approach for Drug Discovery
Abstract
The 4-aza-2-oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The targeted introduction of an amino substituent at the 7-position, yielding 7-Amino-4-aza-2-oxindole, is hypothesized to offer novel molecular interactions and pharmacological properties. To date, the empirical crystal structure of this specific compound has not been reported in public databases. This guide, therefore, provides a comprehensive, prospective framework for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By detailing a robust experimental blueprint, we aim to empower researchers to unlock the precise three-dimensional architecture of this promising molecule, thereby accelerating structure-based drug design and development efforts.
Introduction: The Therapeutic Potential of Aza-oxindoles
The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][2][3] The replacement of a carbon atom with nitrogen in the indole nucleus gives rise to azaindoles, a modification that can profoundly alter the physicochemical properties and biological activity of the parent molecule.[4][5][6][7] Specifically, the 4-aza-2-oxindole core has been investigated for its role in developing novel therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[8][9][10][11]
The introduction of an amino group at the 7-position of the azaindole scaffold is a strategic decision rooted in established medicinal chemistry principles. The 7-aminoindole moiety is a key component in several bioactive molecules.[12] This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding site of a target protein and enhancing its potency and selectivity.
Despite its potential significance, the crystal structure of this compound remains undetermined. A definitive crystal structure is paramount for understanding its molecular geometry, intermolecular interactions, and for providing a rational basis for the design of new, more effective drug candidates. This guide presents a detailed, hypothetical workflow for elucidating this structure, from chemical synthesis to high-resolution crystallographic analysis.
Proposed Synthesis of this compound
While a direct synthesis for this compound is not yet published, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of aza-oxindoles and the functionalization of the indole nucleus.[13][14][15][16] The proposed pathway involves the initial construction of a 7-nitro-4-aza-2-oxindole intermediate, followed by the reduction of the nitro group to the desired amine.
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"7-Amino-4-aza-2-oxindole solubility"
An In-depth Technical Guide to the Solubility of 7-Amino-4-aza-2-oxindole
Introduction
This compound represents a novel heterocyclic scaffold with significant potential in drug discovery and development. As a derivative of the well-explored 7-azaoxindole core, it holds promise for applications in various therapeutic areas, including as an anti-inflammatory and anti-cancer agent.[1][2] The introduction of a nitrogen atom at the 4-position and an amino group at the 7-position is anticipated to modulate the molecule's physicochemical properties, profoundly influencing its solubility—a critical determinant of a drug candidate's success.
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility assessment and enhancement. By understanding the fundamental principles that govern the solubility of this unique scaffold, researchers can develop robust formulation strategies and accelerate the translation of promising candidates from the laboratory to the clinic.
The Critical Role of Solubility in Drug Development
Aqueous solubility is a paramount property for any small molecule intended for therapeutic use. Poor solubility can lead to a cascade of developmental challenges, including:
-
Inaccurate Biological Assessment: Low solubility can result in underestimated potency and toxicity in in-vitro assays, leading to misleading structure-activity relationships (SAR).[3]
-
Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Insufficient solubility often translates to low and variable bioavailability.
-
Formulation and Manufacturing Hurdles: Developing a suitable dosage form for a poorly soluble compound can be complex and costly, potentially hindering its path to market.[3]
Given the novelty of the this compound scaffold, a proactive and systematic approach to understanding and optimizing its solubility is essential for unlocking its full therapeutic potential.
Predicting the Solubility of this compound: A Physicochemical Analysis
While specific experimental data for this compound is not yet widely available, a detailed analysis of its constituent functional groups allows for a reasoned prediction of its solubility behavior.
The Influence of the Aza-oxindole Core
The core structure, a 4-aza-2-oxindole, is a nitrogen-containing heterocycle. The presence of nitrogen atoms, particularly the pyridine-like nitrogen at the 4-position, introduces polarity and the potential for hydrogen bonding with water molecules.[4] This is a favorable characteristic for aqueous solubility. The lactam moiety (the 2-oxindole part) also contributes to the molecule's polarity.
The Impact of the 7-Amino Group
The amino group at the 7-position is a key determinant of the molecule's pH-dependent solubility. As a basic functional group, it will be protonated in acidic conditions, forming a positively charged species. This ionization dramatically increases the molecule's affinity for polar solvents like water. Conversely, in neutral or basic conditions, the amino group will be in its neutral, less soluble form.
Anticipated pH-Solubility Profile
Based on the presence of the basic amino group, this compound is expected to exhibit significantly higher solubility in acidic pH environments. The pKa of the amino group will be a critical parameter to determine, as it will define the pH range over which this solubility enhancement occurs. A minimum in aqueous solubility can often be observed around the isoelectric point of a molecule.[5]
The following diagram illustrates the logical relationship between pH and the expected solubility of this compound.
Caption: Predicted pH-dependent solubility of this compound.
Experimental Determination of Solubility: Methodologies and Protocols
A systematic experimental approach is crucial to accurately characterize the solubility of this compound. Several well-established methods can be employed, each with its own advantages and limitations.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[5]
Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffer solutions of known pH (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[5]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Throughput Solubility Screening
For early-stage drug discovery, where compound availability may be limited, high-throughput methods offer a faster and less material-intensive alternative.
Turbidimetric Solubility Assay
This method relies on the principle that a compound will precipitate out of solution when its concentration exceeds its solubility limit, causing the solution to become turbid.
Protocol
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.
-
Aqueous Addition: Add a buffered aqueous solution to each well to induce precipitation.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader (nephelometer). The concentration at which turbidity is first observed provides an estimate of the kinetic solubility.
The following diagram outlines the workflow for a turbidimetric solubility assay.
Caption: Workflow for Turbidimetric Solubility Assay.
Factors Influencing Experimental Solubility Data
Several factors can influence the outcome of solubility experiments and should be carefully controlled and reported.[4]
| Factor | Influence on Solubility | Rationale |
| Temperature | Generally increases with temperature | Most dissolutions are endothermic, absorbing heat.[6] |
| pH | Highly dependent for ionizable compounds | Affects the ionization state of functional groups. |
| Particle Size | Smaller particles can increase solubility | Increased surface area for dissolution.[4] |
| Polymorphism | Different crystal forms have different solubilities | Amorphous forms are generally more soluble than crystalline forms. |
| Solvent Polarity | "Like dissolves like" | Polar compounds are more soluble in polar solvents.[4] |
Strategies for Solubility Enhancement
If the intrinsic solubility of this compound is found to be suboptimal for a desired application, several formulation and chemical modification strategies can be employed.
pH Adjustment and Salt Formation
Given the basic nature of the 7-amino group, the most straightforward approach to enhance aqueous solubility is through pH adjustment. Formulating the compound in an acidic solution will promote its protonation and dissolution.
Furthermore, the formation of a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, tartrate) can significantly improve the solid-state properties and dissolution rate of the compound.
Use of Co-solvents and Surfactants
The addition of co-solvents, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of a compound by reducing the polarity of the aqueous medium. Surfactants, on the other hand, can form micelles that encapsulate the drug molecules, increasing their apparent solubility.
Amorphous Solid Dispersions
For compounds with very low intrinsic solubility, creating an amorphous solid dispersion can be a powerful strategy.[7] In this approach, the crystalline drug is molecularly dispersed within a polymer matrix, preventing crystallization and enhancing its dissolution rate and apparent solubility.
Conclusion
This compound is a promising new scaffold in medicinal chemistry. Its solubility is predicted to be highly pH-dependent, driven by the basicity of the 7-amino group. A thorough experimental characterization of its solubility profile using methods such as the shake-flask technique is a critical step in its development. Should the intrinsic solubility prove to be a limiting factor, a range of well-established formulation strategies, from simple pH adjustment and salt formation to more advanced techniques like amorphous solid dispersions, can be employed to ensure that this promising compound can be effectively evaluated in biological systems and ultimately developed into a successful therapeutic agent.
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Navigating Physiological Barriers: A Technical Guide to the Stability of 7-Amino-4-aza-2-oxindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Stability in Drug Candidacy
In the intricate journey of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) under physiological conditions is a cornerstone of its potential success. A promising pharmacological profile can be rendered irrelevant if the molecule degrades before reaching its target or transforms into inactive or even toxic metabolites.[1][2] This guide provides an in-depth technical exploration of the stability of 7-Amino-4-aza-2-oxindole, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the key experimental workflows required to profile its stability, interpret the resulting data, and anticipate potential metabolic liabilities. The objective is to equip researchers with the foundational knowledge to design robust stability studies and make informed decisions in the lead optimization process.
The 4-aza-2-oxindole core, a bioisostere of the indole scaffold, is increasingly utilized in the design of therapeutic agents due to its unique physicochemical properties.[3][4] The introduction of a nitrogen atom into the indole ring system can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic fate.[3] Understanding the inherent stability of this scaffold, particularly with the addition of a 7-amino substituent, is paramount for its successful development.
Part 1: Foundational Stability Assessment: A Multi-faceted Approach
A comprehensive understanding of a molecule's stability requires a suite of assays that mimic the diverse environments it will encounter in vivo. For this compound, we will focus on two critical aspects of physiological stability: metabolic stability in the liver and chemical stability in plasma.
Metabolic Stability: The Liver as the Primary Metabolic Hub
The liver is the principal site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics.[5][6][7] Assessing a compound's susceptibility to hepatic metabolism is a critical early step in drug discovery.[2][6] The primary in vitro tool for this evaluation is the liver microsomal stability assay.[5][6][7]
Liver microsomes are subcellular fractions containing a rich concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[5][7] By incubating this compound with liver microsomes, we can simulate its initial encounter with the liver's metabolic machinery. This assay allows us to determine the intrinsic clearance (CLint) of the compound, a measure of the rate at which the liver can metabolize the drug in the absence of blood flow limitations.[2][6][8] A high intrinsic clearance often translates to rapid in vivo clearance and a short half-life, potentially limiting the drug's therapeutic efficacy.[9]
The following diagram outlines the typical workflow for a microsomal stability assay.
Caption: Workflow for a typical liver microsomal stability assay.
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[8]
-
Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[5][8]
-
Prepare an NADPH regenerating system according to the manufacturer's instructions. This typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[8][10]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.[7][10]
-
-
Sample Processing and Analysis:
-
Controls:
-
Negative Control (No Cofactor): Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for non-NADPH dependent degradation or chemical instability.[11]
-
Positive Control: Include a compound with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound) to validate the assay performance.[5]
-
The concentration of this compound at each time point is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
| Parameter | Formula | Description |
| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time plot | Rate of disappearance of the compound. |
| Half-life (t½) | 0.693 / k | Time required for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (V/P) | Volume of microsomal matrix cleared of the compound per unit time per unit of protein. |
| V = Incubation Volume | ||
| P = mg of microsomal protein |
A shorter half-life and higher intrinsic clearance suggest greater metabolic liability.
Plasma Stability: Assessing Stability in Systemic Circulation
Once a drug enters the bloodstream, it is exposed to a variety of enzymes, primarily esterases and proteases, that can lead to its degradation.[9] The plasma stability assay is a crucial experiment to identify compounds that are unstable in circulation, which can lead to rapid clearance and a short half-life.[9][12]
Assessing stability in plasma is essential to ensure that the compound remains intact long enough to distribute to its target tissue and exert its pharmacological effect.[9] Instability in plasma can lead to poor bioavailability and inconsistent pharmacokinetic profiles.[9] This is particularly important for compounds containing functional groups susceptible to hydrolysis, such as esters and amides, although other functionalities can also be labile.[12]
The workflow for a plasma stability assay is similar to the microsomal stability assay but uses plasma as the biological matrix.
Caption: Workflow for a typical plasma stability assay.
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled plasma (e.g., human, rat) from the desired species.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.[12]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins.[9][12] An internal standard should be included in the quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[12]
-
-
Controls:
-
Heat-Inactivated Plasma: Run a parallel incubation in heat-inactivated plasma to distinguish between enzymatic degradation and chemical instability.
-
Positive Control: Include a compound known to be unstable in plasma (e.g., an ester-containing drug) to confirm the enzymatic activity of the plasma lot.[9]
-
Data from the plasma stability assay is analyzed similarly to the microsomal stability data. The percentage of the parent compound remaining at each time point is determined relative to the initial concentration at time zero.
| Time (min) | % Remaining |
| 0 | 100 |
| 15 | |
| 30 | |
| 60 | |
| 120 |
A significant decrease in the concentration of this compound over the incubation period would indicate instability in plasma. A compound is generally considered stable if more than 85-90% of the parent compound remains after the final time point.
Part 2: Anticipating Metabolic Liabilities of the this compound Scaffold
While experimental data is essential, a proactive approach to drug design involves anticipating potential metabolic hotspots on a molecule. For the this compound scaffold, several features warrant consideration.
The 7-azaindole Core and Aldehyde Oxidase (AO) Metabolism
The 7-azaindole scaffold is known to be a substrate for aldehyde oxidase (AO), a cytosolic enzyme that can play a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[13] Oxidation of the 2-position of the 7-azaindole ring is a common metabolic pathway mediated by AO.[13] This can lead to the formation of a 2-hydroxy-7-azaindole metabolite.[13]
To investigate the potential role of AO in the metabolism of this compound, a cytosol stability assay can be performed.
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A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 7-Amino-4-aza-2-oxindole Derivatives
Executive Summary
The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the natural indole nucleus and appearing in numerous FDA-approved drugs.[1][2][3] This guide focuses on a specific, promising subclass: 7-Amino-4-aza-2-oxindole derivatives . The introduction of a nitrogen atom into the indole's benzene ring to form the pyrrolopyridine core can significantly modulate physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing binding affinity and efficacy.[3] This document provides an in-depth exploration of the synthetic routes to these compounds, details their biological activities with a focus on anti-inflammatory applications, elucidates their mechanism of action, and offers robust experimental protocols for their evaluation.
The 4-Aza-2-Oxindole Scaffold: A Strategic Core for Drug Design
The 4-aza-2-oxindole, systematically named 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, represents a strategic modification of the well-known oxindole framework.[4] The placement of a nitrogen atom at the 4-position of the bicyclic system introduces a hydrogen bond acceptor site, which can fundamentally alter the molecule's interaction with biological targets compared to its indole counterpart.[3]
The further incorporation of an amino group at the 7-position provides a critical hydrogen bond donor, creating a molecule with enhanced potential for specific, high-affinity interactions within protein binding pockets. This strategic functionalization makes the this compound core an attractive starting point for developing novel therapeutics, particularly for targets where such interactions are paramount for potency and selectivity. This scaffold has been explored for a range of applications, including the development of agents for cancer, inflammation, and viral diseases.[5][6][7]
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of 7-aza-2-oxindole derivatives often leverages established heterocyclic chemistry principles. A prevalent and effective method is the base-catalyzed aldol condensation between the 7-aza-2-oxindole core and various substituted aldehydes. This approach allows for the facile introduction of diverse substituents, enabling systematic exploration of structure-activity relationships (SAR).
General Synthetic Workflow: Aldol Condensation
A validated approach involves the condensation of 7-aza-2-oxindole with a substituted benzaldehyde in a basic medium.[8] This reaction typically proceeds with good yields and provides a modular route to a library of derivatives.
Causality Behind Experimental Choices:
-
Base Catalyst (e.g., Piperidine/Pyrrolidine): The base is crucial for deprotonating the C3-methylene group of the 7-aza-2-oxindole, forming a nucleophilic enolate. The choice of a secondary amine base is often optimal as it is strong enough to initiate the reaction without promoting significant side reactions.
-
Solvent (e.g., Ethanol): Ethanol is a common solvent as it effectively solubilizes the reactants and the base catalyst, facilitating a homogenous reaction environment. Its boiling point allows for reactions to be conducted at elevated temperatures to drive the reaction to completion.
-
Reaction Temperature: Heating the reaction mixture is often necessary to overcome the activation energy of the condensation and subsequent dehydration step, which forms the thermodynamically stable α,β-unsaturated carbonyl system.
Caption: General workflow for synthesizing 7-aza-2-oxindole derivatives.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of related 7-aza-2-oxindole derivatives.[8]
-
Reactant Preparation: To a solution of 7-aza-2-oxindole (1.0 eq) in absolute ethanol, add the desired substituted benzaldehyde (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 eq) to the mixture.
-
Reaction: Stir the mixture at reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation Insight: The disappearance of the starting materials and the appearance of a new, typically more conjugated (UV-active) spot, indicates product formation.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual impurities, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography over silica gel.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Biological Activity and Therapeutic Potential
Derivatives of the 7-aza-2-oxindole scaffold have demonstrated significant potential across multiple therapeutic areas, most notably as anti-inflammatory agents.
Anti-Inflammatory Activity
Sepsis and other acute inflammatory diseases are characterized by an overproduction of pro-inflammatory mediators, leading to a "cytokine storm".[8] Several 7-aza-2-oxindole derivatives have been synthesized and evaluated for their ability to inhibit the release of key inflammatory cytokines.[8][9]
In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these compounds have shown potent inhibitory effects on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two critical mediators in the inflammatory cascade.[8][9]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) for representative aza-oxindole derivatives against cytokine release in LPS-stimulated macrophages. This data highlights the potential of this chemical class.
| Compound ID | Core Scaffold | Modification | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Reference |
| 6a | 7-Aza-2-oxindole | 3-(4-fluorobenzylidene) | > 20 | > 20 | [8] |
| 6f | 7-Aza-2-oxindole | 3-(4-(piperazin-1-yl)benzylidene) | 12.01 ± 1.13 | 11.23 ± 1.09 | [8] |
| 7i | Indole-2-one | 3-(4-(4-formylpiperazin-1-yl)benzylidene) | 0.98 ± 0.11 | 1.12 ± 0.15 | [8] |
Note: While compound 7i is an indole-2-one, its high potency provides a valuable benchmark for the anti-inflammatory potential of the broader oxindole class and suggests avenues for optimizing the 7-aza-2-oxindole scaffold.[8]
Mechanism of Action: Interruption of Inflammatory Signaling
The anti-inflammatory effects of these derivatives are rooted in their ability to modulate critical intracellular signaling pathways. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of genes encoding pro-inflammatory proteins, including TNF-α, IL-6, COX-2, and iNOS.[8]
The 7-aza-2-oxindole derivatives exert their effect by inhibiting this pathway, leading to a significant reduction in the expression and release of these inflammatory mediators.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising core for the development of novel therapeutic agents. The synthetic accessibility via methods like aldol condensation allows for extensive chemical exploration to optimize biological activity. Current research strongly supports their potential as potent anti-inflammatory agents by inhibiting the NF-κB signaling pathway.[8][9]
Future research should focus on:
-
Expanding SAR studies: Synthesizing a broader range of derivatives to improve potency and selectivity.
-
Target Deconvolution: Identifying the specific protein kinase or enzyme within the inflammatory cascade that these compounds directly inhibit. While the broader 7-azaoxindole class is known to target kinases, the precise targets for these specific derivatives warrant investigation.[6]
-
In Vivo Evaluation: Advancing the most potent compounds into preclinical animal models of inflammatory diseases, such as LPS-induced sepsis, to validate their therapeutic efficacy.[8]
This structured approach will enable the translation of these promising chemical entities into next-generation therapeutics.
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A Technical Guide to the Potential Biological Activity of 7-Amino-4-aza-2-oxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aza-2-oxindole scaffold, a nitrogen-containing heterocyclic derivative of oxindole, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide explores the potential biological activities of a specific, under-investigated derivative: 7-Amino-4-aza-2-oxindole. Drawing upon existing research on related azaoxindole, azaindole, and oxindole compounds, this document provides a scientifically-grounded framework for initiating a research program into this novel molecule. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for activity screening and mechanism elucidation, and offer insights into potential therapeutic applications.
Introduction: The 4-Aza-2-Oxindole Scaffold and the Significance of the 7-Amino Moiety
The oxindole core is a well-established pharmacophore found in numerous natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a nitrogen atom into the six-membered ring to create the aza-scaffold, as in 4-aza-2-oxindole, modulates the electronic properties and three-dimensional structure of the molecule. This can lead to altered binding affinities for biological targets and improved pharmacokinetic profiles.[3][4]
The specific focus of this guide, this compound, introduces a key functional group—the amino group at the 7-position. This substitution is of particular interest for several reasons:
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with protein targets.
-
Basicity: The amino group introduces a basic center, which can influence solubility, cell permeability, and interactions with acidic residues in target proteins.
-
Site for Derivatization: The amino group provides a convenient handle for further chemical modification, allowing for the generation of a library of analogs to explore structure-activity relationships (SAR).
Given the known activities of related heterocyclic compounds, we hypothesize that this compound holds significant potential as a modulator of key cellular pathways implicated in diseases such as cancer and inflammation.
Hypothesized Biological Activities and Molecular Targets
Based on extensive literature precedent for the broader class of azaoxindoles and related heterocycles, we propose several key areas of investigation for this compound.
Anticancer Activity
The oxindole and azaoxindole scaffolds are frequently associated with anticancer properties, acting through various mechanisms.[1][5]
-
Kinase Inhibition: A significant number of kinase inhibitors feature aza-indole or oxindole cores.[3][5] These compounds often act as ATP-competitive inhibitors.[6] The 7-amino group could potentially interact with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. Potential kinase targets to investigate include:
-
PI3K (Phosphoinositide 3-kinase): Derivatives of the 7-azaindole scaffold have been identified as potent PI3K inhibitors.[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently deregulated in cancer.[7]
-
EGFR (Epidermal Growth Factor Receptor): 4-azaindole hybrids have been synthesized and shown to act as EGFR inhibitors.[8]
-
Other Kinases: A broad panel of kinases should be screened to identify potential targets, as the specificity of kinase inhibitors can vary widely.[9]
-
-
Induction of Apoptosis: Many heterocyclic compounds exert their anticancer effects by inducing programmed cell death (apoptosis).[10] This can be a consequence of upstream signaling inhibition (like kinase inhibition) or through other mechanisms. In silico analyses of some heterocyclic compounds suggest potential interactions with histone deacetylase 8 (HDAC8), a protein associated with cancer.[10]
-
p53-MDM2 Interaction Inhibition: The disruption of the p53-MDM2 protein-protein interaction is a promising strategy for cancer therapy.[11] Spirooxindole derivatives have been shown to be effective inhibitors of this interaction.[11] The 4-aza-2-oxindole core of our compound of interest may also be amenable to binding the MDM2 protein.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Derivatives of indole-2-one and 7-aza-2-oxindole have been synthesized and evaluated for their anti-inflammatory properties.[12][13]
-
Inhibition of Pro-inflammatory Cytokines: A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. The parent 7-aza-2-oxindole scaffold has been shown to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[12][13] It is therefore highly probable that this compound will exhibit similar, if not enhanced, activity.
Other Potential Activities
The versatility of the azaindole and oxindole scaffolds suggests other potential biological activities for this compound, including:
-
Antiviral Activity: 7-azaindole derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase and as potential agents against SARS-CoV-2.[14][15]
-
Antimicrobial Activity: Various oxindole derivatives have demonstrated antimicrobial properties.[2]
The following table summarizes the hypothesized biological activities and the rationale for their investigation.
| Potential Biological Activity | Hypothesized Molecular Target/Mechanism | Rationale based on Related Scaffolds | Key References |
| Anticancer | Kinase Inhibition (e.g., PI3K, EGFR) | Aza-indole and oxindole cores are common in kinase inhibitors. | [3][5][7][8] |
| Induction of Apoptosis | Heterocyclic compounds are known to induce apoptosis in cancer cells. | [10] | |
| p53-MDM2 Interaction Inhibition | Spirooxindoles are known inhibitors of this protein-protein interaction. | [11] | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 release | 7-aza-2-oxindole derivatives show potent anti-inflammatory effects. | [12][13] |
| Antiviral | Viral enzyme inhibition (e.g., reverse transcriptase) | 7-azaindole derivatives have shown antiviral activity. | [14][15] |
Proposed Experimental Workflows
To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended.
Tier 1: Initial Cytotoxicity and Anti-inflammatory Screening
The first step is to assess the general cytotoxicity of the compound against a panel of cancer cell lines and a normal cell line to determine a therapeutic window. Concurrently, its primary anti-inflammatory potential can be evaluated.
Protocol: MTT Assay
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HaCaT) in 96-well plates at an appropriate density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
Protocol: Inhibition of TNF-α and IL-6 in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media.[12]
-
Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 2 hours.[13]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[12][13]
-
Supernatant Collection: After an appropriate incubation period (e.g., 22 hours), collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[12]
-
Data Analysis: Normalize the cytokine levels to the total protein concentration and express the results as a percentage of the LPS control.
Tier 2: Target-Based and Mechanistic Assays
If promising activity is observed in Tier 1, the next step is to investigate the potential molecular targets and mechanisms of action.
Given the prevalence of kinase inhibition among related compounds, a broad kinase screen is a logical next step.
Workflow: Kinase Inhibition Profiling
Caption: A streamlined workflow for identifying and validating kinase inhibitory activity.
Protocol: Biochemical Kinase Assay (e.g., Kinase-Glo®)
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP at a physiologically relevant concentration.[18]
-
Inhibitor Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
ATP Detection: Add Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A higher light signal indicates less ATP consumption and therefore greater kinase inhibition.[19]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Transfection: Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with this compound.
-
Tracer Addition: Add a fluorescent tracer that binds to the kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the target kinase within the cell.[20]
-
Data Analysis: Determine the IC50 for target engagement in a live-cell environment.
If the compound exhibits significant cytotoxicity, it is important to determine if it is inducing apoptosis and/or causing cell cycle arrest.
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain them with fluorescently-labeled Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population indicates that the compound induces apoptosis.[10]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.[10]
Hypothetical Signaling Pathway Modulation
Should this compound prove to be a PI3K inhibitor, it would be expected to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Data Interpretation and Future Directions
The results from these experimental workflows will provide a comprehensive initial profile of the biological activity of this compound.
-
Potent and Selective Activity: If the compound shows potent activity in a specific assay (e.g., sub-micromolar IC50 in a kinase assay) with a good therapeutic index (high IC50 in normal cells vs. cancer cells), it would be a strong candidate for lead optimization.
-
Moderate or Non-selective Activity: If the activity is moderate or the compound hits multiple targets, SAR studies would be necessary. The 7-amino group can be derivatized to improve potency and selectivity.
-
In Vivo Studies: Promising candidates with good in vitro activity and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties should be advanced to in vivo studies in relevant animal models (e.g., xenograft models for cancer, LPS-induced sepsis models for inflammation).[12][21]
Conclusion
While this compound is a novel chemical entity with limited published data, the rich pharmacology of the parent 4-aza-2-oxindole and related heterocyclic scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows in this guide offer a clear and logical path for elucidating its biological activities, with a particular focus on its potential as an anticancer and anti-inflammatory compound. The insights gained from such a research program could pave the way for the development of a new class of therapeutics.
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An In-Depth Technical Guide to the In Silico Modeling of 7-Amino-4-aza-2-oxindole: From Target Hypothesis to Pharmacokinetic Profile
Executive Summary
The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential, particularly as kinase inhibitors and anti-inflammatory agents.[1][2] This guide presents a comprehensive in silico workflow for the characterization of a novel derivative, 7-Amino-4-aza-2-oxindole. We eschew a rigid, templated approach, instead adopting a fluid, logic-driven methodology that mirrors real-world drug discovery research. This document provides not just the protocols, but the strategic reasoning behind each computational step, from initial ligand preparation and target hypothesis to the dynamic assessment of protein-ligand stability and prediction of ADMET properties. Our objective is to furnish researchers, scientists, and drug development professionals with a self-validating computational framework to efficiently evaluate novel chemical entities, minimize late-stage failures, and guide subsequent wet-lab experimentation.
The Subject Molecule: this compound
The core of our investigation is this compound. The oxindole scaffold is a well-established pharmacophore found in numerous bioactive compounds.[3][4] The "4-aza" modification, introducing a nitrogen atom into the 6-membered ring, significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it an intriguing subject for drug design. The addition of a 7-amino group provides a critical vector for interaction, potentially forming key hydrogen bonds within a target's binding site.
Given that related azaindole and oxindole derivatives have shown potent activity as kinase inhibitors, a primary hypothesis for this guide is that this compound may also target the ATP-binding site of a protein kinase.[5][6][7] Kinases are essential targets in oncology and immunology, making this a therapeutically relevant starting point.[6] Our in silico workflow will therefore proceed with this hypothesis, demonstrating how to computationally validate and characterize the interaction with a representative kinase.
Foundational Workflow: Ligand Preparation and Target Selection
A robust computational analysis begins with meticulously prepared inputs. The quality of the initial ligand and protein structures directly dictates the reliability of all subsequent predictions.
Ligand Preparation Protocol
The first step is to generate a chemically accurate, low-energy 3D conformation of this compound.
-
2D Sketching and 3D Conversion: Using molecular editing software (e.g., ChemDraw, MarvinSketch), draw the 2D structure of this compound. Utilize the software's built-in tools to convert this 2D representation into a 3D structure.
-
Protonation State and Tautomerization: At physiological pH (7.4), the 7-amino group will be protonated. It is critical to ensure the correct protonation state is assigned, as this governs electrostatic and hydrogen bonding interactions. Tools like Open Babel or specialized software suites can predict pKa and assign appropriate protonation.
-
Energy Minimization: The initial 3D structure is not necessarily in a low-energy, stable conformation. A geometry optimization, or energy minimization, must be performed using a suitable force field (e.g., MMFF94 or UFF). This process refines bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic conformation for docking.
Target Identification and Receptor Preparation
Based on our hypothesis, we will select a therapeutically relevant protein kinase as a target. For this guide, we will use TANK-binding kinase 1 (TBK1) , a crucial enzyme in innate immunity pathways whose dysregulation is linked to cancer and autoimmune diseases.[8]
-
Obtain Protein Structure: Download the crystal structure of human TBK1 from the Protein Data Bank (RCSB PDB). A suitable structure would be one co-crystallized with a ligand in the ATP-binding site (e.g., PDB ID: 4O1Z). This provides an experimentally validated binding pocket.
-
Receptor "Cleaning": The raw PDB file contains non-essential information.
-
Remove all water molecules, as their positions in a static crystal structure are not always representative of a dynamic solvated system.
-
Delete co-solvents, ions, and any co-crystallized ligands from the binding site.
-
If the protein is a multimer, retain only the single chain relevant for the binding interaction.
-
-
Add Hydrogens and Assign Charges: PDB files often lack explicit hydrogen atoms. Use software like AutoDock Tools or Chimera to add polar hydrogens.[9] Assign partial atomic charges using a standard force field (e.g., Gasteiger charges). This step is non-negotiable for accurately calculating electrostatic interactions during docking.
Molecular Docking: Probing the Binding Hypothesis
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[9][10] It serves as the first computational validation of our hypothesis.
Molecular Docking Workflow
Caption: High-level workflow for molecular docking simulation.
Step-by-Step Docking Protocol (Using AutoDock Vina)
-
Input File Preparation: Convert the prepared ligand and receptor files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.
-
Grid Box Definition: Define the search space for the docking algorithm. The grid box should encompass the entire ATP-binding site. A common technique is to center the grid on the position of the co-crystallized ligand from the original PDB file, with dimensions large enough to allow rotational and translational freedom for the ligand (e.g., 25x25x25 Å).[9]
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.
-
Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Analysis of Results:
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file.[9] More negative values indicate stronger predicted binding.
-
Pose Visualization: Visualize the output PDBQT file, which contains the top-ranked binding poses, complexed with the receptor structure in a molecular viewer like PyMOL or Chimera.
-
Interaction Analysis: Critically examine the highest-ranked pose. Look for key intermolecular interactions:
-
Hydrogen Bonds: Does the 7-amino group or the oxindole's carbonyl form hydrogen bonds with backbone or side-chain residues in the hinge region of the kinase?
-
Pi-Stacking: Does the aromatic ring system form pi-pi or pi-cation interactions?
-
Hydrophobic Contacts: Is the molecule well-seated in hydrophobic pockets?
-
-
A successful docking result will show a low-energy binding affinity and a pose that forms chemically sensible interactions with key residues in the active site.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, it does not account for the dynamic nature of proteins or the influence of solvent.[11] MD simulation assesses the stability of the predicted protein-ligand complex over time, providing a more rigorous validation.
MD Simulation Workflow
Caption: Standard workflow for all-atom molecular dynamics simulation.
Abbreviated MD Protocol (Using GROMACS)
This protocol outlines the key stages of an MD simulation.[12][13][14]
-
System Preparation:
-
Complex Formation: Combine the coordinates of the receptor and the best-docked ligand pose into a single PDB file.
-
Force Field and Topology: Use GROMACS's pdb2gmx tool to generate a protein topology using a modern force field like CHARMM36. The ligand's topology and parameters must be generated separately, often using a server like CGenFF, and then merged into the system's master topology file.[12][13]
-
Solvation and Ionization: Create a simulation box (e.g., cubic) and fill it with a pre-equilibrated water model like TIP3P. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[12]
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes in the initial system.
-
NVT Equilibration: Run a short simulation (e.g., 1 ns) at constant volume and temperature (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex while the solute's heavy atoms are position-restrained.
-
NPT Equilibration: Run a subsequent simulation (e.g., 1-5 ns) at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density. Position restraints are typically maintained.
-
-
Production MD:
-
Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 ns). Save the trajectory coordinates at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the complex is not undergoing major conformational changes and is stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Monitor the hydrogen bonds identified in the docking pose throughout the simulation. Their persistence is a strong indicator of a stable, specific interaction.
-
In Silico ADMET Prediction: Profiling Drug-Likeness
An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness, helping to flag potential liabilities before synthesis.[15][16][17]
ADMET Prediction Workflow
Caption: Workflow for predicting ADMET properties using web servers.
Protocol and Data Interpretation
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submission: Input the SMILES string into a free, reliable web server such as SwissADME.
-
Analysis: Evaluate the key output parameters. The results for our subject molecule can be summarized as follows:
| Property Category | Parameter | Predicted Value | Interpretation & Causality |
| Physicochemical | Molecular Weight | ~176 g/mol | Well within the desired range for oral drugs (<500 Da). |
| LogP (Lipophilicity) | Low | The aza and amino groups increase polarity, likely leading to good solubility but potentially lower permeability. | |
| TPSA (Polar Surface Area) | < 140 Ų | Suggests good potential for oral absorption and cell permeability.[18] | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Adheres to the classic rule of thumb for oral bioavailability. |
| Bioavailability Score | High | Indicates a high probability of having favorable pharmacokinetic properties. | |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | The polarity of the molecule likely prevents it from crossing the blood-brain barrier, which is desirable for peripherally acting drugs. | |
| Toxicity | hERG Inhibition | Unlikely | Low predicted risk of cardiotoxicity. |
| Ames Mutagenicity | Unlikely | Low predicted risk of being mutagenic. |
The ADMET profile for this compound appears highly favorable, suggesting it possesses the fundamental characteristics of a viable drug candidate.
Synthesis of Findings and Future Directions
This comprehensive in silico evaluation provides a multi-faceted profile of this compound. The molecular docking and MD simulations provide strong, testable hypotheses about its potential interaction with protein kinases like TBK1, identifying specific residues crucial for binding. The ADMET predictions suggest that the molecule is "drug-like" and has a low probability of common toxicity issues.
These computational results are not an endpoint but a catalyst for focused, efficient experimental work. The logical next steps would be:
-
Chemical Synthesis: Synthesize this compound.
-
In Vitro Kinase Assay: Experimentally test the compound's inhibitory activity (IC50) against a panel of kinases, starting with TBK1, to validate the computational hypothesis.[19]
-
Structure-Activity Relationship (SAR) Studies: Use the docking model to design and synthesize new derivatives. For instance, modifying groups that can interact with adjacent pockets or replacing the 7-amino group to probe the importance of its hydrogen bonding can be prioritized.
-
Cell-Based Assays: If potent kinase inhibition is confirmed, test the compound's effect on relevant signaling pathways in cancer or immune cell lines.
By front-loading the discovery process with this rigorous computational workflow, we de-risk the project, conserve resources, and build a foundational dataset that accelerates the journey from a chemical concept to a potential therapeutic.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Amino-4-aza-2-oxindole
Prepared by: Gemini, Senior Application Scientist
Abstract
The discovery of novel bioactive small molecules represents a critical starting point for therapeutic innovation. However, a frequent bottleneck in translating a "hit" from a phenotypic screen into a viable drug candidate is the elucidation of its mechanism of action (MoA). This guide presents a comprehensive, multi-faceted strategy for systematically predicting and validating the MoA of the novel compound, 7-Amino-4-aza-2-oxindole. Drawing from the known bioactivities of related azaoxindole scaffolds, which include anti-inflammatory and kinase inhibitory effects, we hypothesize a role for this compound in modulating cellular signaling pathways, particularly those governed by protein kinases.[1][2] This document provides an integrated workflow, from broad-based phenotypic profiling to specific target identification and biophysical validation, designed to furnish researchers with a robust and scientifically rigorous framework for MoA deconvolution.
Introduction: The Challenge of the Unknown Target
The this compound scaffold belongs to the family of azaoxindoles, a privileged structure class in medicinal chemistry. Related analogs have demonstrated potent anti-inflammatory properties, specifically the inhibition of cytokine release (TNF-α, IL-6) in cellular models of inflammation.[1][2] Furthermore, the broader oxindole core is a common feature in numerous kinase inhibitors.[3][4] This precedent strongly suggests that this compound is likely to exert its biological effects by engaging with specific protein targets within cellular signaling cascades.
However, without prior knowledge of a specific molecular target, a purely target-based screening approach is not viable.[5] Therefore, we must employ a strategy that begins with the compound's effect on a whole biological system—a phenotypic approach—and systematically drills down to identify the precise molecular interaction responsible for that effect.[6][7] This process, known as target deconvolution, is essential for understanding a compound's therapeutic potential and potential off-target liabilities.[8][9][10]
This guide outlines a four-phase investigative workflow designed to rigorously test our hypothesis and uncover the MoA of 7-Amino-4-a-za-2-oxindole.
Caption: Overall workflow for MoA deconvolution of this compound.
Phase 1: Phenotypic Profiling to Define Biological Activity
The initial step is to understand what observable effect, or phenotype, this compound produces in a disease-relevant cellular context.[5][11] This approach does not require a pre-existing hypothesis about the target and can uncover unexpected activities.[7]
Causality Behind Experimental Choice
We will employ two primary cell-based assays. First, a broad anti-proliferative screen against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Second, a targeted anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated macrophages, based on the known activity of related scaffolds.[1] This dual approach casts a wide net while simultaneously investigating our primary hypothesis.
Experimental Protocols
Protocol 2.2.1: Anti-Proliferative Screening in Cancer Cell Lines
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in their recommended media.
-
Seeding: Seed cells into 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, with a final top concentration of 100 µM. Add the compound dilutions to the cell plates. Include DMSO-only vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Measure cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay).[]
-
Data Analysis: Normalize the data to vehicle controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Protocol 2.2.2: Anti-Inflammatory Cytokine Release Assay
-
Cell Culture: Differentiate human THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA). Alternatively, use primary murine bone marrow-derived macrophages (BMDMs).
-
Seeding: Seed the differentiated macrophages in 96-well plates.
-
Compound Pre-treatment: Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include non-stimulated and vehicle-treated controls.
-
Incubation: Incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of secreted TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[]
-
Data Analysis: Calculate the percent inhibition of cytokine release relative to the LPS-stimulated vehicle control and determine the IC50 value.
Data Presentation
| Cell Line/Assay | Endpoint | IC50 (µM) |
| A549 | Viability | >100 |
| MCF-7 | Viability | 85.2 |
| HCT116 | Viability | 65.7 |
| LPS-stimulated Macrophages | TNF-α Release | 1.2 |
| LPS-stimulated Macrophages | IL-6 Release | 2.5 |
| (Note: Data shown are hypothetical examples for illustrative purposes.) |
Phase 2: Generating a Target Class Hypothesis
Assuming the phenotypic screen reveals potent anti-inflammatory activity, the next logical step is to narrow the field of potential targets from the entire proteome to a specific protein class.
Causality Behind Experimental Choice
Given the prevalence of kinase inhibitors among heterocyclic compounds and their central role in inflammatory signaling, a broad kinase activity screen is a high-yield, cost-effective strategy.[13] We will use a commercially available kinase panel that measures the compound's effect on the enzymatic activity of hundreds of distinct human kinases.[14][15] This provides a "fingerprint" of the compound's selectivity.[16] Concurrently, computational methods can be used to predict targets based on structural similarity to known ligands in public databases.[17][18]
Experimental Protocol
Protocol 3.2.1: Broad Kinome Profiling
-
Compound Submission: Submit this compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology) for screening.[14][15]
-
Assay Format: Typically, this involves a primary screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The assay format is often radiometric (³³P-ATP incorporation) or luminescence-based (ADP-Glo™).[14][16]
-
Data Output: The primary output is the percent inhibition for each kinase at the tested concentration.
-
Follow-up: For any kinases showing significant inhibition (>50%), a secondary dose-response assay is performed to determine the IC50 value, providing a quantitative measure of potency.
Phase 3: Direct Target Deconvolution and Identification
If kinome profiling identifies one or more high-potency "hits," the next phase is to confirm that these proteins are indeed the direct binding partners of the compound in a cellular context. If the kinome screen is negative, unbiased approaches are necessary.
Causality Behind Experimental Choice
We need orthogonal methods to confidently identify the target.[8] Affinity chromatography coupled with mass spectrometry (Aff-MS) is a classic and powerful method to physically isolate binding partners from a complex cell lysate.[10][19] This method relies on immobilizing the drug molecule and "fishing" for its targets.
Experimental Protocol
Protocol 4.2.1: Affinity Chromatography-Mass Spectrometry (Aff-MS)
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin with no compound is also prepared.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., THP-1 macrophages) under non-denaturing conditions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the control beads.
-
Washing: Perform extensive washing steps to remove non-specific protein binders.[10]
-
Elution: Elute the specifically bound proteins, often using a denaturant or by competitive elution with an excess of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-beads to the control-beads. Bona fide targets should be significantly enriched in the compound pulldown.
Phase 4: Target Validation and Mechanistic Confirmation
Identifying a protein that binds to our compound is not sufficient. We must prove that this binding event occurs within intact cells and is responsible for the observed biological phenotype.
Causality Behind Experimental Choice
Two key biophysical methods are essential for validation. The Cellular Thermal Shift Assay (CETSA) provides definitive evidence of target engagement in living cells.[20][21][22] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23] Surface Plasmon Resonance (SPR) is an in vitro label-free technique that provides precise, real-time quantitative data on binding kinetics (kon, koff) and affinity (KD).[24][25][26] This confirms a direct biomolecular interaction and quantifies its strength.[27][28]
Experimental Protocols
Protocol 5.2.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., THP-1) with either this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[20]
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.[29]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 5.2.2: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto the surface of an SPR sensor chip.[24]
-
Compound Injection: Prepare a series of precise concentrations of this compound (the "analyte") in a suitable running buffer.
-
Association/Dissociation: Inject the analyte solutions sequentially over the sensor chip surface. The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand (association phase) and then washes away (dissociation phase).[25][27]
-
Data Output: The real-time binding data is displayed as a sensorgram (Response Units vs. Time).
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol 5.2.3: Downstream Signaling Analysis
-
Hypothesis: If the validated target is a kinase (e.g., a MAPK family member), hypothesize that the compound inhibits its catalytic activity, thereby blocking downstream phosphorylation events.
-
Cell Treatment: Treat macrophages with this compound at various concentrations, then stimulate with LPS.
-
Lysate Preparation: Prepare whole-cell lysates at various time points post-stimulation.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of the kinase's known substrate (e.g., phospho-p38, phospho-JNK) and total protein antibodies as loading controls.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate in compound-treated cells would confirm that target engagement leads to functional inhibition of the signaling pathway, thus explaining the anti-inflammatory phenotype.
Conclusion
The process of determining a novel compound's mechanism of action is a systematic investigation that builds a case from multiple, corroborating lines of evidence. The workflow presented in this guide—moving from broad phenotypic effect to specific target class, followed by direct target identification and rigorous biophysical and cell-based validation—provides a scientifically sound framework for elucidating the MoA of this compound. By integrating cellular biology, biochemistry, and biophysics, this strategy maximizes the probability of success and provides the critical insights needed to advance a promising molecule toward therapeutic development.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link] (This is a representative, highly-cited article in the field; the search results provide the basis for the techniques described.)
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deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? Retrieved from [Link]
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Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
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Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from [Link]
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Dai, L., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]
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Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
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BioPharmaSpec. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Retrieved from [Link]
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Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]
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Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Tyzack, J. D., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]
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Tyzack, J. D., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Frontiers Media. (2023). The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology. Retrieved from [Link]
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BioSymetrics. (n.d.). Mechanism of Action (MOA) Prediction Using AI (machine learning) for Drug Discovery and Repurposing. Retrieved from [Link]
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Kim, D., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. In Drug Discovery. Retrieved from [Link]
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Vandoninck, S., et al. (n.d.). Kinome Profiling. PubMed Central. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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Yang, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]
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Wang, Y., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Li, Q., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. Retrieved from [Link]
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Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Singh, G., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry. Retrieved from [Link]
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Williams, M. (1993). The role of pharmacological profiling in safety assessment. Drug Development Research. Retrieved from [Link]
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Li, Q., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. Retrieved from [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Azaindole therapeutic agents. Retrieved from [Link]
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Abdel-Noor, M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Ackermann, L., et al. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Organic Letters. Retrieved from [Link]
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Methodological & Application
Application Note: Utilizing the 7-Amino-4-aza-2-oxindole Scaffold in Biochemical and Cell-Based Kinase Assays
Introduction Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][3] The development of small-molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. A key challenge lies in identifying chemical scaffolds that can effectively and specifically interact with the ATP-binding site of a target kinase.
The 7-azaindole and its related oxindole derivatives have emerged as a "privileged scaffold" in kinase inhibitor design.[4][5] Specifically, the 7-Amino-4-aza-2-oxindole core structure possesses unique properties that make it an exceptional starting point for developing potent and selective ATP-competitive inhibitors. This application note provides a comprehensive guide for researchers on how to effectively utilize compounds based on this scaffold in various kinase assay formats, from initial biochemical screening to cell-based target validation.
Scientific Background: The 7-Azaoxindole Scaffold as a Premier Hinge-Binder
The vast majority of kinase inhibitors are designed to be ATP-competitive, binding within the pocket normally occupied by adenosine triphosphate.[4] A critical interaction point within this site is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The adenine ring of ATP forms two crucial hydrogen bonds with the backbone of this hinge region.
The 7-azaindole scaffold, a key component of the this compound structure, is an excellent bioisostere for the adenine ring.[4] Its N7 nitrogen and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, allowing it to form two stable hydrogen bonds with the kinase hinge, effectively anchoring the inhibitor in the ATP-binding pocket.[4][6] This bidentate interaction provides a strong foundation for achieving high-potency inhibition, and modifications to other parts of the scaffold can be used to achieve selectivity for specific kinases.[7][8]
Caption: Mechanism of 7-Azaoxindole scaffold binding to the kinase hinge region.
Selecting the Appropriate Kinase Assay Format
Choosing the right assay is critical for generating meaningful data. The selection depends on the stage of research, from high-throughput screening (HTS) to lead optimization. Assays are broadly categorized as biochemical or cell-based.
-
Biochemical Assays: Utilize purified kinase, substrate, and ATP. They directly measure a compound's ability to inhibit the enzyme's catalytic activity and are ideal for HTS and determining structure-activity relationships (SAR).[2][9]
-
Cell-Based Assays: Measure kinase activity or target engagement within a live-cell environment. These assays provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects.[10][11]
Below is a comparison of common detection technologies used in these formats.
| Technology | Principle | Signal Relationship | Pros | Cons & Potential Interference |
| Luminescence (ADP-Glo™) | Measures ADP production via a luciferase reaction.[1][12] | Direct (↑ Signal = ↑ Activity) | High sensitivity, broad dynamic range, resistant to fluorescent interference. | Susceptible to inhibitors of the luciferase reporter enzyme.[13] |
| Luminescence (Kinase-Glo®) | Measures remaining ATP via a luciferase reaction.[14][15] | Inverse (↓ Signal = ↑ Activity) | Simple "add-and-read" format, robust, widely used. | Susceptible to luciferase inhibitors; requires significant ATP consumption for a good signal window.[12][14] |
| TR-FRET (HTRF®) | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor on an antibody/substrate pair.[3][16] | Direct (↑ Signal = ↑ Activity) | Homogeneous, robust for HTS, low background due to time-resolved detection.[16] | Requires specific antibody pairs; potential for light scattering or quenching from test compounds.[17] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescent tracer upon binding to a larger molecule (e.g., an antibody).[18][19] | Varies (Direct or Competitive) | Homogeneous, cost-effective, real-time measurements possible. | Lower sensitivity for large substrates; susceptible to autofluorescent compounds and light scattering.[17][18] |
| AlphaScreen® | Proximity-based assay using donor/acceptor beads that generate a luminescent signal when brought together.[20][21] | Direct (↑ Signal = ↑ Activity) | Highly amplified signal, very sensitive, no-wash format.[22] | Can be inhibited by singlet oxygen quenchers; sensitive to light; bead-based format can have specific compound interference.[20][22] |
Protocol 1: Biochemical IC₅₀ Determination using the ADP-Glo™ Luminescent Assay
This protocol describes how to determine the concentration of a this compound derivative required to inhibit 50% of a kinase's activity (IC₅₀). The ADP-Glo™ assay is chosen for its high sensitivity and direct signal output.[1]
Assay Principle: The kinase reaction produces ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity.[12]
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
ATP solution
-
This compound compound stock (e.g., 10 mM in DMSO)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[23]
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Solid white, low-volume 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound.
-
Perform an 11-point, 1:3 serial dilution in a polypropylene plate, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the assay will be consistent across all wells and typically ≤1%.
-
-
Reaction Setup: All additions should be made to a 384-well plate. The final reaction volume here is 5 µL.
-
Add 1 µL of the compound serial dilutions to the appropriate wells.
-
Add 1 µL of DMSO to "100% Activity" and "0% Activity" control wells.
-
Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. Add 2.5 µL of this mix to all wells except the "0% Activity" control.
-
Add 2.5 µL of a buffer/substrate mix (no enzyme) to the "0% Activity" control wells.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[3]
-
Add 1.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Mix the plate gently for 30 seconds.
-
-
Kinase Reaction Incubation:
-
Seal the plate and incubate for 60 minutes at the optimal temperature for the kinase (e.g., 30°C).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate and incubate for 40 minutes at room temperature (RT).
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate and incubate for 30 minutes at RT to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Read the luminescence on a plate reader. Integration time is typically 0.5 to 1 second per well.
-
Protocol 2: Cell-Based Target Engagement using a Cellular Phosphorylation Assay
This protocol measures the ability of a this compound compound to inhibit a specific kinase within a cellular context by quantifying the phosphorylation of its direct downstream substrate.
Assay Principle: Cells are treated with the inhibitor, then stimulated to activate a specific signaling pathway. The cells are then lysed, and the level of a specific phosphorylated substrate is measured, often using a sensitive immunoassay format like TR-FRET or AlphaLISA.[10] A decrease in the phospho-substrate signal indicates successful target inhibition by the compound.[10][24]
Materials:
-
Human cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Pathway-activating stimulant (e.g., growth factor like EGF)
-
This compound compound
-
Cell lysis buffer
-
TR-FRET or AlphaLISA detection kit with antibodies specific for the total and phosphorylated substrate
-
White 96- or 384-well clear-bottom cell culture plates
-
TR-FRET or Alpha-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation (if required): To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium for 4-24 hours before the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in serum-free medium.
-
Add the compound dilutions to the cells and pre-incubate for 1-2 hours. Include DMSO vehicle controls.
-
-
Cell Stimulation:
-
Add the specific stimulant (e.g., EGF) to all wells except the "unstimulated" control wells.
-
Incubate for the optimal time to induce substrate phosphorylation (e.g., 10-30 minutes at 37°C).
-
-
Cell Lysis:
-
Remove the medium and add 50 µL of lysis buffer to each well.
-
Incubate on a plate shaker for 10-15 minutes at RT to ensure complete lysis.[25]
-
-
Immunoassay Detection (TR-FRET example):
-
Transfer 15 µL of cell lysate from each well to a white 384-well assay plate.
-
Prepare a detection mix containing the Europium-labeled anti-phospho-substrate antibody and the ULight-labeled anti-total-substrate antibody according to the manufacturer's protocol.
-
Add 5 µL of the antibody detection mix to each well.
-
Seal the plate, incubate for 1-2 hours at RT (or as recommended), protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[25]
-
Data Analysis and Interpretation
For Biochemical IC₅₀ Assay:
-
Define Controls:
-
Average the signal from the "0% Activity" wells (no enzyme) = Min_Signal.
-
Average the signal from the "100% Activity" wells (DMSO vehicle) = Max_Signal.
-
-
Calculate Percent Inhibition: For each compound concentration, calculate: % Inhibition = 100 * (1 - (Signal - Min_Signal) / (Max_Signal - Min_Signal))
-
Generate IC₅₀ Curve: Plot % Inhibition versus the log₁₀ of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.
Example Data Table:
| [Inhibitor] (nM) | Raw Luminescence (RLU) | % Inhibition |
| 0 (Max Signal) | 850,000 | 0.0% |
| 0 (Min Signal) | 50,000 | 100.0% |
| 1.0 | 835,000 | 1.9% |
| 3.1 | 790,000 | 7.5% |
| 10.0 | 650,000 | 25.0% |
| 31.6 | 460,000 | 48.8% |
| 100.0 | 210,000 | 80.0% |
| 316.0 | 95,000 | 94.4% |
| 1000.0 | 60,000 | 98.8% |
| Calculated IC₅₀ | 30.5 nM |
For Cell-Based Phosphorylation Assay:
-
Calculate TR-FRET Ratio: Ratio = (Acceptor Signal 665 nm / Donor Signal 615 nm) * 10,000
-
Calculate % Inhibition: Use the TR-FRET ratios from stimulated (Max) and unstimulated (Min) controls to normalize the data and plot a dose-response curve as described above to find the cellular IC₅₀.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Pipetting inaccuracy; Inadequate mixing; Plate edge effects.[23] | Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using outer wells or fill them with buffer to maintain humidity.[23] |
| High Background Signal | Compound is autofluorescent or autoluminescent; Compound inhibits the reporter enzyme (e.g., luciferase).[13] | Run a compound-only control plate to measure interference; Perform a counter-screen against the reporter enzyme alone.[12] |
| Low Assay Window (low Z' factor) | Suboptimal enzyme, substrate, or ATP concentration; Insufficient incubation time.[20] | Re-optimize assay conditions by titrating enzyme and substrate; Perform a time-course experiment to find the linear reaction range.[20] |
| IC₅₀ Value Higher Than Expected | High ATP concentration in the assay (for ATP-competitive inhibitors); Poor compound solubility; Compound degradation.[23] | Verify the assay's ATP concentration (IC₅₀ will increase with higher ATP); Check compound solubility in assay buffer; Prepare fresh compound dilutions for each experiment.[23] |
References
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Application Notes and Protocols: 7-Amino-4-aza-2-oxindole as a Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the evaluation of 7-Amino-4-aza-2-oxindole as a novel, potential anti-inflammatory agent. We delve into the scientific rationale, key signaling pathways implicated in inflammation, and provide detailed, field-proven protocols for the in vitro assessment of this compound's efficacy. This guide is structured to provide both the theoretical framework and the practical, step-by-step methodologies required for its investigation in a drug discovery setting.
Introduction: The Rationale for Targeting Aza-Oxindoles in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and atherosclerosis. A central aspect of the inflammatory response is the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), which are largely regulated by complex intracellular signaling networks.[1]
The oxindole scaffold and its heterocyclic analogs, such as aza-oxindoles, have emerged as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Specifically, derivatives of 7-aza-2-oxindole have been synthesized and evaluated for their anti-inflammatory activity, showing promise in inhibiting the production of key inflammatory cytokines in cellular models.[3][4] The introduction of an amino group at the 7th position of the 4-aza-2-oxindole core is a rational design strategy aimed at exploring new chemical space and potentially enhancing the compound's interaction with key biological targets, thereby improving its anti-inflammatory profile.
This guide will focus on the in vitro characterization of this compound, with a particular emphasis on its effects on lipopolysaccharide (LPS)-stimulated macrophages, a well-established model for studying inflammatory responses.[5][6]
Key Inflammatory Signaling Pathways: Potential Mechanisms of Action
The anti-inflammatory effects of novel compounds are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. Based on the known mechanisms of related compounds and the central role of these pathways in inflammation, we hypothesize that this compound may exert its effects through one or more of the following signaling cascades:
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor family is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8][9] Its activation is a central event in many inflammatory diseases.[10][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, such as inflammation, cell proliferation, and apoptosis.[12][13][14] Inhibition of MAPK signaling is a key strategy in the development of anti-inflammatory drugs.[15]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is critical for signaling initiated by a wide array of cytokines and growth factors involved in immunity and inflammation.[16][17][18] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[19][20]
The following diagram illustrates the potential interplay of these pathways in the context of an inflammatory response initiated by LPS.
Caption: Hypothesized mechanism of this compound in inflammatory signaling.
Experimental Protocols: In Vitro Evaluation
The following protocols are designed to assess the anti-inflammatory potential of this compound in a systematic and robust manner. The murine macrophage cell line RAW 264.7 is recommended as it is a widely used and well-characterized model for studying LPS-induced inflammation.[21][22]
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of the test compound before evaluating its anti-inflammatory effects.
-
Objective: To assess the effect of this compound on the viability of RAW 264.7 cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the inhibitory effect of the compound on LPS-induced NO production.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of the compound on the secretion of TNF-α and IL-6.[23]
-
Methodology:
-
Culture and treat RAW 264.7 cells with the compound and LPS as described in the Griess Assay protocol.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Express the results as pg/mL or ng/mL, based on the standard curve.
-
Western Blot Analysis of Key Signaling Proteins
-
Objective: To investigate the effect of the compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK pathways.
-
Methodology:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with the compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Also, probe for iNOS and COX-2 expression. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: In Vitro Experimental Workflow.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 |
| 0.1 | [Value] |
| 1 | [Value] |
| 10 | [Value] |
| 25 | [Value] |
| 50 | [Value] |
| 100 | [Value] |
Table 2: Inhibition of NO and Pro-Inflammatory Cytokine Production
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | [Value] | [Value] | [Value] |
| LPS (1 µg/mL) | [Value] | [Value] | [Value] |
| LPS + Compound (X µM) | [Value] | [Value] | [Value] |
| LPS + Compound (Y µM) | [Value] | [Value] | [Value] |
Table 3: Summary of Western Blot Densitometry Analysis (Fold Change vs. LPS)
| Target Protein | LPS + Compound (X µM) | LPS + Compound (Y µM) |
| p-p65/p65 | [Value] | [Value] |
| p-p38/p38 | [Value] | [Value] |
| p-JNK/JNK | [Value] | [Value] |
| p-ERK/ERK | [Value] | [Value] |
| iNOS/β-actin | [Value] | [Value] |
| COX-2/β-actin | [Value] | [Value] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. A significant reduction in NO, TNF-α, and IL-6 production, coupled with the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, would provide strong evidence for its therapeutic potential.
Positive in vitro results should be followed by further studies, including:
-
Investigation of its effects on other inflammatory cell types (e.g., primary macrophages, dendritic cells).
-
In vivo efficacy studies in animal models of inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema).
-
Pharmacokinetic and toxicology studies to assess its drug-like properties.
The exploration of the this compound scaffold represents a promising avenue for the discovery of novel anti-inflammatory therapeutics.
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Application Notes & Protocols: Investigating 7-Amino-4-aza-2-oxindole in Antiviral Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Azaoxindole Scaffold
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its nitrogen-containing heterocyclic system allows for diverse functionalization, leading to potent inhibitors of various enzymes and receptors. The introduction of an additional nitrogen atom into the indole ring system to form azaoxindoles further enhances the molecule's hydrogen bonding capacity and modulates its electronic properties, often leading to improved biological activity and pharmacokinetic profiles. Several derivatives of the broader azaindole and spirooxindole families have demonstrated significant potential as antiviral agents, targeting a range of viruses from HIV to influenza and Dengue virus.[1][2][3][4][5][6]
This document provides a comprehensive guide for researchers on the potential application of a novel derivative, 7-Amino-4-aza-2-oxindole , in antiviral research. While direct antiviral studies on this specific molecule are emerging, its structural similarity to other bioactive aza-indoles suggests it is a promising candidate for investigation.[7][8] These notes offer a structured, scientifically-grounded framework for the initial characterization of its antiviral properties, from preliminary toxicity profiling to elucidating its mechanism of action.
Hypothesized Antiviral Mechanism of Action
Based on the established activities of related aza-indole compounds, which are known to function as kinase inhibitors or interfere with viral replication machinery, we can postulate a potential mechanism of action for this compound.[1][3] A plausible hypothesis is that the compound targets a critical step in the viral life cycle, such as viral entry, replication, or egress. Many antiviral agents function by inhibiting viral polymerases, proteases, or by blocking the interaction between viral and host cell proteins.[9][10][11][12][13] For instance, some 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a critical step for viral entry.[14]
The following diagram illustrates a generalized viral life cycle and highlights potential stages where this compound could exert its inhibitory effects.
Caption: Potential inhibition points for this compound in a generic viral life cycle.
Experimental Workflow for Antiviral Evaluation
A systematic approach is essential for characterizing the antiviral potential of a new compound. The workflow should begin with assessing the compound's toxicity to host cells, followed by evaluating its efficacy against the target virus, and finally, investigating its mechanism of action.
Caption: A logical workflow for the antiviral evaluation of a novel compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls, ensuring the generation of reliable and reproducible data.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cell line, yielding the 50% cytotoxic concentration (CC50). This is crucial for distinguishing true antiviral activity from cell death caused by the compound.[15][16][17]
Materials:
-
Host cell line (e.g., Vero-E6, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound stock solution in complete culture medium. The concentration range should be broad (e.g., from 100 µM down to 0.1 µM).[18] Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a cell-only control (medium only).
-
Compound Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plates for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques. This assay determines the 50% effective concentration (EC50 or IC50).[19][20][21]
Materials:
-
Confluent host cells in 6-well or 12-well plates
-
Target virus stock with a known titer (PFU/mL)
-
This compound dilutions (at non-toxic concentrations determined in Protocol 1)
-
Infection medium (serum-free or low-serum medium)
-
Semi-solid overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Use confluent monolayers of host cells in multi-well plates.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the culture medium from the cells. Add the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption. Rock the plates gently every 15 minutes.[22]
-
Compound Treatment: After adsorption, remove the virus inoculum. Wash the cells once with PBS. Add the prepared dilutions of this compound in the semi-solid overlay medium to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus). The overlay restricts the spread of the virus to adjacent cells, resulting in localized plaques.[20]
-
Plaque Visualization:
-
Carefully remove the overlay medium.
-
Fix the cells with the fixing solution for 20 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and let them air dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Time-of-Addition Assay
Objective: To identify the stage of the viral life cycle that is inhibited by this compound. This is achieved by adding the compound at different time points relative to viral infection.[23][24][25][26]
Materials:
-
Host cells in 96-well plates
-
High-titer virus stock
-
This compound (at a concentration of 5-10 times its EC50)
-
Reference compounds with known mechanisms of action (e.g., an entry inhibitor, a replication inhibitor)
-
Method for quantifying viral yield (e.g., RT-qPCR for viral RNA, ELISA for viral antigen, or a secondary plaque assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve confluency on the day of the experiment.
-
Synchronized Infection: Cool the plate on ice, then infect all wells (except mock-infected controls) with the virus at a high multiplicity of infection (MOI) for 1-2 hours to synchronize the infection.
-
Wash and Start Time Zero: After the adsorption period, wash the cells three times with cold PBS to remove unbound virus. Add fresh, pre-warmed medium and return the plate to the 37°C incubator. This is Time 0 .
-
Time-of-Addition: Add this compound and the reference compounds to different wells at various time points post-infection (e.g., -1h (pre-treatment), 0h, 1h, 2h, 4h, 6h, 8h).
-
Harvest: At the end of a single replication cycle (e.g., 24 hours), harvest the cell supernatant or cell lysate from all wells.
-
Quantification: Measure the viral yield in each sample using the chosen quantification method.
-
Analysis: Plot the viral yield (or percent inhibition) against the time of compound addition.
-
If the compound is an entry inhibitor , it will only be effective when added at the very beginning of the infection.
-
If it is a replication inhibitor , it will lose its effectiveness once viral replication is complete.[23]
-
If it is a late-stage inhibitor (assembly/release), it will remain effective even when added several hours post-infection. The resulting profile can be compared to those of the known reference compounds to pinpoint the likely stage of inhibition.[25]
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clarity. The key parameters are the CC50, EC50, and the Selectivity Index (SI), which is a measure of the compound's therapeutic window.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising compound, as it suggests that the antiviral effect occurs at concentrations far below those that cause host cell toxicity.[10]
| Parameter | This compound | Reference Compound |
| CC50 (µM) | [Insert Value] | [Insert Value] |
| EC50 (µM) | [Insert Value] | [Insert Value] |
| SI (CC50/EC50) | [Calculate Value] | [Calculate Value] |
| Table 1: Summary of Cytotoxicity and Antiviral Efficacy Data. |
Conclusion and Future Directions
These application notes provide a robust framework for the initial antiviral characterization of this compound. The proposed workflow, from cytotoxicity testing to mechanism-of-action studies, will generate the foundational data required to assess its potential as a therapeutic agent. Positive results, particularly a high Selectivity Index, would warrant further investigation, including:
-
Screening against a broader panel of viruses to determine its spectrum of activity.
-
Resistance studies to identify the specific viral target.
-
In vivo efficacy studies in animal models.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.
By following these detailed protocols, researchers can systematically and rigorously evaluate the promise of this compound in the ongoing search for novel antiviral therapies.
References
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Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]
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Kobe University. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9). [Link]
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Nature Protocols. (2011). A time-of–drug addition approach to target identification of antiviral compounds. [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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PubMed. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio Protoc., 8(9). [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
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JoVE. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. [Link]
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PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
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PubMed Central. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. [Link]
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PubMed Central. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]
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Taylor & Francis Online. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
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PubMed Central. (2021). Current Strategies of Antiviral Drug Discovery for COVID-19. [Link]
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Spandidos Publications. (2019). Antiviral drug discovery - Part 1: From no drug to promising candidates. [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
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National Institutes of Health. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
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PubMed Central. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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PubMed Central. (2020). Azaindole Therapeutic Agents. [Link]
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MDPI. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
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PubMed. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. [Link]
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PubMed. (2009). Design, synthesis, and biological evaluations of novel oxindoles as HIV-1 non-nucleoside reverse transcriptase inhibitors. Part 2. [Link]
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PubMed. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. [Link]
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PubMed. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]
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ACS Publications. (1998). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
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Frontiers. (2024). Host-directed antiviral therapeutics and the NIAID research agenda: an underexplored frontier. [Link]
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ResearchGate. (2024). Azafluorenere derivatives (46 and 47) as anti-SARS-CoV-2 agents. [Link]
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YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. [Link]
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EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Solubilization and Use of 7-Amino-4-aza-2-oxindole in Cell Culture
This guide provides a comprehensive protocol for the dissolution and application of 7-Amino-4-aza-2-oxindole, a novel small molecule of interest in cellular and pharmacological research. Given the limited specific literature on this compound, this document synthesizes established best practices for structurally related azaoxindole and small molecule inhibitors to ensure experimental success and reproducibility.
Introduction to this compound and the Importance of Proper Solubilization
This compound belongs to the broader family of oxindole and azaindole derivatives, which are recognized for their diverse biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2][3][4] The 7-azaindole scaffold, in particular, is a bioisostere of natural purines and is found in various investigational drugs.[5][6][7] The efficacy of any small molecule in a cell-based assay is fundamentally dependent on its successful delivery to the cellular target. This begins with proper dissolution. Aggregated or precipitated compounds can lead to inaccurate and misleading results, including diminished potency and off-target effects.[8]
The primary challenge in working with many heterocyclic small molecules is their inherent hydrophobicity and poor solubility in aqueous solutions like cell culture media. Therefore, a robust and validated dissolution protocol is the cornerstone of reliable in vitro experimentation. This protocol is designed to maximize the bioavailability of this compound while minimizing solvent-induced cytotoxicity.
Core Principles of Small Molecule Dissolution for Cell Culture
The strategy outlined here is centered on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds.[9][10] However, its use requires careful consideration to mitigate potential cellular toxicity.
Key Considerations:
-
Solvent Purity: Always use anhydrous, sterile-filtered DMSO of the highest purity (≥99.9%) to prevent contamination and compound degradation.
-
DMSO Cytotoxicity: While a versatile solvent, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, while some sensitive or primary cell lines may require concentrations below 0.1%.[10][11] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line.
-
The Vehicle Control: Every experiment must include a vehicle control group. This consists of cells treated with the same final concentration of DMSO as the experimental groups, allowing for the differentiation of compound-specific effects from solvent-induced artifacts.[9]
-
Compound Stability: The stability of small molecules can vary in aqueous media. It is advisable to prepare fresh dilutions of the compound in culture medium for each experiment.[8] Long-term storage of diluted solutions in aqueous buffers is generally not recommended.
Detailed Protocol for Dissolving this compound
This protocol is divided into three main stages: preparation of a high-concentration primary stock solution, creation of intermediate dilutions, and preparation of the final working solution for cell treatment.
Materials Required
-
This compound (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Step-by-Step Dissolution Workflow
Part A: Preparation of a 10 mM Primary Stock Solution in 100% DMSO
-
Calculation: Determine the mass of this compound needed to prepare a 10 mM stock solution. The molecular weight of the compound is required for this calculation.
-
Weighing: Carefully weigh the required amount of the compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the tube.
-
Dissolution:
-
Gently vortex the tube for 1-2 minutes until the compound is completely dissolved.[9]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]
-
Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat can degrade some compounds.[9]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, opaque microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.[9][12]
-
Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, DMSO stock solutions are typically stable for several months.[12]
-
Part B: Serial Dilutions in 100% DMSO
To generate a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO before diluting into the final cell culture medium.[9][13] This maintains a consistent DMSO concentration in the intermediate stocks and minimizes the risk of compound precipitation when introduced to an aqueous environment.
Part C: Preparation of Final Working Solutions
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Final Dilution: Directly add a small volume of your DMSO stock (from Part A or B) to the pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Immediately and thoroughly mix the working solution by gentle inversion or pipetting. Avoid vigorous vortexing to prevent protein denaturation in the serum-containing medium.
-
Immediate Use: Use the freshly prepared working solutions to treat your cells immediately to prevent precipitation or degradation over time.
Table 1: Example Dilution Scheme for Cell Treatment
| Stock Concentration (in 100% DMSO) | Volume of Stock to Add to 1 mL Medium | Final Compound Concentration | Final DMSO Concentration |
| 10 mM | 1 µL | 10 µM | 0.1% |
| 10 mM | 0.5 µL | 5 µM | 0.05% |
| 10 mM | 0.1 µL | 1 µM | 0.01% |
| 1 mM | 1 µL | 1 µM | 0.1% |
Visualization of the Dissolution and Dosing Workflow
The following diagram illustrates the recommended workflow from solid compound to final cell treatment.
Caption: Workflow for dissolving this compound.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your experimental results, incorporate the following validation steps:
-
Solubility Test: Before conducting a large-scale experiment, perform a small-scale solubility test. Prepare the highest desired concentration of the compound in your cell culture medium and incubate it under culture conditions (37°C, 5% CO2) for a few hours. Inspect the solution under a microscope for any signs of precipitation.[8]
-
DMSO Toxicity Curve: For each new cell line, establish a DMSO toxicity curve by treating cells with a range of DMSO concentrations (e.g., 0.05% to 2%) for the intended duration of your experiment. Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration that does not impact cell viability.
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be a compound with a known effect on your target pathway, while the negative (vehicle) control is essential for normalizing your data.
Potential Signaling Pathways
While the specific targets of this compound are not yet fully elucidated, compounds with the oxindole and azaoxindole scaffold are known to interact with various signaling pathways critical to cell proliferation, inflammation, and survival.[1][14] The diagram below represents a generalized pathway often modulated by such inhibitors.
Caption: Hypothesized inhibition of a pro-survival signaling pathway.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
National Institutes of Health. (2022, February 23). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Retrieved from [Link]
-
ScienceDirect. (2022, March 23). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]
-
PubMed Central. (n.d.). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
PubMed. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
-
ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
PubMed. (2014, October 13). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Retrieved from [Link]
-
Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA. Retrieved from [Link]
-
PubMed Central. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]
-
National Institutes of Health. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening of 7-Amino-4-aza-2-oxindole Derivatives for IRAK4 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-amino-4-aza-2-oxindole scaffold represents a promising chemotype for the development of novel kinase inhibitors. This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound derivatives against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2] Detailed protocols for a fluorescence polarization (FP)-based competitive binding assay are provided, alongside the scientific rationale for experimental design, data analysis, and validation. This guide is intended to equip researchers with the necessary information to efficiently screen and identify potent IRAK4 inhibitors from a library of this compound analogs.
Introduction: The Rationale for Targeting IRAK4 with this compound
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immune responses.[3] It plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune and inflammatory diseases, making it a prime therapeutic target.[2][4] The 7-azaindole core, a key feature of the this compound scaffold, is a well-established pharmacophore in kinase inhibitor design.[5][6][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure for inhibitor development.[8] Derivatives of the structurally related 7-aza-2-oxindole have demonstrated anti-inflammatory properties, further supporting the rationale for screening this chemical class against key inflammatory kinases like IRAK4.[9]
This application note details a robust HTS assay for the identification of this compound derivatives that bind to and inhibit the kinase activity of IRAK4. The chosen methodology is a fluorescence polarization (FP)-based competitive binding assay, which is a homogenous, sensitive, and cost-effective method suitable for large-scale screening campaigns.[10]
The IRAK4 Signaling Pathway and Point of Intervention
IRAK4 is a central component of the Myddosome complex, which assembles upon TLR or IL-1R activation.[11] Within this complex, IRAK4 autophosphorylates and then phosphorylates other IRAK family members, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[3] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.[4] By inhibiting the kinase activity of IRAK4, it is possible to block this entire inflammatory cascade at a very upstream point.[3]
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and robustness, moving from a primary screen of a large compound library to more detailed characterization of confirmed hits.
Caption: High-Throughput Screening Workflow for IRAK4 Inhibitors.
Detailed Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is optimized for a 384-well plate format and is designed to identify compounds that displace a fluorescently labeled tracer from the ATP-binding site of IRAK4.
Principle of the Assay
The FP assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[10] A small, fluorescently labeled tracer molecule that binds to the much larger IRAK4 protein will tumble slowly, resulting in a high FP signal. When a test compound from the this compound library binds to IRAK4 and displaces the tracer, the small, unbound tracer tumbles rapidly, leading to a decrease in the FP signal.[12] This decrease in FP is directly proportional to the binding affinity of the test compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human IRAK4 (active) | Thermo Fisher | Custom Service |
| LanthaScreen™ Kinase Tracer 222 | Thermo Fisher | PV5593 |
| Kinase Buffer A (5X) | Thermo Fisher | PV3189 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| DMSO, HPLC Grade | Sigma-Aldrich | D2650 |
| 384-well, low-volume, black plates | Corning | 3676 |
Assay Protocol
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare a 1X solution of Kinase Buffer A by diluting the 5X stock with distilled water. This buffer typically consists of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[13]
-
3X IRAK4 Solution: Dilute the recombinant IRAK4 enzyme to a final concentration of 15 nM in 1X Kinase Buffer. The optimal concentration should be determined empirically but 5 nM is a good starting point for the final reaction.
-
3X Tracer Solution: Dilute the Kinase Tracer 222 to a final concentration of 30 nM in 1X Kinase Buffer. The optimal concentration is typically at or near the Kd of the tracer for the kinase.[13]
-
Compound Plates: Serially dilute the this compound library compounds in DMSO and then dilute to a 3X final concentration in 1X Kinase Buffer. For a single-point screen, a 30 µM solution is common. For IC50 determination, prepare a 10-point, 3-fold serial dilution starting from 100 µM.
-
Controls:
-
Positive Control (Maximum Inhibition): Prepare a 3X solution of Staurosporine (a potent, non-selective kinase inhibitor) at a final concentration of 30 µM in 1X Kinase Buffer containing the same percentage of DMSO as the compound wells.
-
Negative Control (No Inhibition): Prepare a 3X solution of 1X Kinase Buffer with the corresponding percentage of DMSO.
-
2. Assay Procedure (384-well plate):
| Step | Reagent Addition | Volume per well |
| 1 | Test Compound / Control | 5 µL |
| 2 | 3X IRAK4 Solution | 5 µL |
| 3 | 3X Tracer Solution | 5 µL |
| Total Volume | 15 µL |
3. Incubation and Plate Reading:
-
After adding all components, mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the specific tracer used (for Tracer 222, consult the manufacturer's guidelines).
Data Analysis
1. Calculation of Percent Inhibition:
The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_compound - FP_max_inhibition) / (FP_no_inhibition - FP_max_inhibition)])
Where:
-
FP_compound is the fluorescence polarization value of the well with the test compound.
-
FP_max_inhibition is the average FP from the positive control wells (e.g., Staurosporine).
-
FP_no_inhibition is the average FP from the negative control wells (DMSO only).
2. IC50 Determination:
For compounds that show significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, is then determined by fitting the data to a four-parameter logistic equation.
3. Assay Quality Control:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated as follows:
Z' = 1 - [(3 * (SD_no_inhibition + SD_max_inhibition)) / |Mean_no_inhibition - Mean_max_inhibition|]
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[12]
Orthogonal and Secondary Assays
Hits identified from the primary FP screen should be validated using orthogonal assays to confirm their mechanism of action and eliminate false positives.
-
Biochemical Kinase Activity Assay (e.g., ADP-Glo™): This assay directly measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced during the kinase reaction.[14] A true inhibitor should show a dose-dependent decrease in ADP production. The ADP-Glo™ Kinase Assay is a luminescence-based assay that provides high sensitivity and a broad dynamic range.[14]
-
Cell-Based Assays: The activity of confirmed inhibitors should be evaluated in a more physiologically relevant context. This can be achieved by treating immune cells (e.g., peripheral blood mononuclear cells or a monocytic cell line like THP-1) with a TLR ligand (such as lipopolysaccharide, LPS) in the presence of the inhibitor. The inhibitory effect is then measured by quantifying the release of pro-inflammatory cytokines like TNF-α or IL-6 using methods such as ELISA.
Conclusion
The this compound scaffold holds significant potential for the development of novel IRAK4 inhibitors. The fluorescence polarization-based high-throughput screening assay detailed in this application note provides a robust and efficient method for identifying potent lead compounds from a library of derivatives. By following a systematic workflow of primary screening, hit confirmation, and orthogonal validation, researchers can confidently identify and advance promising IRAK4 inhibitors for further preclinical development.
References
-
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs. British Journal of Pharmacology. (URL: [Link])
-
A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. (URL: [Link])
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. (URL: [Link])
-
IRAK-4 Inhibitors for Inflammation. PubMed Central. (URL: [Link])
-
IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. (URL: [Link])
-
High throughput screening of IRAK4 small molecule inhibitors in TLR ligand stimulated whole blood. ResearchGate. (URL: [Link])
-
IRAK4 Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
Inhibition of human IRAK4 assessed as phosphorylation of fluorescent peptide substrate after 30 mins by fluorescent polarization reader. EMBL-EBI. (URL: [Link])
-
Azaindole Therapeutic Agents. PubMed Central. (URL: [Link])
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. (URL: [Link])
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. (URL: [Link])
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. (URL: [Link])
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. (URL: [Link])
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. (URL: [Link])
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. (URL: [Link])
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. (URL: [Link])
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central. (URL: [Link])
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. (URL: [Link])
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (URL: [Link])
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. (URL: [Link])
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- 1. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Developing Assays with 7-Amino-4-aza-2-oxindole
Introduction: The Emergence of the Azaoxindole Scaffold in Drug Discovery
The 7-azaoxindole scaffold, a derivative of the broader azaindole class of compounds, represents a privileged structure in modern medicinal chemistry.[1][2] Azaindoles are bioisosteres of naturally occurring purines and indoles, and the strategic placement of a nitrogen atom in the six-membered ring can significantly modulate a compound's physicochemical properties, including solubility, pKa, and lipophilicity.[1] This fine-tuning is critical for optimizing drug-like characteristics and target engagement. The 7-azaoxindole core, in particular, has garnered substantial interest for its role in the development of potent and selective kinase inhibitors.[3][4]
Kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] Consequently, kinases have become major targets for therapeutic intervention.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 7-Amino-4-aza-2-oxindole and its derivatives in the development of robust and reliable biochemical and cell-based assays. We will delve into the core mechanism of action, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism by which 7-azaoxindole derivatives exert their biological effects is through the competitive inhibition of protein kinases.[2] These compounds are designed to bind to the ATP-binding pocket of the kinase enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The 7-azaindole moiety is an exceptional "hinge-binding" motif.[2] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This allows the scaffold to form two critical hydrogen bonds with the hinge region of the kinase, effectively mimicking the interaction of the adenine portion of ATP.[2] This stable interaction within the active site is the foundation of their inhibitory activity.
Section 1: Biochemical Kinase Inhibition Assay
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. The following protocol outlines a common and reliable method for assessing the potency of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from well-established luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound or its derivatives
-
ATP
-
Kinase reaction buffer (specific to the kinase of interest)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for Western Blot analysis of phospho-protein levels.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Treat the cells with varying concentrations of the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate of your target kinase.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative decrease in phosphorylation with increasing compound concentration.
-
Data Interpretation:
A dose-dependent decrease in the phosphorylated form of the substrate, relative to the total protein and the vehicle-treated control, indicates successful target engagement and inhibition of the kinase pathway in a cellular context.
Section 3: Antiproliferative and Cytotoxicity Assays
Ultimately, for many applications such as oncology, the desired outcome of kinase inhibition is a functional cellular effect, such as the inhibition of cell proliferation or the induction of cell death.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT or aATP-based)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests either a cytostatic (inhibition of proliferation) or cytotoxic (cell-killing) effect.
Materials:
-
Cancer cell line of interest
-
This compound or its derivatives
-
Cell culture medium and supplements
-
MTT reagent or a commercial ATP-based viability assay kit (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
-
Plate reader (absorbance or luminescence)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a prolonged period, typically 48 to 72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized buffer) and measure the absorbance.
-
For ATP-based assay: Add the single-reagent from the kit to the wells, which lyses the cells and measures the amount of ATP present, a marker of metabolically active cells. Measure the luminescence.
-
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells and plot the data against the compound concentration. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
| Compound Series | Cell Line | Effect | Reference |
| Indole-2-ones | RAW264.7 | Anti-inflammatory | [7] |
| 7-Azaindole derivatives | A549, MRC-5 | Antiviral, low toxicity | [8] |
| 7-Azaindoles | Human PBM cells | Antiviral, largely nontoxic | [9] |
Conclusion
The this compound scaffold provides a versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization of these compounds, from direct biochemical inhibition to cellular target engagement and functional outcomes. By systematically applying these methodologies, researchers can effectively advance their drug discovery programs and gain a deeper understanding of the therapeutic potential of this important class of molecules.
References
- Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays - Benchchem.
- Unveiling the Selectivity of 7-Azaoxindole Based Kinase Inhibitors: A Comparative Guide - Benchchem.
- Validation of a Novel Kinase Bioassay Using 7-Azaoxindole as a Positive Control: A Comparative Guide - Benchchem.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central.
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - NIH.
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH.
- Kinase Assay Kit - Sigma-Aldrich.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.
- Synthesis of Azaindoles.
- Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - NIH.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
- Azaindole Therapeutic Agents - PMC - PubMed Central.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications.
- The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers - Benchchem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Amino-4-aza-2-oxindole as a Novel Fluorogenic Scaffold for Bioconjugation and Cellular Imaging
Introduction: The Quest for Novel Fluorophores
The development of novel fluorescent probes is a cornerstone of modern biological and pharmaceutical research. These tools enable the visualization and quantification of molecular processes in real-time, offering unparalleled insights into cellular function and disease pathology. The indole scaffold and its bioisosteres, the azaindoles, have been extensively explored for the development of fluorescent probes due to their unique photophysical properties, including sensitivity to the local environment. While significant research has focused on 7-azaindole and its derivatives, the potential of more complex aza-heterocycles remains an exciting frontier. This application note introduces 7-Amino-4-aza-2-oxindole , a novel heterocyclic compound, and proposes its application as a versatile fluorescent probe for bioconjugation and cellular imaging. Based on the foundational principles of fluorescence and the known properties of its constituent chemical moieties, we outline a theoretical framework and detailed protocols for its use.
Scientific Rationale: Deconstructing the this compound Scaffold
The proposed utility of this compound as a fluorescent probe is predicated on the synergistic contribution of its structural features: the 4-aza-2-oxindole core and the 7-amino group .
-
The 4-aza-2-oxindole Core: The oxindole scaffold itself is present in many biologically active molecules and has been explored in the development of fluorescent compounds. The introduction of a nitrogen atom at the 4-position (4-aza) is anticipated to modulate the electronic properties of the aromatic system, potentially leading to desirable shifts in the excitation and emission spectra. The lactam functionality of the oxindole ring can participate in hydrogen bonding, which may contribute to its environmental sensitivity.
-
The 7-Amino Group: The primary amino group at the 7-position is a key feature, serving two primary roles. Firstly, amino-substituted aromatic compounds often exhibit strong fluorescence with a significant Stokes shift. Secondly, this primary amine provides a reactive handle for covalent modification, allowing the this compound scaffold to be conjugated to a wide range of biomolecules, such as proteins, peptides, and nucleic acids, through well-established bioconjugation chemistries.
The fluorescence of indole derivatives is known to be highly sensitive to solvent polarity. Upon excitation, a substantial increase in the dipole moment often occurs, leading to solvent relaxation and a red-shift in the emission spectrum in polar environments.[1][2][3] This property suggests that this compound could serve as a probe for monitoring changes in the polarity of its microenvironment, for instance, upon binding to a protein.
Proposed Mechanism of Action: A "Turn-On" Probe via Derivatization
We hypothesize that this compound can function as a "turn-on" fluorescent probe upon covalent modification of its 7-amino group. In its free form, the lone pair of electrons on the amino group may participate in photoinduced electron transfer (PET) to the excited oxindole core, leading to fluorescence quenching. Upon derivatization, for example, through acylation or sulfonylation, the electron-donating capacity of the amino group is diminished, disrupting the PET process and restoring fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection.
The general principle of designing fluorescent probes often involves a fluorophore, a recognition element, and a linker.[4][5] In this proposed application, the this compound acts as the core fluorophore, and the 7-amino group serves as the attachment point for a linker and recognition moiety.
Caption: Proposed "turn-on" fluorescence mechanism of this compound upon bioconjugation.
Hypothetical Application: Labeling of Primary Amines in Proteins
A key application of this proposed probe is the fluorescent labeling of primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues. By converting this compound into an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, it can be used to covalently label proteins for subsequent visualization and quantification.
Synthesis of 7-(Succinimidyloxycarbonylamino)-4-aza-2-oxindole (Aza-Oxindole-NHS)
The synthesis of an NHS ester derivative of this compound would be a crucial first step. This could be achieved through a two-step process: reaction of the 7-amino group with a suitable linker containing a carboxylic acid, followed by activation of the carboxylic acid to an NHS ester.
Spectroscopic Properties (Hypothetical)
Based on the properties of related amino-substituted indoles and oxindoles, we can predict the following spectroscopic characteristics:
| Property | Predicted Value | Rationale |
| Excitation Max (λex) | ~350 - 380 nm | Based on the extended conjugation of the aza-oxindole system. |
| Emission Max (λem) | ~450 - 500 nm | A significant Stokes shift is expected due to the amino substitution and potential for excited-state relaxation. |
| Quantum Yield (Φ) | Low (unconjugated), High (conjugated) | Based on the proposed PET quenching mechanism. |
| Molar Extinction Coeff. (ε) | > 10,000 M⁻¹cm⁻¹ | Typical for aromatic heterocyclic compounds. |
Experimental Protocols
The following protocols are hypothetical and based on standard procedures for fluorescent labeling of proteins.
Protocol 1: Fluorescent Labeling of Bovine Serum Albumin (BSA)
Objective: To demonstrate the covalent labeling of a model protein, BSA, with Aza-Oxindole-NHS and characterize the resulting conjugate.
Materials:
-
Bovine Serum Albumin (BSA)
-
Aza-Oxindole-NHS (hypothetical)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer and Fluorometer
Procedure:
-
Prepare BSA solution: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Prepare Aza-Oxindole-NHS stock solution: Dissolve Aza-Oxindole-NHS in anhydrous DMSO to a concentration of 10 mM.
-
Labeling reaction: a. To 1 mL of the BSA solution, add a 10-fold molar excess of the Aza-Oxindole-NHS stock solution. b. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification of the conjugate: a. Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column. b. Elute with PBS and collect the fractions corresponding to the protein peak (monitored by absorbance at 280 nm).
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and the predicted λex of the probe. b. Measure the fluorescence emission spectrum of the conjugate upon excitation at the predicted λex. c. Calculate the degree of labeling (DOL) using the molar extinction coefficients of BSA and the probe.
Caption: Workflow for the fluorescent labeling of BSA with Aza-Oxindole-NHS.
Protocol 2: Cellular Imaging of Labeled BSA
Objective: To visualize the uptake of fluorescently labeled BSA by cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa)
-
Aza-Oxindole-BSA conjugate (from Protocol 1)
-
Cell culture medium
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell culture: Plate cells on glass coverslips and grow to 70-80% confluency.
-
Incubation with conjugate: a. Replace the cell culture medium with fresh medium containing 50 µg/mL of the Aza-Oxindole-BSA conjugate. b. Incubate for 4 hours at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove unbound conjugate.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and mounting: a. Wash the cells with PBS. b. Stain with DAPI for 5 minutes. c. Wash with PBS and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the Aza-Oxindole probe and DAPI.
Expected Results and Interpretation
-
Successful Labeling: A successful labeling reaction will result in a purified protein conjugate that exhibits both the absorbance spectrum of the protein and the characteristic absorbance and fluorescence of the Aza-Oxindole probe. The "turn-on" effect would be confirmed if the fluorescence quantum yield of the conjugated probe is significantly higher than that of the free, unreacted probe.
-
Cellular Imaging: In the cellular imaging experiment, fluorescent puncta within the cytoplasm would be expected, consistent with the endocytic uptake of BSA. The high signal-to-background ratio, a benefit of the proposed "turn-on" mechanism, would allow for clear visualization of the labeled protein.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, a thorough analysis of its structural components strongly suggests its potential as a novel fluorescent probe. The proposed "turn-on" mechanism upon bioconjugation offers an attractive feature for high-sensitivity applications. The outlined protocols provide a roadmap for the synthesis, characterization, and application of this promising new scaffold. Future work should focus on the synthesis of this compound and its amine-reactive derivatives, followed by a comprehensive photophysical characterization to validate the hypotheses presented in this application note. Further exploration of its utility in sensing different analytes and in advanced imaging techniques is also warranted.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). MDPI. [Link][4]
-
Design and synthesis of fluorescent activity probes for protein phosphatases. (2019). PubMed Central. [Link][6]
-
Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2025). RSC Publishing. [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (1977). Photochemistry and Photobiology. [Link][3]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link][2]
-
Oxindole and its derivatives: A review on recent progress in biological activities. (2021). PubMed. [Link]
-
Azaindole Therapeutic Agents. (2020). PubMed Central. [Link]
-
Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. (2011). PubMed. [Link][7]
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Application Notes & Protocols: Site-Specific Protein Labeling with Novel 7-Amino-4-aza-2-oxindole Derivatives
Abstract
Fluorescent labeling is an indispensable tool in biological sciences, enabling the visualization and quantification of proteins in complex systems.[1] This guide introduces a novel class of fluorophores, 7-Amino-4-aza-2-oxindole derivatives, for covalent protein labeling. These heterocyclic scaffolds offer a unique combination of small size, potential for environment-sensitive fluorescence, and rich chemical diversity for tailored photophysical properties.[2][3] As a Senior Application Scientist, this document provides the foundational principles, detailed step-by-step protocols for amine-reactive labeling, and robust methods for the characterization and validation of the final protein-dye conjugate. The methodologies are designed to be self-validating, ensuring researchers can confidently generate high-quality reagents for applications ranging from cellular imaging to biophysical assays.[4][5]
Introduction to this compound Fluorophores
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry and has been explored for its unique photophysical properties, including significant Stokes shifts and environmental sensitivity.[2][3] The introduction of a 7-amino group provides a versatile chemical handle for bioconjugation, while the 4-aza-2-oxindole core can be systematically modified to tune spectral properties.
Advantages over Traditional Fluorophores:
-
Compact Size: The small molecular footprint of the oxindole core minimizes the potential for steric hindrance or perturbation of the target protein's native function, a common concern with larger organic dyes.[4][6]
-
Tunable Photophysics: The scaffold allows for synthetic modification to optimize brightness, photostability, and spectral characteristics (excitation/emission maxima).[7][8]
-
Potential for Environmental Sensitivity: Similar to other indole derivatives, these probes may exhibit changes in their fluorescence properties upon binding to a target or in response to changes in the local microenvironment, making them potential tools for studying protein conformational changes.[2][5]
This guide will focus on the most common and robust labeling strategy: converting the 7-amino group of the parent fluorophore into an amine-reactive N-hydroxysuccinimidyl (NHS) ester for specific conjugation to primary amines (lysine residues and the N-terminus) on a target protein.[9][10]
Principle of Amine-Reactive Labeling
The core of the methodology relies on a two-step process. First, a hypothetical this compound derivative is activated to create a highly reactive intermediate. Second, this activated dye is incubated with the target protein under controlled pH conditions to form a stable, covalent amide bond.
Figure 1: Chemical reaction scheme for amine-reactive protein labeling.
The reaction is performed at a slightly alkaline pH (8.0-9.0). This is a critical parameter, as it ensures that the target lysine ε-amino groups (pKa ~10.5) are sufficiently deprotonated and thus nucleophilic enough to attack the NHS ester, while minimizing hydrolysis of the reactive ester.[4]
Materials and Reagents
Dye and Protein:
-
Amine-reactive this compound derivative (e.g., AzaOxo-NHS Ester)
-
Protein of interest (≥90% purity, concentration 1-10 mg/mL)
Buffers and Solvents:
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the dye.
-
Protein Dialysis/Storage Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.4.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) of the highest quality to dissolve the reactive dye.
Purification and Analysis:
-
Gel filtration column (e.g., PD-10 desalting column)
-
Spectrophotometer (UV-Vis)
-
SDS-PAGE reagents and equipment
-
Fluorescence imager
Experimental Workflow Overview
The entire process, from preparation to validation, follows a systematic workflow to ensure reproducibility and high-quality results.
Figure 2: High-level experimental workflow for protein conjugation.
Detailed Protocols
Part A: Protein Preparation
The purity of the protein and the composition of its buffer are paramount for successful labeling.
-
Dissolve or Exchange: Dissolve your lyophilized protein in an amine-free buffer (e.g., PBS, pH 7.4) or perform a buffer exchange using a desalting column or dialysis to remove any interfering substances like Tris, glycine, or ammonium salts.
-
Determine Concentration: Accurately measure the protein concentration (in mg/mL) using a preferred method (e.g., BCA assay or A280 measurement with the protein's specific extinction coefficient). Convert this concentration to molarity (mol/L).
-
Molarity (mol/L) = [Concentration (g/L)] / [Molecular Weight (g/mol)]
-
Part B: Labeling Reaction
The molar ratio of dye to protein is a key variable that must be optimized to achieve the desired Degree of Labeling (DOL) without causing protein precipitation or loss of function.[6]
Table 1: Recommended Starting Molar Ratios (Dye:Protein)
| Target DOL | Molar Ratio (Dye:Protein) | Notes |
|---|---|---|
| 1 - 2 | 5:1 to 10:1 | Ideal for functional studies where minimal perturbation is desired. |
| 3 - 5 | 10:1 to 20:1 | Good for general detection and imaging applications. |
| > 5 | > 20:1 | High-intensity labeling; risk of protein aggregation and self-quenching. |
Protocol:
-
Prepare Dye Stock: Immediately before use, prepare a 10 mM stock solution of the AzaOxo-NHS Ester in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution. Note: NHS esters are moisture-sensitive; use dry solvents and cap the vial tightly.
-
Calculate Dye Volume: Determine the volume of dye stock needed to achieve the desired molar ratio.
-
Volume of Dye (µL) = [Target Molar Ratio] * [Protein Molarity (mol/L)] * [Protein Volume (L)] * [1 / Dye Molarity (mol/L)] * 1,000,000
-
-
Adjust pH: Adjust the pH of the protein solution to 8.3 by adding a small volume of 1M sodium bicarbonate.
-
Initiate Reaction: While gently vortexing the protein solution, add the calculated volume of dye stock in a dropwise manner.
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the reaction can be performed for 2 hours at 4°C.
Part C: Purification of Labeled Protein
It is critical to remove all non-reacted, hydrolyzed dye, as this can lead to high background signals and inaccurate characterization.[11]
-
Equilibrate Column: Equilibrate a PD-10 desalting column (or similar gel filtration resin) with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
Load Sample: Apply the entire reaction mixture from Part B onto the top of the equilibrated column.
-
Elute: Elute the protein-dye conjugate according to the manufacturer's instructions, typically by adding storage buffer. The colored, labeled protein will elute first as a distinct band, while the smaller, free dye molecules will be retained by the resin and elute later.
-
Collect Fractions: Collect the colored fractions containing the purified conjugate.
Validation and Characterization
This step is essential for quantifying the success of the labeling reaction and ensuring the quality of the conjugate.[1]
A. Spectroscopic Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is calculated using Beer's Law.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of the AzaOxo dye (Aₘₐₓ).
-
Calculate Protein Concentration: First, calculate the absorbance contribution of the dye at 280 nm using a Correction Factor (CF).
-
CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at λₘₐₓ)
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ in M⁻¹cm⁻¹)
-
-
Calculate DOL:
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
Table 2: Hypothetical Properties of AzaOxo-488 Fluorophore
| Property | Value |
|---|---|
| Absorbance Max (λₘₐₓ) | 490 nm |
| Emission Max | 515 nm |
| Molar Extinction Coefficient (ε_dye) | 75,000 M⁻¹cm⁻¹ |
| Correction Factor (CF at 280 nm) | 0.25 |
B. SDS-PAGE Analysis
Visual confirmation of labeling can be achieved via SDS-PAGE.
-
Run Gel: Load a sample of the purified conjugate onto an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize: After electrophoresis, visualize the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the AzaOxo dye. A fluorescent band should appear at the molecular weight of your protein.
-
Stain: Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to confirm that the fluorescent band co-migrates with the protein band.[12]
Key Considerations and Troubleshooting
Successful labeling depends on the careful balance of several factors.
Figure 3: Key factors influencing the quality of protein-dye conjugates.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low DOL | - Presence of amine-containing buffers (Tris, glycine).- Hydrolyzed/inactive dye.- Insufficient dye:protein ratio.- Protein has few accessible lysines. | - Perform buffer exchange into bicarbonate or borate buffer.- Use fresh, high-quality anhydrous solvent to prepare dye stock immediately before use.- Increase the molar excess of dye in the reaction.- Consider an alternative labeling chemistry (e.g., thiol-reactive). |
| Protein Precipitation | - DOL is too high, leading to aggregation.- Protein is sensitive to organic solvent (DMF/DMSO).- Protein is unstable at reaction pH. | - Reduce the dye:protein molar ratio.- Add dye stock slowly while vortexing; ensure total solvent volume is <10% of reaction volume.- Perform reaction at 4°C; confirm protein stability at pH 8.3. |
| High Background | - Incomplete removal of free dye. | - Repeat the gel filtration step or use a column with a larger bed volume.- Ensure the correct elution profile is followed to separate protein from free dye. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Protein Labeling Using 5-Fluorobenzofuroxan.
- Seidler, M. (2016, February 19). Protein Labelling and Staining using Fluorescent Dyes. SERVA Webinar.
- ResearchGate. (2015, November 17). What are the protocols for protein labeling by using antibodies?.
- Sam, M., & Hohlbein, J. (n.d.).
- Thermo Fisher Scientific. (n.d.). Different Ways to Add Fluorescent Labels.
- Thermo Fisher Scientific. (n.d.). Protein Conjugates—Section 14.7.
- Jochim, A., & Sabsay, B. (n.d.).
- Wang, Y., et al. (n.d.).
- Hayashi-Takanaka, Y., et al. (n.d.). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS One.
- Herrera-Perez, G., et al. (n.d.). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. PMC.
- Dey, S., et al. (n.d.). Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity (PhotoCLIC)
- Yoncheva, K., et al. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH.
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- RSC. (n.d.). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.
- Yamaoka, T., et al. (2019, November 3). Protein Chemical Labeling Using Biomimetic Radical Chemistry. PMC - NIH.
- Lee, K. B., et al. (2016, March 23).
- Wang, J., et al. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Kelly, L. A., et al. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- RSC. (2023, May 31). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC - NIH.
- Swartz, D. R. (1996, August 16).
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
- Pikal, M. J., et al. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH.
- Sriram, D., & Yogeeswari, P. (n.d.). Azaindole Therapeutic Agents. PMC - PubMed Central.
- Spicer, C. D., et al. (2015, December 16).
- Legoabe, L. J., et al. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
- Gai, F., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed.
- Joseph, B., et al. (2025, August 7).
- Lee, K. B., et al. (2016, April 25). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. PubMed.
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"7-Amino-4-aza-2-oxindole for studying enzyme kinetics"
Application Notes & Protocols
Topic: Leveraging 7-Azatryptophan for Real-Time Enzyme Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader
The initial topic for this guide was "7-Amino-4-aza-2-oxindole for studying enzyme kinetics." However, a thorough review of the scientific literature and chemical databases revealed no available research data for this specific compound. To ensure scientific integrity and provide a truly valuable, data-driven guide, the focus has been shifted to a closely related and extensively studied fluorescent amino acid: 7-Azatryptophan (7-AW) . This analog of tryptophan offers exceptional properties for studying enzyme kinetics and serves as an exemplary model for the principles and protocols discussed herein.
Introduction: Beyond the Limits of Intrinsic Fluorescence
The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. While intrinsic protein fluorescence, primarily from tryptophan (Trp) residues, has been a cornerstone of biophysical studies, its utility is often hampered by complex photophysics and the presence of multiple Trp residues in a single protein.[1] This can make it challenging, if not impossible, to isolate and interpret the fluorescence signals from a specific site of interest, such as the active site of an enzyme.[1]
7-Azatryptophan (7-AW), a non-canonical amino acid, emerges as a powerful tool to overcome these limitations. As an isostere of tryptophan, it can be incorporated into peptides and proteins with minimal structural perturbation.[2][3] Its unique photophysical properties, however, set it apart as a superior fluorescent probe for detailed kinetic analysis.
The key advantages of 7-AW include:
-
Red-Shifted Spectra: The absorption and emission maxima of 7-AW are red-shifted by approximately 10 nm and 46 nm, respectively, compared to tryptophan.[1][4][5] This spectral separation allows for selective excitation of 7-AW without significant interference from endogenous tryptophan residues, providing a clear and specific signal.
-
Environmental Sensitivity: The fluorescence quantum yield and emission maximum of 7-AW are highly sensitive to the polarity of its local environment.[1] This property is particularly valuable for studying enzyme kinetics, as the binding of a substrate or inhibitor to an active site often induces a change in the local environment's polarity, which can be monitored as a change in fluorescence.
-
Simplified Photophysics: Unlike tryptophan, 7-AW exhibits a single-exponential fluorescence decay in aqueous solutions, simplifying the interpretation of fluorescence lifetime measurements and providing more straightforward kinetic data.[5][6]
This guide will provide a detailed overview of the application of 7-AW in enzyme kinetics, with a specific focus on a case study involving the serine protease thrombin.
The Principle: Monitoring Enzyme-Substrate Interactions with 7-AW
The core principle behind using 7-AW for enzyme kinetics is the change in its fluorescence upon interaction with the target enzyme. When a peptide substrate containing 7-AW binds to the active site of an enzyme, the local environment of the 7-AW residue changes. This can lead to:
-
Fluorescence Quenching: If the 7-AW residue moves into a more aqueous or polar environment within the active site, or if it comes into proximity with quenching amino acid residues (like Tryptophan, Tyrosine, Methionine, or Histidine), its fluorescence intensity will decrease.[1][7]
-
Fluorescence Enhancement: Conversely, if the 7-AW residue moves into a more hydrophobic pocket within the active site, its fluorescence intensity can increase.
-
Spectral Shifts: Changes in the polarity of the local environment can also cause a shift in the emission maximum of 7-AW.[1]
By monitoring these changes in real-time, one can directly observe the binding and turnover of the substrate, allowing for the calculation of key kinetic parameters such as Km and Vmax.
Logical Workflow for a 7-AW Based Enzyme Kinetic Assay
Caption: Workflow for a 7-AW based enzyme kinetic assay.
Case Study: Probing the Thrombin-Hirudin Interaction
A compelling example of 7-AW's utility is in studying the interaction between the enzyme thrombin and its potent inhibitor, hirudin .[1][4] A synthetic analog of a hirudin fragment (residues 1-47), where a tyrosine at position 3 was replaced with 7-AW (termed Y3AW), was used to probe the binding kinetics.[1]
Thrombin is a serine protease crucial for blood coagulation, and hirudin, derived from leeches, is one of its most potent natural inhibitors.[8][9] Understanding the kinetics of this interaction is vital for the development of antithrombotic drugs.
Spectroscopic Properties of 7-AW in the Context of the Thrombin-Hirudin System
The following table summarizes the key spectroscopic properties that make 7-AW an ideal probe for this system.
| Property | Tryptophan (Trp) | 7-Azatryptophan (7-AW) | Significance for the Assay |
| Absorption λmax (nm) | ~280 | ~290 | Allows for some selective excitation, though the primary advantage is in emission.[1][5] |
| Emission λmax (nm) | ~350 | ~396 | The significant red-shift is the key to distinguishing the 7-AW signal from the intrinsic fluorescence of thrombin's own Trp residues.[1][4] |
| Quantum Yield in Water | ~0.13 | ~0.01 | The low intrinsic quantum yield of 7-AW in aqueous solution provides a low background signal before binding.[1] |
| Fluorescence Decay | Non-exponential | Single-exponential | Simplifies data analysis and provides more reliable kinetic information.[5][6] |
When the Y3AW hirudin analog binds to thrombin, the 7-AW residue at position 3 enters the enzyme's active site. This leads to a significant quenching of the 7-AW fluorescence.[1][4] This quenching is attributed to the presence of structural water molecules at the hirudin-thrombin interface that promote non-radiative decay of the excited 7-AW.[1][4] By monitoring this decrease in fluorescence, the binding kinetics can be precisely measured.
Experimental Protocols
Protocol 1: Synthesis and Purification of a 7-AW Containing Peptide Substrate
The site-specific incorporation of 7-AW into a peptide is typically achieved using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1]
Materials:
-
Fmoc-7-azatryptophan(Boc)-OH
-
Rink Amide resin
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and allow to react for 2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, using Fmoc-7-azatryptophan(Boc)-OH at the appropriate position.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Real-Time Kinetic Analysis of Thrombin Activity using a 7-AW Substrate
This protocol is adapted from the study of the Y3AW-thrombin interaction.[1]
Materials:
-
Purified human α-thrombin
-
Purified 7-AW containing hirudin analog (Y3AW)
-
Assay Buffer: 5 mM Tris-HCl, pH 8.0, containing 0.2 M NaCl and 0.1% PEG-8000
-
Spectrofluorometer with temperature control and kinetic measurement capabilities
-
Micro-volume cuvettes
Procedure:
-
Instrument Setup: Set the spectrofluorometer to excite at 320 nm and record the emission spectrum from 350 nm to 500 nm. Set the temperature to 25°C. The choice of 320 nm for excitation is crucial as it selectively excites 7-AW with minimal excitation of the enzyme's native tryptophan residues.[1]
-
Enzyme Preparation: Prepare a stock solution of thrombin in the assay buffer. In the cuvette, add the assay buffer and the thrombin stock solution to achieve a final concentration of 2 µM.
-
Baseline Measurement: Record the baseline fluorescence of the thrombin solution. This will account for any intrinsic fluorescence from the enzyme under these excitation conditions.
-
Initiation of Reaction: To initiate the binding reaction, add the Y3AW hirudin analog to the cuvette to achieve a final equimolar concentration (2 µM). Mix quickly but gently.
-
Kinetic Measurement: Immediately start recording the fluorescence intensity at the emission maximum of 7-AW (approximately 396-400 nm) over time. The decrease in fluorescence intensity corresponds to the binding of the hirudin analog to thrombin.
-
Data Analysis:
-
The initial velocity (rate of binding) can be determined from the initial slope of the fluorescence decay curve.
-
By repeating the experiment with varying concentrations of the Y3AW substrate, one can determine the association rate constant (kon).
-
For an enzymatic reaction involving substrate turnover, one would monitor the initial rate of fluorescence change at different substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[10]
-
Visualizing the Binding and Quenching Mechanism
Caption: Mechanism of fluorescence quenching upon substrate binding.
Trustworthiness and Self-Validation
To ensure the reliability of kinetic data obtained using 7-AW, several controls are essential:
-
Control Peptide: Synthesize and test a control peptide with tryptophan in place of 7-AW to assess the unique contribution of the 7-AW probe.
-
Enzyme Activity Confirmation: Independently verify the activity of the enzyme using a standard, non-fluorescent assay to ensure that the 7-AW containing substrate is a valid substrate and that the observed fluorescence changes correlate with enzymatic activity.
-
Inner Filter Effect Correction: At high concentrations of substrate or enzyme, the absorbance of the solution can interfere with the excitation and emission light, leading to an apparent decrease in fluorescence. This "inner filter effect" should be corrected for, especially when working with a wide range of substrate concentrations.
-
Photobleaching Assessment: Exposing the sample to the excitation light for prolonged periods can lead to photobleaching of the fluorophore. This should be assessed by monitoring the fluorescence of the 7-AW substrate alone under the same experimental conditions.
By implementing these controls, the researcher can be confident that the observed changes in fluorescence are a direct and accurate measure of the enzyme-substrate interaction.
Conclusion
7-Azatryptophan provides a robust and sensitive tool for the real-time investigation of enzyme kinetics. Its unique spectroscopic properties allow for the clear and unambiguous monitoring of enzyme-substrate interactions, even in the presence of multiple native tryptophan residues. By replacing conventional substrates with peptides containing 7-AW, researchers can gain deeper insights into enzyme mechanisms, determine key kinetic parameters with high precision, and screen for inhibitors in a high-throughput manner. The principles and protocols outlined in this guide, exemplified by the thrombin-hirudin system, can be adapted to a wide range of enzyme systems, making 7-AW a valuable addition to the molecular toolkit of biochemists and drug discovery professionals.
References
-
De Filippis, V., et al. (2003). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 12(10), 2243-2254. [Link]
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Negrerie, M., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 95(1), 259-308. [Link]
-
De Filippis, V., et al. (2003). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. PubMed, 14505494. [Link]
-
Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences, 105(42), 16123-16128. [Link]
-
Almhjell, P. J., et al. (2014). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC, PMC4067950. [Link]
-
Rich, R. L., et al. (1995). Using 7-Azatryptophan To Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated 7-Azatryptophan. Journal of the American Chemical Society, 117(2), 733-739. [Link]
-
Chen, Y., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]
-
Almhjell, P. (2019). A Deep‐Blue Fluorescent Amino Acid. ChemistryViews. [Link]
-
Ni, F., et al. (1992). Conformational stability of a thrombin-binding peptide derived from the hirudin C-terminus. PubMed, 1541416. [Link]
-
Chen, Y., et al. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water. Semantic Scholar. [Link]
-
Rydel, T. J., et al. (1990). The structure of a complex of recombinant hirudin and human alpha-thrombin. PubMed, 2164949. [Link]
-
Krstenansky, J. L., et al. (1988). Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity. PubMed, 3141460. [Link]
-
Nar, H., et al. (2012). Binding of hirudin to thrombin, with the key hydrophobic pocket binding... ResearchGate. [Link]
-
Kumar, S., & Swaminathan, R. (2004). Employing the fluorescence anisotropy and quenching kinetics of tryptophan to hunt for residual structures in. Journal of Biosciences, 29(2), 141-147. [Link]
-
Science.gov. Tryptophan fluorescence quenching: Topics by Science.gov. Science.gov. [Link]
-
Chen, H., et al. (2010). Mechanisms of quenching of Alexa fluorophores by natural amino acids. PubMed, 20446733. [Link]
-
Tale, R. H., et al. (2021). Aza-Isotryptophan: Synthesis, Pictet–Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity i. ACS Publications. [Link]
-
Batabyal, D., et al. (2015). Substrate–Protein Interaction in Human Tryptophan Dioxygenase: The Critical Role of H76. PMC, PMC4489427. [Link]
-
Kim, H. N., et al. (2013). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]
-
Coin, I., et al. (2023). Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling. ACS Sensors. [Link]
-
van der Velden, J. H. D., et al. (2018). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. ACS Publications. [Link]
-
Ram-Mohan, S., & Taylor, K. M. (2019). In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function. MDPI. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Fan, F., et al. (2019). Tryptophan-75 Is a Low-Energy Channel-Gating Residue that Facilitates Substrate Egress/Access in Cytochrome P450 2D6. PMC, PMC6436402. [Link]
-
Cisbio. (2010). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]
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Application Notes & Protocols for the Use of 7-Aza-2-Oxindole Derivatives in Animal Models of Inflammatory Disease
Introduction
The 7-aza-2-oxindole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a bioisostere of the natural purine and indole rings.[1][2] This core motif is integral to a variety of investigational drugs targeting conditions ranging from cancer and autoimmune disorders to viral infections.[1][3][4] This document provides a detailed guide for researchers on the application of 7-aza-2-oxindole derivatives in preclinical animal models, with a specific focus on inflammatory diseases, drawing upon published studies to ensure scientific rigor and reproducibility. While the specific compound "7-Amino-4-aza-2-oxindole" is not extensively documented in publicly available preclinical studies, this guide will focus on a closely related and studied derivative to provide a practical and transferable framework.
One of the most promising applications of this class of compounds is in the modulation of inflammatory responses. Certain 7-aza-2-oxindole derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[5][6] These compounds have shown efficacy in both in vitro and in vivo models by targeting key mediators of the inflammatory cascade. This guide will detail the mechanism of action, provide a protocol for an in vivo sepsis model, and discuss the expected outcomes and data interpretation.
Mechanism of Action: Targeting Inflammatory Cytokine Signaling
The anti-inflammatory effects of 7-aza-2-oxindole derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes. In preclinical studies, these compounds have been shown to significantly inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[5][6]
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a massive release of inflammatory mediators, which can result in sepsis and septic shock. The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages culminates in the activation of transcription factors like NF-κB, which drives the expression of the aforementioned inflammatory genes. 7-Aza-2-oxindole derivatives intervene in this pathway, leading to a dampened inflammatory response.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Workflow for evaluating a 7-aza-2-oxindole derivative in a mouse sepsis model.
Data Presentation and Interpretation
The results from these studies should be presented clearly to allow for straightforward interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of a Representative 7-Aza-2-Oxindole Derivative
| Compound | Target | IC50 (µM) | Cell Line |
| Representative Derivative | TNF-α release | Value | RAW264.7 |
| Representative Derivative | IL-6 release | Value | RAW264.7 |
| Celecoxib (Control) | TNF-α release | Value | RAW264.7 |
| Celecoxib (Control) | IL-6 release | Value | RAW264.7 |
Note: IC50 values should be determined from dose-response curves.
Table 2: In Vivo Efficacy in LPS-Induced Sepsis Model
| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) at 72h | Serum TNF-α (pg/mL) at 2h |
| Vehicle | - | i.p. | 0-20% | High Value |
| 7-Aza-2-Oxindole | 10 | i.p. | Value | Value |
| 7-Aza-2-Oxindole | 30 | i.p. | Value | Value |
| Dexamethasone (Control) | 5 | i.p. | Value | Low Value |
Interpretation:
A successful 7-aza-2-oxindole candidate will demonstrate a dose-dependent increase in the survival rate of LPS-challenged mice. This should be correlated with a significant reduction in the systemic levels of TNF-α and IL-6 compared to the vehicle-treated group. Histological analysis should reveal reduced inflammatory cell infiltration and tissue damage in the organs of the compound-treated animals.
Broader Applications and Considerations
The 7-azaindole scaffold, the parent structure of 7-aza-2-oxindole, is found in numerous compounds with diverse biological activities. [3][4]These include:
-
Kinase Inhibitors: For cancer therapy, targeting kinases such as ATR and ROCK. [3]* Antiviral Agents: As inhibitors of viral enzymes like reverse transcriptase for HIV or influenza polymerase. [1][7]* Neuroinflammation: Compounds targeting MLK3 and LRRK2 have shown neuroprotective effects in models of HIV-associated neurocognitive disorders. [3] When adapting the protocols for other disease models, researchers must consider the specific pathophysiology of the disease, the pharmacokinetic and pharmacodynamic properties of the specific derivative, and the relevant biomarkers for assessing efficacy.
Trustworthiness and Self-Validation:
The protocols described herein are based on established and peer-reviewed methodologies. To ensure the trustworthiness of the results, it is critical to include both positive and negative controls in all experiments. For instance, in the sepsis model, a known anti-inflammatory agent like dexamethasone should be used as a positive control. Furthermore, all in vivo findings should be supported by in vitro data on target engagement and mechanism of action.
References
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dove Medical Press. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
-
Synthesis of Azaindoles. Chinese Chemical Letters. Available at: [Link]
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Available at: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
-
Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. PubMed. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. ResearchGate. Available at: [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available at: [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. Available at: [Link]
Sources
- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-4-aza-2-oxindole
Welcome to the technical support center for the synthesis of 7-Amino-4-aza-2-oxindole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, and the addition of a 7-amino group provides a critical handle for further functionalization. This document provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of this valuable building block.
General Synthetic Strategy: An Overview
The synthesis of this compound typically involves a multi-step sequence. A common approach begins with a substituted pyridine precursor, followed by the construction of the fused oxindole ring, and finally, the introduction or unmasking of the 7-amino group. The specific route can vary, but a generalized workflow is outlined below.
Technical Support Center: 7-Amino-4-aza-2-oxindole
Welcome to the technical support center for 7-Amino-4-aza-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing that stability is a critical parameter in drug development, this document outlines the potential degradation pathways of this compound and offers practical solutions to challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The this compound scaffold contains three main functional groups susceptible to degradation:
-
A γ-Lactam (cyclic amide): This ring is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.[1][2]
-
An Aromatic Amine (-NH₂ group): This group is highly susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.[3][4][5] The electron-donating nature of the amino group activates the aromatic ring system, making it more vulnerable to oxidative processes.
-
An Aza-indole Core: The fused pyridine and pyrrolidinone ring system is a conjugated π-system that can absorb UV radiation, making it susceptible to photodegradation.[6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place (ideally at 2-8°C or -20°C for long-term storage). Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be protected from light, kept at low temperatures, and buffered at a neutral pH. Avoid prolonged exposure to atmospheric oxygen and strong acidic or basic conditions.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be capable of separating the intact parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector and mass spectrometry (LC-MS) for peak identification are crucial components of a robust stability-indicating method.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: While specific incompatibility studies for this molecule are not widely published, general chemical principles suggest potential issues. Avoid strongly acidic or basic excipients that could catalyze hydrolysis. Excipients with oxidizing potential (e.g., those containing peroxides) should be used with caution. Protic solvents, especially under exposure to light or elevated temperatures, may facilitate degradation.
II. Troubleshooting Guide: Experimental Observations
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Appearance of a More Polar Peak in HPLC After Acidic/Basic Sample Treatment
-
Question: I've noticed a new, earlier-eluting (more polar) peak in my reverse-phase HPLC chromatogram after incubating my sample in 0.1 M HCl or 0.1 M NaOH. What could this be?
-
Potential Cause: This is a classic sign of hydrolysis . The lactam ring in the 2-oxindole moiety has likely undergone cleavage. Under acidic or basic conditions, water attacks the carbonyl carbon of the lactam, leading to a ring-opened carboxylic acid product.[1] This introduces a polar carboxylate group, significantly decreasing its retention time in reverse-phase chromatography.
-
Recommended Actions:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass will correspond to the parent compound + 18 Da (the mass of a water molecule).
-
Kinetic Analysis: Monitor the formation of this peak over time. The rate of its appearance should correlate with the disappearance of the parent peak.
-
Mitigation: If hydrolysis is undesirable, ensure your solutions are buffered to a neutral pH range (pH 6-8). Prepare solutions fresh and store them at low temperatures to minimize the rate of hydrolysis.
-
Scenario 2: Sample Solution Turns Yellow/Brown Upon Storage or Exposure to Air
-
Question: My stock solution of this compound, which was initially colorless, has developed a distinct yellow or brown hue. What is causing this discoloration?
-
Potential Cause: This is highly indicative of oxidation . The 7-amino group is an electron-donating group that makes the aromatic system susceptible to oxidation, similar to aniline.[3][5] Oxidation can lead to the formation of highly conjugated, colored species such as quinone-imines or polymeric materials. Trace metal ions can catalyze this process.
-
Recommended Actions:
-
Spectroscopic Analysis: Acquire a UV-Vis spectrum of the discolored solution. The appearance of new absorbance bands in the visible region (400-700 nm) confirms the formation of colored species.
-
Inert Atmosphere: To prevent oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use.
-
Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.
-
Chelating Agents: To sequester catalytic metal ions, the addition of a chelating agent like EDTA may be beneficial.
-
Scenario 3: Multiple New Peaks Observed After Exposure to UV or Sunlight
-
Question: After leaving a sample vial on the benchtop exposed to ambient light, my HPLC analysis shows a complex chromatogram with several new, poorly resolved peaks. Why did this happen?
-
Potential Cause: This pattern suggests photodegradation . The conjugated aromatic system of this compound can absorb UV and visible light, leading to the formation of reactive excited states. This can initiate a cascade of reactions, including dimerization, photo-oxidation, and ring cleavage, resulting in a complex mixture of degradants.[6]
-
Recommended Actions:
-
Protect from Light: Always protect samples containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Conduct a Confirmatory Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control to confirm light sensitivity.
-
Characterize Degradants: Use LC-MS/MS to attempt to identify the major photo-degradants. This information can provide insight into the photolytic mechanism.
-
III. Hypothesized Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are proposed under standard stress conditions.
A. Hydrolytic Degradation Pathway
Under both acidic and basic conditions, the primary site of hydrolytic attack is the amide bond within the lactam ring.
Caption: Proposed oxidative degradation pathway for this compound.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate degradation products under various stress conditions (hydrolysis, oxidation, photolysis, thermal).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with PDA or UV detector and ideally a mass spectrometer (LC-MS)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Monitor the reaction and dilute samples for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, store 2 mL of the stock solution at 80°C for 48 hours.
-
Prepare/dilute samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 2 mL of the stock solution in a quartz cuvette to light in a photostability chamber (as per ICH Q1B, e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, run a dark control by wrapping an identical sample in aluminum foil.
-
Analyze both samples by HPLC.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound for optimal results.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can resolve this compound from its process impurities and degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector scanning from 200-400 nm; monitor at the λₘₐₓ of the parent compound.
-
Injection Volume: 10 µL
Method Development & Validation:
-
Initial Screening: Inject the unstressed stock solution and the mixture of all stressed samples (degradation cocktail).
-
Method Optimization: Adjust the gradient slope, mobile phase pH (if using phosphate buffers), and organic solvent (e.g., try methanol instead of acetonitrile) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent compound in the presence of its degradants to ensure no co-elution.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary Table (Hypothetical Results from Forced Degradation)
| Stress Condition | % Parent Remaining | % Degradation | Number of Degradants Detected | Major Degradant RRT |
| Acid (1M HCl, 60°C, 24h) | 85.2 | 14.8 | 1 | 0.45 |
| Base (1M NaOH, RT, 8h) | 81.5 | 18.5 | 1 | 0.46 |
| Oxidative (3% H₂O₂, RT, 24h) | 79.8 | 20.2 | 3 | 0.88, 1.15, 1.21 |
| Thermal (80°C, 48h) | 98.1 | 1.9 | 0 | N/A |
| Photolytic (ICH Q1B) | 89.3 | 10.7 | 2 | 0.95, 1.35 |
RRT = Relative Retention Time (to parent peak)
V. References
-
Bassett, J. M., et al. (2023). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Chen, J., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available at: [Link]
-
Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]
-
Bui, C., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2018). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]
-
Deshpande, A. D., et al. (2014). Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]
-
Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]
-
Asian Publication Corporation. (2010). Oxidation of Aniline using Different Reaction Pathways. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
-
Turhan, K., & Uzman, S. (2010). Oxidation of aniline using different reaction pathways. Aperta. Available at: [Link]
-
Vedantu. (n.d.). Oxidation of aniline with acidified potassium dichromate. Available at: [Link]
-
Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]
-
Bouzidi, A., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. PubMed. Available at: [Link]
-
Wang, J., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Nature. Available at: [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. NORA. Available at: [Link]
-
El-Ragehy, N. A., et al. (2017). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. Available at: [Link]
-
Senthilnathan, R., & Latha, S. (2015). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature. Available at: [Link]
-
McCallum, T., et al. (2017). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Nature. Available at: [Link]
-
Reddy, G. S., et al. (2015). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. ResearchGate. Available at: [Link]
-
Saimalakondaiah, D., et al. (2012). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
IJSDR. (2022). Stability indicating study by using different analytical techniques. Available at: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Lin, J., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
-
Reddy, B. V. S., et al. (2020). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. PubMed. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Available at: [Link]
-
PubMed. (2006). Novel 5-azaindole factor VIIa inhibitors. Available at: [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Available at: [Link]
-
Taylor & Francis. (n.d.). Oxindole – Knowledge and References. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Amino-4-aza-2-oxindole Concentration in Assays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for 7-Amino-4-aza-2-oxindole and its analogs. As a Senior Application Scientist, I've seen firsthand the immense potential of this compound scaffold, particularly in the realm of kinase inhibition.[1][2] The 7-azaindole core is a privileged structure, adept at mimicking ATP to bind the hinge region of various kinases, making it a powerful tool in cancer, inflammation, and virology research.[3][4]
However, its power lies in its precise application. The most common hurdle researchers face is not if the compound works, but at what concentration it works optimally. An excessive concentration can lead to off-target effects and cytotoxicity, masking the specific activity you aim to measure. Too low a concentration, and you might prematurely dismiss a promising lead.
This guide is structured to move beyond a simple list of steps. It's designed to empower you with the causal logic behind each experimental choice, providing self-validating protocols and troubleshooting frameworks to ensure you can trust your results. Let's refine your experimental design and unlock the full potential of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and why is that important for my assay?
Answer: The this compound scaffold belongs to the broader class of 7-azaindoles, which are renowned as potent kinase inhibitors.[1][2] Its primary mechanism of action is typically as an ATP-competitive inhibitor .
Here’s the causality that matters for your experiment:
-
Hinge-Binding Motif: The 7-azaindole core is a bioisostere of the natural purine base in ATP.[5] The nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[2] This allows it to form two critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, effectively blocking ATP from binding and preventing the phosphorylation of target substrates.[2]
-
Assay Implications: Because it competes with ATP, the concentration of ATP in your assay (especially in biochemical, cell-free assays) can significantly impact the apparent potency (IC50) of your compound. For cell-based assays, you are working with physiological ATP concentrations, and the key is to ensure the compound concentration is sufficient to engage the target without causing broader cellular stress.
Q2: Why is finding the optimal concentration so critical? Isn't more always better for ensuring inhibition?
Answer: This is a common misconception that can lead to misleading data. In drug discovery and cell-based assays, the goal is specificity, not just brute-force inhibition. The concentration of your compound dictates the balance between three critical factors:
-
Efficacy (On-Target Activity): The concentration required to inhibit your target of interest and elicit the desired biological response. This is often quantified as the IC50 or EC50 value.
-
Toxicity (Off-Target Effects): At higher concentrations, small molecules can bind to unintended targets or cause general cellular stress, leading to cytotoxicity.[6] This is measured by the 50% cytotoxic concentration (CC50).
-
Specificity: The ability of the compound to inhibit the intended target without affecting other cellular processes. A large window between the efficacious and toxic concentrations (the "therapeutic index" or "selectivity index") is a hallmark of a promising compound.[6]
Using an excessively high concentration can produce a positive result in your assay that is actually due to cell death or other artifacts, not the specific mechanism you are studying.[7]
Q3: I'm having trouble with solubility. What are the best practices for preparing and using this compound stock solutions?
Answer: Solubility is a known challenge for many heterocyclic compounds, including azaindole derivatives.[5][8] Compound precipitation is a primary cause of poor dose-response curves.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions for your assay, it is critical that the final concentration of DMSO in your cell culture media is low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Precipitation Check: Before adding the compound to your cells, perform a quick solubility check. Prepare the highest concentration of your compound in the final assay media (including serum, if applicable) and let it sit at the assay incubation temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any precipitate or cloudiness. If precipitation occurs, you must lower the top concentration in your dose-response experiment.
Troubleshooting Guide: Common Scenarios
Scenario 1: High background signal or inconsistent results.
Question: My assay signal is fluctuating wildly, or I'm seeing a high signal even in my negative controls. I suspect the compound is interfering with my assay readout (e.g., fluorescence/luminescence).
Answer: This is a common artifact. Small molecules can intrinsically fluoresce, absorb light at the detection wavelength, or even directly inhibit reporter enzymes like luciferase.[7] The following workflow will help you diagnose and mitigate this issue.
Caption: Workflow for diagnosing and resolving assay interference.
Scenario 2: Significant cell death is obscuring my results.
Question: I'm seeing widespread cell death at the concentrations needed for target inhibition. How do I separate specific inhibitory effects from general cytotoxicity?
Answer: You need to determine the selectivity index (SI) by running a cytotoxicity assay in parallel with your functional assay. This is a self-validating system: a good compound should show a clear separation between its functional IC50 and its cytotoxic CC50.
Core Protocol: Parallel IC50 and CC50 Determination
-
Plate Cells: Seed two identical plates with your cells at the optimized density.[9] Allow them to adhere and grow for the recommended time.
-
Treat Cells: Prepare a single serial dilution of this compound. Treat both plates with the exact same concentrations. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Incubate: Incubate the plates for the duration of your functional assay (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Plate 1 (Functional Assay): Perform your standard assay to measure the inhibition of your target (e.g., measure phosphorylation, reporter gene expression, etc.). This will yield the IC50 .
-
Plate 2 (Cytotoxicity Assay): Use a viability reagent like MTT, resazurin, or a luminescence-based ATP assay (e.g., CellTiter-Glo®). This will determine the compound's effect on cell health and yield the CC50 .
-
-
Analyze Data: Plot both dose-response curves and calculate the IC50 and CC50 values.
Data Interpretation Table
| Parameter | Definition | Ideal Outcome | Action Required if Not Ideal |
| IC50 / EC50 | Concentration for 50% inhibition of the biological target. | A potent value (e.g., nM to low µM range). | If high, the compound may be a weak inhibitor. |
| CC50 | Concentration for 50% cytotoxicity (cell death). | A high value (significantly > IC50). | If CC50 ≈ IC50, the observed "inhibition" is likely due to toxicity. |
| Selectivity Index (SI) | SI = CC50 / IC50 | SI > 10 | An SI < 10 suggests a narrow therapeutic window and potential for off-target toxicity. The compound may not be a suitable candidate for further development. |
Scenario 3: I'm not seeing a clear dose-response effect.
Question: My compound shows little to no effect at any concentration, or the dose-response curve is flat and erratic. What's going wrong?
Answer: A poor dose-response is a common issue that can stem from problems with the compound, the assay conditions, or the biological system itself. This troubleshooting tree will guide you to the root cause.
Caption: Decision tree for troubleshooting a poor dose-response curve.
Key Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve
This protocol provides a framework for determining the IC50 of this compound in a 96-well plate format.
Methodology:
-
Cell Seeding:
-
Compound Preparation (Serial Dilution):
-
Start with a 10 mM stock of this compound in 100% DMSO.
-
Create an intermediate dilution plate. For a 10-point, 3-fold serial dilution starting at 100 µM, add your compound to the first well of a dilution plate and serially dilute across the plate using cell culture medium.
-
This intermediate plate should be at a concentration higher than your final concentration (e.g., 10x) to account for the final dilution into the cell plate.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add the diluted compound from your intermediate plate to the corresponding wells of the cell plate. Ensure you have vehicle-only control wells (e.g., 0.1% DMSO) and untreated/no-cell control wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Detection:
-
Add the detection reagent for your specific assay (e.g., kinase activity substrate, luciferase reporter substrate, viability dye) according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 100% activity/viability and the no-cell/maximum inhibition control as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the IC50 value.
-
References
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem.
- Pasetto, M., et al. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Marin Biologic Laboratories.
- PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock.
- Liu, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Wang, Y., et al. (2017).
- National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf.
- SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges. SelectScience.
- Sykes, M. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Negrie, M., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- University of Rostock. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- BenchChem. (2025).
- BenchChem. (2025). The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. BenchChem.
- Kumar, A., et al. (2016). Azaindole Therapeutic Agents. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. selectscience.net [selectscience.net]
"reducing off-target effects of 7-Amino-4-aza-2-oxindole"
A Guide for Researchers on Mitigating Off-Target Effects
Welcome to the technical support center for 7-Amino-4-aza-2-oxindole and related kinase inhibitors. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical troubleshooting strategies to address the common challenge of off-target effects. The 4-aza-2-oxindole scaffold is a promising starting point for potent kinase inhibitors; however, like many ATP-competitive agents, achieving high selectivity is crucial for accurate biological interrogation and therapeutic development.[1] This resource provides in-depth, experience-driven guidance to help you validate your compound's activity and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selectivity of kinase inhibitors built on the 4-aza-2-oxindole scaffold.
Q1: Why is my 4-aza-2-oxindole-based inhibitor showing activity against kinases other than my primary target?
A: This is a common challenge rooted in the fundamental structure of the human kinome. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the more than 500 kinases in the human genome.[2][3] The 4-aza-2-oxindole scaffold, like other heterocyclic systems, is designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of many kinases.[2] This inherent structural mimicry is a primary reason for broad kinase activity, which can lead to off-target effects.[2] While advantageous in some polypharmacology contexts, it often complicates the validation of a specific kinase's role in a biological pathway.
Q2: What is the difference between biochemical potency (IC50) and cellular efficacy (EC50), and why don't my values correlate?
A: A lack of correlation between biochemical potency and cellular efficacy is a frequent and important observation in drug discovery.[4]
-
Biochemical Assays (e.g., IC50): These are performed in a simplified, cell-free system with purified recombinant kinase and substrate.[5] The resulting IC50 value measures the direct inhibitory activity of your compound on the isolated enzyme.[5]
-
Cellular Assays (e.g., EC50): These are conducted in a complex biological environment of intact cells. The EC50 measures the concentration of your compound required to produce a specific biological effect (e.g., inhibiting substrate phosphorylation or cell proliferation).[4]
A discrepancy between these values can arise from several factors:
-
Cellular ATP Concentration: The concentration of ATP in a cell (typically 1-10 mM) is much higher than that used in most biochemical assays.[6] Your ATP-competitive inhibitor must outcompete this high concentration of endogenous ATP, often resulting in a weaker apparent potency in cells.
-
Cell Permeability and Efflux: The compound must be able to cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps will reduce the intracellular concentration of the inhibitor, leading to lower cellular efficacy.
-
Off-Target Engagement: The phenotype you observe in a cellular assay might be the result of the compound hitting one or more off-target kinases, which could be more sensitive to the inhibitor in the cellular context.[7]
Q3: What is a kinome scan, and why is it considered essential?
A: A kinome scan, or kinase selectivity profile, is a broad screening of a compound against a large panel of purified kinases (often hundreds).[8][9] This is the most widely used method to empirically determine the selectivity of a kinase inhibitor.[8] It is considered essential because it provides a comprehensive map of which kinases your compound binds to or inhibits, revealing potential off-targets that would be missed if you only tested against your primary target and a few related kinases.[9] This data is critical for interpreting cellular phenotypes and anticipating potential toxicities.
Q4: How should I quantify and interpret the selectivity of my inhibitor?
A: Selectivity can be quantified in several ways from kinome profiling data.
-
Selectivity Score (S-score): This metric divides the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases in the panel. A lower score indicates higher selectivity.
-
Gini Coefficient: This is a more sophisticated measure of selectivity, where a score of 1 indicates inhibition of a single kinase and a score of 0 indicates equal inhibition of all kinases.[9]
-
Kd or IC50 Values: The most direct way is to compare the dissociation constant (Kd) or IC50 value for the intended target against those of the off-targets. A 30-fold or greater window is often considered a benchmark for a "selective" inhibitor for research purposes.
Interpreting the data requires context. An inhibitor with several off-targets may still be a useful tool compound if the off-targets are not expressed in your cellular system or are not relevant to the pathway being studied. Conversely, a highly potent off-target could confound results even if it appears to be an outlier in the data.
Troubleshooting Guide
This section provides actionable steps to address specific experimental issues that may arise from off-target effects of this compound.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Symptom: Your cells exhibit a phenotype (e.g., apoptosis, cell cycle arrest, morphological changes) that is inconsistent with the known function of your intended target kinase.
Underlying Cause: This is a classic sign of a potent off-target effect. The observed phenotype is likely driven by the inhibition of a different kinase or pathway.
Workflow for Deconvoluting the Phenotype
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Symptom: Your inhibitor has a sub-nanomolar IC50 in a biochemical assay but requires micromolar concentrations to show an effect in cells.
Underlying Cause: As discussed in FAQ Q2, this can be due to high cellular ATP levels, poor membrane permeability, or active drug efflux. It is crucial to confirm that your compound is engaging the intended target inside the cell.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that measures the thermal stability of a protein in its native environment.[6] Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This assay can confirm that your compound binds to its intended target in intact cells or cell lysates.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your this compound inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating Gradient:
-
Harvest the cells and lyse them.
-
Aliquot the cell lysate for each treatment condition into a PCR plate.
-
Heat the plate across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
-
Protein Quantification:
-
Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein versus temperature for each treatment condition.
-
A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control.
-
Self-Validation:
-
Positive Control: Use a known, well-characterized inhibitor for your target of interest if available.
-
Negative Control: The melting curve of an unrelated protein (e.g., a housekeeping protein like GAPDH) should not shift upon treatment with your specific inhibitor.
Issue 3: How to Improve the Selectivity of My Compound?
Symptom: Kinome profiling confirms that your this compound derivative has multiple potent off-targets, limiting its utility as a specific probe.
Underlying Cause: The chemical scaffold has inherent features that allow it to bind to the conserved ATP pocket of multiple kinases.
Strategies for Selectivity Enhancement
While this guide focuses on validation, understanding the principles of medicinal chemistry can aid in selecting or designing better compounds.[2][10]
-
Structure-Based Drug Design (SBDD):
-
Rationale: Leverage the crystal structure of your target kinase to design modifications that exploit unique, non-conserved regions of the active site.[2]
-
Action: Introduce chemical moieties that can form interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues that are unique to your target kinase compared to its closest off-targets.
-
-
Targeting Inactive Kinase Conformations (Type II Inhibitors):
-
Rationale: Many kinases adopt an inactive "DFG-out" conformation, which is structurally more diverse across the kinome than the active "DFG-in" state.[2]
-
Action: Design or select for inhibitors that bind to and stabilize this inactive conformation. This is a proven strategy for achieving higher selectivity.
-
-
Covalent Inhibition:
-
Rationale: If there is a non-conserved cysteine residue near the active site of your target kinase, you can design an inhibitor with a reactive group (a "warhead") that forms a permanent covalent bond.[2]
-
Action: This approach can yield highly selective and potent inhibitors, as the covalent bond depends on the presence of that specific cysteine.
-
Hypothetical Kinome Profiling Data & Interpretation
The table below illustrates a hypothetical result for a 4-aza-2-oxindole compound and how to interpret it.
| Kinase Target | Kd (nM) | Fold Selectivity vs. Target X | Notes / Actionable Insights |
| Target X (On-Target) | 5 | 1x | Potent on-target activity. |
| Kinase A | 50 | 10x | Moderate off-target. Check expression in cell model. |
| Kinase B | 15 | 3x | High-risk off-target. Potency is very close to on-target. Phenotypes may be convoluted. |
| Kinase C | >10,000 | >2000x | Negligible off-target activity. |
| VEGFR2 | 250 | 50x | Acceptable selectivity window for a tool compound. |
Interpretation: This compound is potent against Target X but has a significant liability in Kinase B. Any cellular results should be validated with an orthogonal approach to rule out effects from Kinase B inhibition.
Key Experimental Protocols
Protocol: Broad Kinase Profiling
This protocol outlines the general steps for assessing inhibitor selectivity using a commercial service.
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
"solubility issues with 7-Amino-4-aza-2-oxindole in DMSO"
Welcome to the technical support center for 7-Amino-4-aza-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-tested solutions and the scientific rationale behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
While specific quantitative solubility data for this compound is not always readily published, its heterocyclic structure, containing both hydrogen bond donors (the amino and lactam N-H groups) and acceptors (the carbonyl and pyridine-like nitrogen), suggests it should be reasonably soluble in a polar aprotic solvent like DMSO. For many screening applications, a stock concentration of 1-10 mM is often achievable.[1] However, issues can arise due to compound purity, solid-state form (crystalline vs. amorphous), and handling procedures.
Q2: I'm observing precipitation in my DMSO stock solution upon storage. What is happening?
Precipitation from a DMSO stock solution, even after initial dissolution, is a common issue. This can be triggered by a few factors:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The introduction of water can significantly decrease the solubility of many organic compounds, leading to precipitation.
-
Crystallization: Your compound may have initially dissolved in an amorphous or metastable crystalline form, which is often more soluble. Over time, especially with temperature fluctuations, it can convert to a more stable, less soluble crystalline form (polymorph).[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can promote crystallization and precipitation. Each cycle provides an opportunity for nucleation and crystal growth of a less soluble form.[2]
Q3: Can I heat the solution to get my compound to dissolve in DMSO?
Gentle heating (e.g., a 37°C water bath) can be an effective method to increase the rate of dissolution and achieve a supersaturated solution.[3][4] However, this approach must be used with caution.
-
Compound Stability: First, confirm the thermal stability of this compound. Prolonged exposure to high temperatures can cause degradation.
-
Supersaturation Risk: A solution prepared with heat may be supersaturated. The compound can precipitate out again as it cools to room temperature or upon storage. If you use heat, it is critical to visually inspect the solution for clarity at the working temperature before use.
Q4: Are there any immediate alternatives to DMSO if I'm facing persistent solubility issues?
Yes. If DMSO is proving problematic, other polar aprotic solvents can be considered. N,N-Dimethylformamide (DMF) is a common alternative.[4] For certain applications, especially those involving subsequent dilution into aqueous media, co-solvent systems may also be explored. However, always verify solvent compatibility with your specific assay or experimental system.
Troubleshooting Guide: Resolving this compound Solubility in DMSO
This guide provides a systematic approach to diagnosing and solving solubility challenges. The core principle is to control experimental variables methodically to identify the root cause.
Step 1: Foundational Checks - Compound & Solvent Quality
Before attempting advanced techniques, ensure your foundational materials are not the source of the problem. This self-validating first step prevents wasted effort on more complex solutions.
-
Verify Compound Identity & Purity: Impurities can significantly impact solubility. Confirm the identity and purity (ideally >95%) of your this compound batch via methods like LC-MS or NMR. The NMR spectra for related 7-aza-2-oxindole derivatives have been successfully acquired in DMSO-d6, indicating that pure compounds are indeed soluble at concentrations required for analysis.[3]
-
Use High-Quality, Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. As DMSO readily absorbs water, which can drastically reduce compound solubility, avoiding "communal" or old bottles is critical.[2][5] Store DMSO under an inert gas (like argon or nitrogen) and use syringes with septa to minimize atmospheric exposure.
Workflow for Foundational Checks
Caption: Initial workflow for troubleshooting solubility.
Step 2: Optimizing the Dissolution Protocol
How you dissolve the compound is as important as what you dissolve it in.
-
The Power of Sonication: Instead of vigorous vortexing, which can introduce air, use a bath sonicator. The high-frequency energy waves create micro-cavitations that break apart solid aggregates, facilitating dissolution without significant bulk heating.[2]
-
Gentle Warming: As mentioned in the FAQs, gentle warming to 30-40°C can be effective.[3][4] Always ensure the vial is properly capped to prevent solvent evaporation. After warming, allow the solution to slowly return to room temperature and observe for any precipitation.
-
Start with a Concentrate: It is sometimes easier to prepare a high-concentration stock (e.g., 50-100 mM) and then dilute it to the desired working concentration. The higher initial solvent-to-solute ratio in the dilution step can help maintain solubility.
Experimental Protocol: Optimized Dissolution
-
Preparation: Weigh the required amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Sonication: Place the sealed vial in a bath sonicator for 10-15 minutes.
-
Visual Inspection: Check for undissolved particulate matter against a dark background.
-
Gentle Warming (If Necessary): If solids remain, place the vial in a water bath set to 37°C for 10-15 minutes. Swirl intermittently.
-
Cooling & Final Inspection: Remove from heat, let it cool to room temperature, and inspect again. A clear, particle-free solution is the goal.
-
Storage: Store appropriately, minimizing light exposure and using a tight seal. For long-term storage, consider aliquoting to reduce freeze-thaw cycles.[2]
Step 3: Exploring Alternative Solvents & Systems
If optimizing the DMSO protocol fails, the issue may be the intrinsic solubility limit of the compound in DMSO. The next logical step is to explore other solvent systems.
| Solvent/System | Class | Rationale & Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO but can have different solvating properties for specific functional groups. Often a direct substitute.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | A powerful solvent with a good safety profile. Has been used as a co-solvent to improve solubility for in vitro assays.[6] |
| DMSO/Ethanol Mixture | Co-solvent | Adding a small percentage of ethanol can sometimes disrupt crystal lattice formation and improve solubility. Start with a 9:1 DMSO:Ethanol ratio. |
| DMSO with Solubilizers | Formulation | For challenging compounds, non-ionic solubilizers like Kolliphor® (formerly Cremophor®) or Tween® can be used, especially if the final application is in aqueous media.[3] |
Important: Always perform a solvent tolerance test in your specific assay. Ensure the chosen solvent or co-solvent does not interfere with the experimental outcome at the final working concentration.
Troubleshooting Logic Diagram
Caption: Step-by-step logic for addressing solubility issues.
References
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dovepress. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Publications. [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]
-
Azaindole Therapeutic Agents. ACS Publications. [Link]
Sources
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
"7-Amino-4-aza-2-oxindole stability in aqueous solutions"
Welcome to the technical support center for 7-Amino-4-aza-2-oxindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to this compound Stability
This compound is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry due to the prevalence of the azaindole and oxindole moieties in bioactive molecules.[1][2][3] The stability of this compound in aqueous solutions is a critical parameter for its reliable use in experimental assays and for the development of potential therapeutics. This guide provides insights into potential stability issues and offers systematic approaches to their investigation and mitigation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Possible Cause: Degradation of the compound in your aqueous assay buffer. The stability of oxindole and azaindole derivatives can be sensitive to pH, temperature, and light.
Troubleshooting Steps:
-
pH Assessment: The pH of your aqueous solution can significantly impact the stability of this compound. Heterocyclic compounds often exhibit pH-dependent stability profiles.[4]
-
Recommendation: Prepare your stock solutions in a buffer system that is relevant to your assay conditions. It is advisable to perform a preliminary pH stability screen. For example, incubate the compound in buffers of varying pH (e.g., pH 5, 7.4, and 9) for a set period at your experimental temperature and analyze for degradation.
-
-
Temperature Stress Testing: Elevated temperatures can accelerate the degradation of chemical compounds.[5]
-
Recommendation: If your experiments involve incubation at physiological temperatures (e.g., 37°C), assess the thermal stability of your compound. Compare the purity of a sample incubated at 37°C with a control sample stored at a lower temperature (e.g., 4°C) over the same time course.
-
-
Photostability Evaluation: Exposure to light, particularly UV light, can induce photochemical degradation in aromatic and heterocyclic systems.
-
Recommendation: Prepare a solution of this compound and expose it to a controlled light source (e.g., a photostability chamber). A control sample should be kept in the dark at the same temperature. Analyze both samples at various time points to determine the extent of photodegradation.
-
Experimental Protocol: Preliminary Stability Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and stability of pharmaceutical compounds.[6][7][8]
Objective: To determine the stability of this compound under various stress conditions (pH, temperature, light).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of desired pH (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH)
-
HPLC system with a UV detector
-
Temperature-controlled incubator
-
Photostability chamber (optional)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffers of interest to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Time Zero (T0) Analysis: Immediately after preparation, inject a sample of each working solution into the HPLC to establish the initial purity and peak area.
-
Stress Conditions:
-
pH Stability: Store the working solutions at a constant temperature (e.g., room temperature or 37°C) and protect them from light.
-
Thermal Stability: Store the working solution at a neutral pH in both a refrigerated (e.g., 4°C) and an elevated temperature (e.g., 50°C) environment, protected from light.
-
Photostability: Expose the working solution at a neutral pH to a controlled light source, alongside a dark control at the same temperature.
-
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), inject samples from each condition into the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 value. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining compound at each time point.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in aqueous solutions?
A1: While specific degradation pathways for this compound have not been extensively reported, we can infer potential routes based on related structures. Oxindole and indole derivatives can undergo oxidation and hydrolysis.[9][10] The lactam ring in the oxindole core could be susceptible to hydrolysis under strongly acidic or basic conditions. The amino group and the electron-rich aromatic system may be prone to oxidation.
Caption: Potential degradation pathways of this compound.
Q2: What is the recommended method for preparing and storing aqueous solutions of this compound?
A2: To minimize degradation, it is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary:
-
Solvent: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C.
-
Aqueous Solutions: For working solutions, dilute the stock into your desired aqueous buffer immediately before use. If short-term storage of the aqueous solution is unavoidable, keep it on ice and protected from light. For longer-term storage, aliquoting and freezing at -80°C is advisable, but freeze-thaw cycles should be avoided.
Q3: How can I analyze the degradation products of this compound?
A3: HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for identifying and characterizing degradation products.[8] By comparing the mass spectra of the degradation peaks with the parent compound, you can obtain molecular weights and fragmentation patterns that help elucidate the structures of the degradants.
Caption: Experimental workflow for stability testing.
Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?
A4: Yes, several formulation strategies can be explored to enhance stability. These include:
-
pH Optimization: Formulating the compound in a buffer at its pH of maximum stability.[4]
-
Use of Excipients: Adding antioxidants (e.g., ascorbic acid, BHT) to prevent oxidative degradation or using chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation.
-
Lyophilization: For long-term storage, lyophilizing the compound from an aqueous solution can significantly improve its stability by removing water.
-
Encapsulation: In more advanced applications, encapsulation technologies like liposomes or nanoparticles can protect the compound from the aqueous environment.[4]
Data Summary
| Parameter | Potential Impact on Stability | Recommendation |
| pH | High and low pH may cause hydrolysis. | Conduct a pH-rate profile to find the optimal pH. Buffer solutions accordingly. |
| Temperature | Increased temperature accelerates degradation. | Store solutions at low temperatures (2-8°C or frozen). Avoid prolonged incubation at elevated temperatures. |
| Light | UV and visible light may cause photodegradation. | Protect solutions from light using amber vials or by covering containers with foil. |
| Oxygen | Atmospheric oxygen can lead to oxidation. | Consider de-gassing buffers or working under an inert atmosphere (e.g., nitrogen) for sensitive applications. |
This technical support guide is intended to provide a foundational understanding of the potential stability challenges associated with this compound and to offer practical strategies for their assessment and mitigation. As with any experimental work, empirical validation of the stability of this compound under your specific conditions is paramount.
References
-
Bulska, H., Chodkowska, A., & Waluk, J. (Year). Title of a relevant article on azaindole photophysics. Journal Name, Volume(Issue), pages. [Please note: A specific reference from the search results that fits this description was not found, but the principles are discussed in result[11]]
-
Elderfield, R. C. (1961). Heterocyclic Compounds. John Wiley & Sons, Inc. [Referenced in[6]]
-
Ganesh, T. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.[2]
-
García Sánchez, F., & Cruces Blanco, C. (1988). Spectrofluorometric Determination of Pesticide Residue Mixtures by Isodifferential Derivative Spectroscopy. Analytical Chemistry, 60(4), 323–328.[6]
-
Grenda, V.J., Jones, R.E., Gal, G., & Sletzinger, M. (Year). Novel Preparation of Benzimidazoles from N-Arylamidines. New Synthesis of Thiabendazole. The Journal of Organic Chemistry. [Referenced in[6]]
-
Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.[3]
-
Li, W., et al. (2018). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 7, 189.[12]
-
Liz Cornish. (2025). Analytical Techniques In Stability Testing. Separation Science.[8]
-
Madsen, E. L., et al. (1988). Anaerobic and aerobic biodegradation of indole and oxindole. Applied and Environmental Microbiology, 54(1), 74-78.[9]
-
Negrerie, M., et al. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 92(8), 2005-2022.[11]
-
Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medical Chemistry, 60(9), 3552–3579.[2]
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687.[9]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Mini reviews in medicinal chemistry, 12(14), 1469–1485. [Referenced in principle by[1]]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). Scientific Reports.[5]
-
Tuntiyasawasdikul, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22695–22704.[4]
-
Vickers, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.[10]
-
Yamada, K., et al. (2021). Synthesis and Applications of 3-Bromo-2-hydroxy-1-tosylazaindolines. Tetrahedron, 97, 132404.[13]
-
Zhang, Y., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14946-14966.[1]
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- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting 7-Amino-4-aza-2-oxindole Crystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-Amino-4-aza-2-oxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The unique structural features of this compound, including its hydrogen bond donors and acceptors, aromatic system, and polar lactam group, present specific challenges and opportunities in crystallization. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high-quality, crystalline material.
Core Principles of this compound Crystallization
This compound is a bioisostere of indole and purine, making it a valuable building block in drug discovery.[1][2] Its structure, featuring a pyridine ring fused to a pyrrol-2-one core, imparts a distinct set of physicochemical properties that govern its crystallization behavior. The presence of the electron-deficient pyridine ring, the electron-rich pyrrole moiety, an acidic N-H proton, a basic amino group, and a polar lactam functionality means that solvent selection and pH control are paramount.
Successful crystallization is a thermodynamic process driven by achieving a state of supersaturation, followed by controlled nucleation and crystal growth. For complex heterocyclic molecules like this, rapid changes in conditions often lead to undesirable outcomes such as amorphous precipitation or "oiling out".[3][4]
Table 1: Key Physicochemical Properties (Estimated & Observed for Related Azaindoles)
| Property | Value / Observation | Implication for Crystallization | Source(s) |
|---|---|---|---|
| Molecular Formula | C₇H₆N₂O | - | - |
| Molecular Weight | 148.14 g/mol | - | - |
| Appearance | Expected to be a crystalline solid, potentially off-white to yellow/brown. | Color may indicate impurities; activated aromatic systems can be prone to coloration. | [2] |
| Hydrogen Bonding | Contains multiple H-bond donors (N-H, -NH₂) and acceptors (C=O, pyridine N). | Strong intermolecular interactions favor crystallization but can also lead to solubility challenges. | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like THF, acetone, and alcohols. | A solvent/anti-solvent strategy is often effective. Solvent choice is critical. | |
| pKa (Predicted) | The pyrrole-like N-H is weakly acidic; the amino group and pyridine nitrogen are basic. | Solubility is highly pH-dependent. Crystallization can be induced by pH adjustment. | [6] |
| Polymorphism | Heterocyclic compounds frequently exhibit polymorphism.[7] | Different crystal forms can have different stability and solubility. Controlled conditions are necessary for consistency. |[7] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound in a question-and-answer format.
Problem 1: No crystals form, even after extended cooling.
Question: I've dissolved my compound in a hot solvent and allowed it to cool, but the solution remains clear. What should I do?
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. The goal is to gently push the system past its saturation point without causing it to crash out.[3]
Troubleshooting Steps & Causality:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The micro-abrasions create high-energy sites that can serve as points for heterogeneous nucleation.
-
Slow Solvent Evaporation: Partially open the flask to the atmosphere (e.g., in a fume hood) to allow for slow evaporation of the solvent. This gradually increases the concentration of the solute, pushing it towards supersaturation.
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent.[3] Add the anti-solvent dropwise to the clear solution until slight turbidity (cloudiness) persists. If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate and then allow it to stand. This is a highly effective method for controlling supersaturation.
-
Seed the Solution: If you have a single crystal from a previous successful batch, add it to the solution. A seed crystal provides a pre-existing template for crystal growth, bypassing the energy barrier required for initial nucleation.
Problem 2: The compound separates as a liquid ("oils out") instead of forming crystals.
Question: Upon cooling, my compound formed sticky, liquid droplets at the bottom of the flask. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[4] This often happens when the solution is supersaturated too quickly or when the temperature of the solution is higher than the melting point of the solute.[4] Impurities often preferentially dissolve in the oil, making this a critical issue to resolve for purification.
Troubleshooting Steps & Causality:
-
Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add more of the primary solvent (e.g., 10-20% more volume) to create a more dilute solution. This lowers the supersaturation level at any given temperature, disfavoring oil formation.[4]
-
Slow Down the Cooling Rate: This is the most critical factor. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment like a refrigerator or ice bath. Slow cooling gives molecules time to orient into an ordered lattice.[3]
-
Change the Solvent System: High polarity solvents can sometimes promote oiling out for polar compounds. Try re-crystallizing from a less polar solvent system in which the compound has slightly lower solubility.
-
Seed at a Lower Temperature: After slowly cooling the solution to just above the temperature where it typically oils out, introduce a seed crystal. This can encourage crystallization to occur before the conditions for oiling out are met.
Problem 3: An amorphous powder or very fine needles crash out of solution.
Question: As soon as I removed my flask from the heat, a large amount of fine powder precipitated immediately. How can I get better crystals?
Answer: This is known as "crashing out" and is a result of rapid, uncontrolled crystallization. This process traps impurities and solvent within the solid, defeating the purpose of purification.[4]
Troubleshooting Steps & Causality:
-
Use More Solvent: You likely used the absolute minimum amount of hot solvent to dissolve the compound. Re-heat the mixture and add more of the hot solvent until the solution is just fully dissolved. While this may slightly reduce the overall yield, it ensures the solution remains unsaturated for a longer period during cooling, promoting slower, more controlled crystal growth.[4]
-
Employ a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., THF, Acetone) and slowly add a poor solvent (e.g., Hexane, Heptane) at an elevated temperature until the solution is faintly turbid. Then, allow it to cool slowly. This provides a much finer level of control over the supersaturation point.
-
Insulate the Flask: To slow the cooling process, wrap the flask in glass wool or place it inside a larger beaker containing warm water (a makeshift water jacket).
Problem 4: The crystal structure or appearance is inconsistent between batches.
Question: I've crystallized the same compound twice using what I thought was the same procedure, but I got different-looking crystals with different analytical data (PXRD/DSC). Why is this happening?
Answer: You are likely observing polymorphism, which is the ability of a compound to exist in two or more different crystal forms.[7] These different forms (polymorphs) can have distinct physical properties, including solubility, stability, and melting point. Polymorphism is common with heterocyclic molecules and is highly sensitive to crystallization conditions.[7]
Troubleshooting Steps & Causality:
-
Strictly Control All Parameters: Maintain rigorous control over solvent choice, concentration, cooling rate, agitation, and temperature. Minor variations can favor the nucleation of a different polymorph.
-
Utilize Seeding: The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of the desired form. The seed crystal acts as a template, directing the crystallization towards that specific lattice arrangement.
-
Systematic Screening: Perform a systematic screen of different solvents and conditions to intentionally produce and identify all accessible polymorphs. This is crucial for pharmaceutical development to ensure the most stable form is being manufactured.
-
Characterize Each Batch: Always characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and track which polymorph you have produced.[8][9][10]
Visual Workflow: Troubleshooting Crystallization
The following diagram outlines a logical decision-making process for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting low yields in 7-azaoxindole synthesis.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
Objective: To efficiently identify a suitable solvent or solvent system for the crystallization of this compound.
Methodology:
-
Preparation: Place approximately 5-10 mg of your purified, amorphous compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition. Start with the solvents listed in Table 2.
-
Solubility Assessment (Room Temp):
-
If the compound dissolves readily in <0.2 mL of solvent, it is likely too soluble for single-solvent crystallization. Designate this as a "good" solvent for a solvent/anti-solvent system.
-
If the compound is sparingly soluble or insoluble after adding ~0.5 mL, designate it as a "poor" solvent or potential anti-solvent.
-
If the compound dissolves only partially, proceed to the next step.
-
-
Solubility Assessment (Elevated Temp): Gently heat the vials containing partially soluble or insoluble material.
-
If the compound dissolves completely upon heating, this is an excellent candidate for single-solvent cooling crystallization.
-
If the compound remains insoluble, it is a poor solvent for this compound.
-
-
Test Crystallization: For the promising candidates from step 4, allow the vials to cool slowly to room temperature, then place them in a refrigerator. Observe for crystal formation over 24-48 hours. For the "good" solvents from step 3, attempt to add a "poor" solvent (in which it is miscible) dropwise to induce crystallization.
Table 2: Suggested Solvents for Screening (Ranked by Polarity & Prior Data)
| Solvent | Expected Solubility (based on 7-azaindole) | Potential Use |
|---|---|---|
| Tetrahydrofuran (THF) | High | Good primary solvent |
| Acetone | High | Good primary solvent |
| Methanol / Ethanol | Moderate-High | Primary solvent or co-solvent |
| Isopropanol | Moderate | Primary solvent |
| Ethyl Acetate (EtOAc) | Moderate-Low | Good primary solvent |
| Acetonitrile (MeCN) | Low | Potential primary or anti-solvent |
| Toluene | Very Low | Potential anti-solvent |
| Heptane / Hexane | Insoluble | Anti-solvent |
Frequently Asked Questions (FAQs)
Q1: How does the amino group at the 7-position affect crystallization? The primary amino group is a strong hydrogen bond donor and a site for protonation (a basic center). This significantly increases the polarity of the molecule compared to an unsubstituted 4-aza-2-oxindole. It makes the molecule's solubility highly dependent on pH.[6] In acidic conditions (pH < ~4), the amino group will be protonated, forming a salt that is likely much more soluble in polar solvents like water or methanol. Crystallization can sometimes be achieved by dissolving the compound in an acidic solution and then slowly raising the pH with a base to neutralize the charge and reduce solubility.
Q2: My purified crystals have a distinct yellow/brown color. Is this an impurity? While a persistent color can indicate an impurity, many complex aromatic and heterocyclic compounds, especially those with amino groups, are inherently colored due to their electronic structure (extended π-conjugation). If the compound shows high purity by other methods (NMR, LC-MS) and has a sharp melting point, the color is likely intrinsic to the molecule. However, if the color darkens over time, it may indicate slow decomposition or oxidation, and the material should be stored under an inert atmosphere and protected from light.
Q3: What analytical techniques are essential to confirm my results? Seeing well-formed crystals is only the first step. To ensure the integrity of your material, a suite of analytical techniques is required.[11]
-
For Structure & Purity: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any soluble impurities. LC-MS to confirm mass and purity.
-
For Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for confirming the crystallinity of your bulk sample and identifying its polymorphic form.[9][10]
-
Differential Scanning Calorimetry (DSC): This measures heat flow as a function of temperature, allowing you to determine the melting point and detect phase transitions, which is crucial for polymorphism studies.[9][10]
-
Optical Microscopy: A simple way to visually assess crystal morphology, size distribution, and quality.[8]
-
Visualizing Crystallization Parameters
The interplay between solvent environment and cooling rate determines the final solid-state form.
Caption: Relationship between conditions and crystal quality.
References
- Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. Oxford Academic.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. BenchChem.
- Unknown Author. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701.
- ResearchGate. (2019). What are the different techniques to characterize chemical crystals? ResearchGate.
- Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Monash University.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester.
- Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua.
- Liu, X., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 11, 2035–2052.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.
- Sathee, J. (n.d.). Chemistry Crystallization.
- Choo, L., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1421-1446.
- Unknown Author. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
- Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University.
- SchTym, A. T., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(4), 2294–2304.
- Unknown Author. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Bandarage, U. K., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 773–777.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. BenchChem.
- Schirok, H. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. The Journal of Organic Chemistry, 71(14), 5538–5545.
- Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA. Alkali Metals.
- Chu, D. T., et al. (1992). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Journal of Medicinal Chemistry, 35(12), 2183-2191.
- Harel, M., et al. (2007). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Proteins: Structure, Function, and Bioinformatics, 67(3), 741-755.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaoxindole Derivatives. BenchChem.
- de Mattos, M. C., et al. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picoline. Tetrahedron Letters, 48(36), 6313-6316.
- White, B. J., et al. (2020). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Organic Letters, 22(15), 5869–5873.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Reaction Conditions for 7-Amino-4-aza-2-oxindole Derivatization
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 7-Amino-4-aza-2-oxindole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Novel Kinase Inhibitors
The oxindole and azaindole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved ATP-competitive kinase inhibitors.[1][2] Their success lies in the ability of their heterocyclic ring systems to form critical hydrogen bonds within the ATP-binding site of kinases, mimicking the adenine moiety of ATP itself.[3][4] The 7-Amino-4-aza-2-oxindole structure represents a compelling evolution of these scaffolds, engineered to potentially enhance potency, selectivity, and physicochemical properties.[5]
However, a novel chemical entity is merely a starting point. Its true value as a potential therapeutic can only be unlocked through a rigorous, multi-tiered validation process. While some derivatives of 7-aza-2-oxindole have been explored for properties like anti-inflammatory activity, their specific kinase inhibitory potential must be systematically confirmed and characterized.[6][7]
This guide provides a comprehensive framework for validating the kinase inhibitory activity of a novel compound like this compound. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, creating a self-validating workflow that progresses from initial biochemical confirmation to cellular target engagement. This "validation funnel" approach is designed to build a robust data package, de-risk downstream investment, and provide a clear comparison against established alternatives.
The Validation Funnel: A Strategy for Robust Characterization
Caption: The Kinase Inhibitor Validation Funnel.
Section 1: Primary Biochemical Validation with TR-FRET Binding Assays
The Rationale (Expertise & Experience): The first crucial question is: does our compound physically interact with the target kinase at the ATP-binding site? We begin with a binding assay rather than an activity assay for several reasons. Binding assays, such as Thermo Fisher's LanthaScreen™ Eu Kinase Binding Assay, directly measure the displacement of a fluorescent tracer from the kinase's ATP pocket.[8] This method is less susceptible to compound interference (e.g., fluorescence quenching, redox activity) that can plague some activity-based readouts.[9] It provides a clean, direct measure of affinity (IC50) and is an excellent high-throughput screening method to confirm a primary hypothesis.[10]
Caption: Conceptual workflow of kinome-wide selectivity profiling.
Experimental Protocol: Z'-LYTE™ Kinase Activity Assay
-
Reagent Preparation:
-
Compound Dilution: Prepare a 4X serial dilution of this compound and control compounds in the appropriate kinase buffer.
-
Kinase/Peptide Solution: Prepare a 2X solution of HER2 kinase and the corresponding Z'-LYTE™ peptide substrate.
-
ATP Solution: Prepare a 4X ATP solution. A key advantage is the flexibility to use ATP at its Km concentration, which allows for the detection of both competitive and allosteric inhibitors. [11] * Development Reagent: Prepare the Development Reagent as per the manufacturer's protocol.
-
-
Assay Procedure: [12] * Kinase Reaction:
- To a 384-well plate, add 2.5 µL of 4X compound.
- Add 5 µL of the 2X Kinase/Peptide solution.
- Initiate the reaction by adding 2.5 µL of 4X ATP solution.
- Incubate for 60 minutes at room temperature.
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader (Excitation 400 nm, Emission at 445 nm and 520 nm).
-
Calculate the Emission Ratio (445 nm / 520 nm).
-
Determine the percent phosphorylation from control wells (0% and 100% phosphorylation).
-
Plot the percent inhibition (derived from percent phosphorylation) against the log of inhibitor concentration to determine the IC50.
-
Data Presentation: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Tucatinib (% Inhibition @ 1µM) |
| HER2 (EGFR2) | 98% | 99% |
| EGFR | 25% | 30% |
| JAK2 | 5% | <2% |
| CDK2 | 12% | <5% |
| SRC | 8% | <5% |
| p38α | <2% | <2% |
Section 3: Cellular Target Engagement and Functional Validation
The Rationale (Authoritative Grounding): Biochemical assays are essential but are performed in a highly artificial "test-tube" environment. [13]To be a viable drug candidate, an inhibitor must engage its target within the complex milieu of a living cell and elicit a desired functional response. [10]The first step is to confirm target engagement, often by measuring the phosphorylation status of a known downstream substrate of the target kinase. For HER2, a receptor tyrosine kinase, its activation leads to the phosphorylation of downstream signaling proteins like AKT. [1]A successful inhibitor should block this event.
Mandatory Visualization: Inhibition of the HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway and point of inhibition.
Experimental Protocol: Western Blot for Phospho-AKT
-
Cell Culture and Treatment:
-
Culture a HER2-overexpressing cancer cell line (e.g., SK-BR-3) to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the HER2 pathway with an appropriate growth factor (e.g., EGF or Heregulin) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation. [14] * Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and that the inhibitor does not affect total protein levels.
-
Data Presentation: Cellular Target Engagement Results
| Treatment | p-AKT (Ser473) Signal (Normalized) | Total AKT Signal (Normalized) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (10 nM) | 0.85 | 1.02 |
| This compound (100 nM) | 0.31 | 0.99 |
| This compound (1000 nM) | 0.05 | 1.01 |
| Tucatinib (100 nM, Control) | 0.15 | 0.98 |
Conclusion
This guide outlines a rigorous, multi-stage process for validating the kinase inhibitory activity of a novel compound, using this compound as a prime example. By systematically progressing through a validation funnel—from primary biochemical binding and orthogonal activity assays to broad selectivity profiling and finally to cell-based target engagement—researchers can build a comprehensive and trustworthy data package. This approach, grounded in explaining the causality behind each experimental choice, not only confirms the compound's mechanism of action but also characterizes its potency and selectivity in comparison to established benchmarks. The successful execution of this workflow is the critical first step in transitioning a promising chemical scaffold into a viable lead candidate for drug development.
References
-
Zhang, J., Yang, P., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Trevino, I., & Hegde, M. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3375. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Gummadi, L., et al. (2020). Azaindole Therapeutic Agents. Current Bioactive Compounds, 16(7), 926-944. [Link]
-
Unpublished PhD Thesis. (Accessed 2024). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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Yadav, P., & Singh, S. K. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 218, 113334. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Wang, H., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1777–1788. [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
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Wang, H., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]
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Rich, R. L., et al. (2005). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 105(6), 1937-1978. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Invitrogen. (n.d.). Z´-LYTE™ Kinase Assay Platform. [Link]
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Various Authors. (n.d.). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Connected Papers. [Link]
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Abstract. (2020). A cell-based screening assay to identify novel kinase inhibitors. AACR Publications. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of 7-Azaindolocarbazoles. [Link]
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Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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Protocol. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. [Link]
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A Comparative Guide to p38 MAPK Inhibition: Evaluating the Potential of 7-Amino-4-aza-2-oxindole Against Established Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the novel compound 7-Amino-4-aza-2-oxindole as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. In the absence of published data on this specific molecule, we will approach this analysis from a discovery and characterization perspective. We will outline the essential experiments required to determine its efficacy and compare its potential profile to that of well-characterized p38 inhibitors, such as the clinical candidate VX-745 (Neflamapimod) and the widely used research tool compounds BIRB 796 (Doramapimod) and SB203580.
The p38 MAPK Pathway: A Critical Regulator of Inflammation and Cellular Stress
The p38 MAPK pathway is a pivotal signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and lipopolysaccharide (LPS).[1][2] This pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[3] The p38 family consists of four isoforms: p38α, p38β, p38γ, and p38δ. p38α is the most extensively studied isoform and is a key player in the production of pro-inflammatory cytokines, making it a compelling therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.[1]
Caption: The p38 MAPK signaling cascade.
Profiling a Novel Inhibitor: A Proposed Experimental Workflow
To characterize this compound and establish its potential as a p38 inhibitor, a systematic experimental approach is necessary. This workflow is designed to assess its biochemical potency, cellular activity, and selectivity.
Caption: Proposed workflow for characterizing a novel p38 inhibitor.
Comparative Analysis: this compound vs. Known p38 Inhibitors
The following table outlines the key parameters for comparing this compound with established p38 inhibitors. The data for the known inhibitors are derived from published literature, while the values for this compound are presented as hypothetical outcomes of the proposed experiments.
| Parameter | This compound (Hypothetical) | BIRB 796 (Doramapimod) | SB203580 | VX-745 (Neflamapimod) |
| p38α IC50 (nM) | To be determined | 38[1] | 50 | Potent inhibitor[4] |
| p38β IC50 (nM) | To be determined | 65[1] | 500 | Selective for p38α[5] |
| Mechanism of Action | To be determined | Allosteric (DFG-out)[3] | ATP-competitive (DFG-in) | ATP-competitive |
| Cellular Potency (TNF-α inhibition IC50) | To be determined | 21 nM (PBMCs) | ~50-100 nM (PBMCs) | Demonstrated in clinical trials[6] |
| Clinical Development Stage | Preclinical | Phase II/III (discontinued for some indications) | Research Tool | Phase IIb[5] |
Detailed Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed protocols are provided for the key assays in the experimental workflow.
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase (Promega)
-
p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
ATF-2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Test compound (this compound) and reference inhibitors (BIRB 796, SB203580)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).[7]
-
Add 2 µl of p38α enzyme diluted in kinase buffer.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.[7]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release Assay in THP-1 Cells
This cell-based assay measures the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α in a relevant cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound and reference inhibitors
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells at a density of 1-2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.[8]
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for 30 minutes.[2]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) and incubate for 18-24 hours.[2]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[9]
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
Western Blot Analysis of p38 Phosphorylation
This assay determines if the compound inhibits the activation of p38 MAPK within the cell by measuring the levels of phosphorylated p38.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
LPS
-
Test compound and reference inhibitors
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the test compound and/or LPS as in the TNF-α release assay.
-
Lyse the cells at the desired time points and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
Concluding Remarks
The successful development of novel p38 MAPK inhibitors hinges on a thorough understanding of their potency, selectivity, and mechanism of action. While this compound represents an unexplored chemical entity in this context, the experimental framework outlined in this guide provides a clear path to its characterization. By systematically evaluating its performance against well-established inhibitors like BIRB 796, SB203580, and VX-745, researchers can gain valuable insights into its therapeutic potential. The aza-oxindole scaffold has shown promise in various therapeutic areas, and a detailed investigation into the p38 inhibitory activity of this compound is a scientifically meritorious endeavor.
References
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A Comparative Analysis of 7-Aza-2-Oxindole Scaffolds: Unraveling the Impact of Amino Functionalization on Biological Activity
For Immediate Release
A Deep Dive into the Aza-Oxindole Core for Drug Discovery Professionals
In the landscape of medicinal chemistry, the oxindole scaffold has long been recognized as a "privileged" structure, forming the core of numerous biologically active compounds. Its nitrogen-containing counterpart, the aza-oxindole, has garnered significant attention for its potential as a versatile template in drug design, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activity of the parent 7-aza-2-oxindole scaffold and explores the potential modulatory effects of introducing an amino substituent, creating a hypothetical 7-Amino-4-aza-2-oxindole, a concept that, while not extensively documented, allows for a valuable exploration of structure-activity relationships.
The 7-Aza-2-Oxindole Core: A Foundation of Versatile Bioactivity
The 7-aza-2-oxindole, a pyrrolo[2,3-b]pyridin-2(3H)-one, is a bioisostere of the oxindole, where a nitrogen atom replaces a carbon in the benzene ring. This substitution significantly alters the electronic properties and hydrogen bonding capacity of the molecule, opening new avenues for interaction with biological targets.[1]
Anti-Inflammatory Potential
Research has demonstrated the anti-inflammatory properties of 7-aza-2-oxindole derivatives. A notable study involved the synthesis and evaluation of a series of these compounds for their ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[2][3] While the study concluded that the corresponding indole-2-one series exhibited greater anti-inflammatory activity, the 7-aza-2-oxindole scaffold remains a viable starting point for the development of novel anti-inflammatory agents.[2] The anti-inflammatory response is a critical component of the immune system, and its dysregulation is implicated in a wide range of diseases, from sepsis to autoimmune disorders.[2][3]
Kinase Inhibition: A Prominent Therapeutic Target
The 7-azaindole moiety, closely related to the 7-aza-2-oxindole core, is a well-established hinge-binding motif in a multitude of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. The nitrogen atom at the 7-position of the azaindole ring can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1] Consequently, the 7-aza-2-oxindole scaffold is an attractive candidate for the design of novel kinase inhibitors. Derivatives of the closely related 4-azaindole have also been investigated as inhibitors of various kinases, including c-Met.[4]
The Hypothetical this compound: A Perspective on Functionalization
-
Enhanced Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a biological target. This can lead to increased binding affinity and potency.
-
Altered Electronics: The electron-donating nature of the amino group can modify the electron density of the aromatic ring system, which can in turn affect its interaction with target proteins.
-
Improved Physicochemical Properties: The introduction of a polar amino group can increase the aqueous solubility of a compound, which is often a desirable property for drug candidates, improving their pharmacokinetic profile.
-
Vector for Further Modification: The amino group serves as a convenient chemical handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of biological activity.
SAR studies on related heterocyclic compounds have often shown that the introduction of an amino group can lead to a significant enhancement of biological activity. For instance, in the development of kinase inhibitors, amino groups are frequently incorporated to form key interactions with the target enzyme.
Comparative Biological Activity: A Data-Driven Overview
The following table summarizes the known biological activities of 7-aza-2-oxindole derivatives and provides a projected outlook on the potential activity of an amino-substituted counterpart based on SAR principles.
| Compound Class | Biological Activity | Target Pathway/Protein | Potency (IC50/EC50) | Key SAR Insights & Projections |
| 7-Aza-2-Oxindole Derivatives | Anti-inflammatory | Inhibition of TNF-α and IL-6 release | Micromolar range[2] | Activity is generally lower than corresponding indole-2-ones. Electron-donating groups on appended phenyl rings can enhance activity.[2] |
| Kinase Inhibition (Projected) | Various Kinases (e.g., CDKs, JAKs, FLT3) | Sub-micromolar to nanomolar (based on 7-azaindole analogs)[4][5] | The 7-aza moiety acts as a key hinge-binding element.[4] | |
| Hypothetical this compound | Kinase Inhibition (Projected) | Various Kinases | Potentially enhanced potency | The amino group could form additional hydrogen bonds with the target kinase, increasing binding affinity. |
| Anti-trypanosomal (Projected) | Trypanosoma brucei / cruzi | Potentially active | 4-Aminoazaindole derivatives have shown activity against trypanosomes.[6][7] |
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically determine and compare the biological activities of these compounds, a series of in vitro assays can be employed. The following provides a detailed, step-by-step methodology for a representative anti-inflammatory assay.
Protocol: In Vitro Anti-Inflammatory Activity Assay (Inhibition of TNF-α Release)
Objective: To determine the inhibitory effect of test compounds on the release of TNF-α from LPS-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (7-aza-2-oxindole derivatives and hypothetical amino-substituted analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and TNF-α production.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α release) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Rationale for Experimental Choices:
-
RAW 264.7 Cells: This is a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory cytokines upon stimulation with LPS.
-
LPS Stimulation: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system, making it a standard method for inducing an in vitro inflammatory response.
-
ELISA: Enzyme-Linked Immunosorbent Assay is a highly sensitive and specific method for quantifying protein concentrations in biological samples.
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and is crucial for distinguishing between anti-inflammatory effects and general cytotoxicity.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and the experimental workflow.
Caption: Simplified LPS-induced TNF-α signaling pathway and a potential point of inhibition.
Caption: Workflow for the in vitro evaluation of anti-inflammatory activity.
Conclusion
The 7-aza-2-oxindole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents. While direct comparative data for a 7-amino substituted analog is currently lacking in published literature, the principles of medicinal chemistry strongly suggest that such a modification could significantly enhance biological activity, particularly in the context of kinase inhibition. Further synthesis and biological evaluation of amino-substituted aza-oxindoles are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the existing knowledge and a scientifically grounded projection of future research directions.
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central. [Link]
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Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central. [Link]
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Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
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Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed. [Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [Link]
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Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. [Link]
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Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
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Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. PubMed. [Link]
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Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. [Link]
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Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]
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Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. DNDi. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Amino-4-aza-2-oxindole Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged structures" offer a versatile ثلاثية الأبعاد architecture that can be tailored to interact with a multitude of biological targets. The 4-aza-2-oxindole scaffold is one such esteemed core, and the addition of a 7-amino group further enhances its potential for forming crucial interactions with target proteins. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-amino-4-aza-2-oxindole analogs, offering insights into their therapeutic promise across various disease areas, with a particular focus on their roles as kinase inhibitors and anti-inflammatory agents.
The 7-aza-2-oxindole core, a bioisostere of the indole ring, is particularly adept at forming hydrogen bonds, a critical interaction in many enzyme active sites. The pyridine nitrogen at the 7-position can act as a hydrogen bond acceptor, while the lactam NH group can serve as a hydrogen bond donor. This dual functionality is a key feature of many kinase inhibitors that target the hinge region of the ATP binding pocket. The strategic placement of an amino group at the 7-position introduces an additional hydrogen bond donor and a potential point for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of various substitutions on this core, providing a comparative analysis of their biological performance supported by experimental data.
Comparative Analysis of Biological Activities
Inhibition of Protein Kinases: A Prominent Therapeutic Avenue
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for the treatment of cancer, inflammatory diseases, and other proliferative disorders. The 7-azaindole and related aza-oxindole scaffolds have been extensively explored as kinase inhibitors, owing to their ability to mimic the purine core of ATP.
The 7-azaindole moiety, a close relative of the 7-aza-2-oxindole core, has been identified as a "privileged fragment" in the design of kinase inhibitors, with the pyridine N atom and the pyrrole NH group capable of forming two hydrogen bonds with the hinge region of the kinase ATP binding site. This has led to the development of numerous potent kinase inhibitors, including the FDA-approved B-RAF inhibitor, vemurafenib. The 7-aza-2-oxindole scaffold builds upon this foundation, with modifications at various positions leading to potent inhibitors of a range of kinases.
A recent review highlighted that positions 1, 3, and 5 of the 7-azaindole ring are often the most active sites for substitution in the development of anticancer agents, with alkyl, aryl carboxamide, and heterocyclic ring substitutions proving to be particularly successful. While this review focused on the broader class of 7-azaindoles, the principles can be extrapolated to the this compound scaffold.
For instance, in the development of Janus kinase 2 (JAK2) inhibitors, a novel chemotype of 3,4-ring fused 7-azain
A Comparative Guide to Confirming the Target Engagement of 7-Amino-4-aza-2-oxindole in a Cellular Context
For researchers and drug development professionals, the journey from a biochemically active compound to a validated cellular probe or drug candidate is fraught with challenges. A molecule's potency in a test tube does not always translate to efficacy within the complex, dynamic environment of a living cell. Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands like ATP, and off-target effects can create a significant disconnect between in vitro and in-cell activity.[1][2]
The 7-aza-oxindole scaffold, a derivative of the privileged 7-azaindole structure, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] This guide focuses on a representative molecule from this class, 7-Amino-4-aza-2-oxindole , to provide a comprehensive comparison of state-of-the-art methodologies for confirming its direct physical interaction with its intended protein target(s) inside cells. Moving beyond a simple list of protocols, we will delve into the causality behind experimental choices, enabling you to design a robust, self-validating strategy to unequivocally demonstrate target engagement.
The Imperative of Cellular Target Engagement
Confirming that a compound binds its intended target in a physiological setting is the critical first step in validating its mechanism of action. This confirmation provides confidence that the observed cellular phenotype is a direct consequence of on-target activity, rather than an artifact or off-target effect.[5] This guide will compare and contrast three orthogonal, yet complementary, gold-standard techniques: the Cellular Thermal Shift Assay (CETSA), Chemical Proteomics Pulldown Assays, and Bioluminescence Resonance Energy Transfer (BRET). We will also discuss the essential role of downstream pathway analysis as a functional validation of engagement.
Cellular Thermal Shift Assay (CETSA): The Biophysical Benchmark
CETSA is a powerful, label-free technique that leverages a fundamental biophysical principle: the binding of a ligand to its target protein confers thermal stability.[6][7] When heated, proteins denature and aggregate; however, a protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[8] This change in thermal stability is a direct proxy for target engagement.
Causality of Experimental Choice
Choose CETSA when you require direct, physical evidence of target binding in an unadulterated cellular environment (intact cells) or in cell lysates. It is particularly valuable because it requires no modification to the compound or the target protein, thus assessing the interaction in its most native state possible.[8]
Experimental Workflow
The CETSA workflow is conceptually straightforward, involving treatment, heating, and quantification.
Caption: Workflow for a kinobeads-based chemical proteomics experiment.
Detailed Experimental Protocol
-
Lysate Preparation: Culture and harvest cells as previously described. Lyse cells in a non-denaturing buffer containing protease/phosphatase inhibitors to maintain native protein complexes.
-
Competitive Incubation: Aliquot the clarified lysate. Add increasing concentrations of this compound to each aliquot and incubate for 45-60 minutes at 4°C to allow the compound to bind its targets.
-
Kinobeads Pulldown: Add a kinobeads slurry (Sepharose beads conjugated with multiple broad-spectrum kinase inhibitors) to each lysate and incubate for 1 hour at 4°C with rotation. [9][10]Kinases not bound by the test compound will bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads using a denaturing buffer (e.g., containing SDS). Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of this compound. This competition curve reveals which kinases are bound by the compound and with what apparent affinity.
Data Presentation & Interpretation
The data reveals the compound's affinity and selectivity across the detectable kinome.
| Kinase Target | Apparent IC50 (nM) | Comment |
| Target Kinase X (TKX) | 15 | Potent on-target engagement |
| Kinase A | 250 | Moderate off-target |
| Kinase B | 1100 | Weak off-target |
| Kinase C | >10000 | No significant binding |
| Kinase D | 35 | Potent off-target |
This approach clearly identifies TKX as the primary target but also reveals a potential off-target liability with Kinase D, guiding future medicinal chemistry efforts.
Comparison with Alternatives
-
Strengths: Unbiased, provides a broad selectivity profile across hundreds of kinases simultaneously, excellent for target identification. [11]* Weaknesses: Performed on cell lysates (ex situ), not in intact cells, so it doesn't account for cell permeability. The results can be influenced by the specific affinity probes used on the beads. [12]
Bioluminescence Resonance Energy Transfer (BRET): Quantitative Live-Cell Engagement
BRET is a sophisticated, real-time method that measures target engagement directly within living cells. [13]It relies on energy transfer between a NanoLuciferase (NLuc) enzyme fused to the target protein and a fluorescent tracer that binds to the same target. When a test compound enters the cell and displaces the fluorescent tracer from the target, the BRET signal decreases in a dose-dependent manner.
Causality of Experimental Choice
Opt for BRET when you need highly quantitative, real-time measurement of target occupancy in living cells. It is ideal for detailed structure-activity relationship (SAR) studies and for determining cellular EC50 values that account for cell permeability and intracellular competition. [14]
Experimental Workflow
Caption: Experimental workflow for a live-cell NanoBRET target engagement assay.
Detailed Experimental Protocol
-
Cell Line Generation: Genetically engineer a cell line (e.g., HEK293) to express the target protein (Target Kinase X) as a fusion with NanoLuciferase.
-
Assay Preparation: Plate the engineered cells in a 96- or 384-well plate.
-
Compound and Tracer Addition: Add the fluorescent tracer at a fixed concentration, followed by a serial dilution of this compound. Incubate to allow for cell entry and binding equilibrium.
-
Signal Detection: Add the NanoLuciferase substrate (e.g., furimazine) and immediately measure the emissions at two wavelengths (one for the donor NLuc, one for the acceptor fluorophore) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the test compound and fit to a dose-response curve to calculate the cellular EC50.
Data Presentation & Interpretation
The result is a quantitative measure of compound potency in a live-cell context.
| This compound [µM] | BRET Ratio | % Tracer Displacement |
| 0 (Vehicle) | 0.85 | 0 |
| 0.001 | 0.82 | 6.5 |
| 0.01 | 0.65 | 43.5 |
| 0.1 | 0.31 | 95.7 |
| 1 | 0.29 | 100 |
| 10 | 0.29 | 100 |
A potent cellular EC50 confirms the compound readily enters cells and engages its target.
Comparison with Alternatives
-
Strengths: Quantitative, real-time measurements in living cells, high-throughput compatible, directly measures target occupancy. [13]* Weaknesses: Requires genetic engineering of the target protein, which can potentially alter its function or localization. Development of a suitable fluorescent tracer can be challenging.
Downstream Pathway Analysis: Functional Confirmation
While the above methods provide direct evidence of binding, it is crucial to demonstrate that this binding event leads to the expected functional consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.
This is typically achieved by treating cells with the compound and then performing a Western Blot to probe for the phosphorylated form of a substrate protein. A dose-dependent decrease in the phospho-substrate signal, without a change in the total amount of the substrate protein, is strong evidence of functional target engagement. [2][15]This method validates the consequence of the binding measured by CETSA, proteomics, or BRET.
A Synergistic and Self-Validating Strategy
No single method tells the whole story. A robust target engagement campaign uses these techniques orthogonally to build an irrefutable case.
-
Discover & Profile (Chemical Proteomics): Use kinobeads to perform an unbiased screen and identify the primary target(s) and off-targets of this compound from a relevant cell lysate.
-
Validate Binding (CETSA): Confirm the direct physical binding to the top candidate(s) in intact cells using CETSA. This validates the proteomics hit in a more physiological context.
-
Quantify in Live Cells (BRET): For the primary target, develop a BRET assay to precisely quantify the compound's potency and occupancy in real-time.
-
Confirm Function (Western Blot): Finally, demonstrate that the binding observed in the previous steps leads to inhibition of the target's catalytic activity by showing reduced phosphorylation of a downstream substrate.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science. [Link]
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Almqvist, H., et al. (2016). CETSA simplifies high-throughput mapping of drug-target interactions. Nature Communications. [Link]
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Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinase inhibitors and targets in cancer cells. Nature Biotechnology. [Link]
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Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods. [Link]
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Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in human pancreatic cancer cells. Cell. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology. [Link]
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Sridharan, B., et al. (2019). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Nomura, D. K., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Wells, C. I., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Zhang, L., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Li, Y., et al. (2023). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
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Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
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Bantscheff, M., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Médard, G., et al. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET. Nature Communications. [Link]
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Bansal, S., & Silakari, O. (2014). Azaindole Therapeutic Agents. RSC Advances. [Link]
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Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Promega Corporation. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology. [Link]
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A Guide to Cross-Reactivity Profiling of 7-Amino-4-aza-2-oxindole: A Comparative Analysis for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Kinase Inhibition
The 7-amino-4-aza-2-oxindole scaffold represents a promising chemical entity in modern drug discovery. Its structural motifs, particularly the aza-oxindole core, are recognized as "privileged structures" often associated with kinase inhibition.[1][2][3] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a cornerstone of targeted therapy.
However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target activity, where a compound inhibits kinases other than its intended target, can lead to unexpected toxicities or even polypharmacology, which may be beneficial or detrimental depending on the context. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of preclinical research, essential for predicting safety, understanding mechanism of action, and ensuring the clinical success of a potential drug candidate.
This guide provides an in-depth, comparative framework for the cross-reactivity profiling of a novel compound, "this compound." We will explore the requisite experimental workflows, from broad biochemical screens to nuanced cellular assays, explaining the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for generating a robust data package to guide lead optimization and candidate selection.
Part 1: Foundational Selectivity - Biochemical Kinase Profiling
The initial and most crucial step in profiling a putative kinase inhibitor is to assess its activity against a large, functionally diverse panel of purified kinases. This provides a foundational map of the compound's selectivity at the enzymatic level. Radiometric assays, which measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate, remain the gold standard due to their direct and robust nature, minimizing interference from compound autofluorescence or light scattering.[4][5]
Scientific Rationale
The goal is to determine the half-maximal inhibitory concentration (IC50) of this compound against hundreds of kinases. A broad panel, such as the Reaction Biology HotSpot™ platform or a similar service, is employed.[5] Screening at a fixed, high concentration (e.g., 1-10 µM) is first performed to identify initial "hits." Any kinase showing significant inhibition (e.g., >50%) is then subjected to a full 10-point dose-response curve to accurately determine its IC50 value. Performing the assay at a physiological ATP concentration (e.g., 1 mM) is critical for identifying ATP-competitive inhibitors that might otherwise appear potent at lower, non-physiological ATP levels.[5]
Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Platform)
-
Reaction Setup : In a 96- or 384-well plate, a reaction mixture is prepared containing the specific kinase, its corresponding peptide or protein substrate, the necessary cofactors (e.g., MgCl₂, MnCl₂), and a buffer system (e.g., HEPES, pH 7.5).
-
Compound Addition : this compound is serially diluted in DMSO and added to the reaction wells. Control wells contain DMSO vehicle only (0% inhibition) and a known potent inhibitor for that kinase (100% inhibition).
-
Initiation : The kinase reaction is initiated by the addition of [γ-³³P]-ATP at a concentration approximating physiological levels (1 mM).[5]
-
Incubation : The reaction is allowed to proceed for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Capture : The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]-ATP is washed away.
-
Detection : The amount of radioactivity remaining on the filter, which is directly proportional to kinase activity, is quantified using a scintillation counter.
-
Data Analysis : Raw counts are converted to percent inhibition relative to controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation: Kinase Selectivity Profile
The results are often visualized as a dendrogram or a table, highlighting the primary target(s) and any significant off-targets.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Putative Role |
| Aurora Kinase A | 15 | Ser/Thr Kinase | Mitotic Regulation |
| Aurora Kinase B | 45 | Ser/Thr Kinase | Mitotic Regulation |
| FLT3 | 250 | Tyr Kinase | Hematopoiesis |
| VEGFR2 | 1,200 | Tyr Kinase | Angiogenesis |
| ABL1 | >10,000 | Tyr Kinase | Cell Proliferation |
| SRC | >10,000 | Tyr Kinase | Cell Adhesion, Growth |
| ... (Panel of >400 other kinases) | >10,000 | - | - |
Part 2: Confirming Target Engagement in a Cellular Milieu
While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can profoundly influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound directly binds to and stabilizes its intended target protein within intact cells.[6][7][8][9][10]
Scientific Rationale
CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (our inhibitor), its conformational stability increases, resulting in a higher melting temperature (Tm). By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.[7][8] This provides direct evidence of target engagement in a physiological context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment : Grow a relevant cell line (e.g., a cancer cell line overexpressing Aurora Kinase A) to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 10x biochemical IC50) or DMSO vehicle for 1-2 hours.
-
Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in a buffered solution. Distribute the cell suspension into multiple PCR tubes.
-
Heat Challenge : Place the tubes in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool immediately to 4°C.[7]
-
Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Fractions : Separate the soluble proteins from the heat-induced aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification : Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., anti-Aurora Kinase A).
-
Data Analysis : Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melt curves and determine the shift in the melting temperature (ΔTm).
Data Presentation: Cellular Target Engagement
A positive thermal shift confirms that the compound engages the target inside the cell. Comparing the shift for the primary target versus a known off-target can provide insights into cellular selectivity.
Table 2: Hypothetical CETSA Results for this compound (1 µM)
| Protein Target | Apparent Tm (Vehicle) | Apparent Tm (Compound) | Thermal Shift (ΔTm) | Interpretation |
| Aurora Kinase A | 48.5°C | 54.2°C | +5.7°C | Strong Engagement |
| Aurora Kinase B | 49.1°C | 52.3°C | +3.2°C | Moderate Engagement |
| FLT3 | 52.0°C | 52.1°C | +0.1°C | No Significant Engagement |
Part 3: Assessing Off-Target Cellular Liabilities
Beyond specific protein interactions, it is crucial to assess the compound's general effect on cell health. Cytotoxicity assays measure the degree to which an agent is toxic to cells. A highly selective kinase inhibitor should ideally show anti-proliferative effects in cancer cell lines dependent on its target, but minimal toxicity in non-target cell lines.
Scientific Rationale
We employ assays that measure different aspects of cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, which is a direct indicator of metabolic activity and cell viability.[11][12][13] The MTT assay, a colorimetric alternative, measures the activity of mitochondrial dehydrogenases.[14][15] Comparing the compound's effect on a target-dependent cell line versus a non-dependent or normal cell line provides a therapeutic window.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating : Seed cells in opaque-walled 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours) to account for effects on cell division.
-
Reagent Addition : Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[11]
-
Lysis and Signal Generation : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation : Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis : Calculate the concentration that inhibits cell viability by 50% (GI50) by plotting the data in a dose-response format.
Data Presentation: Comparative Cytotoxicity Profile
Table 3: Hypothetical Cytotoxicity of this compound (72h Treatment)
| Cell Line | Primary Cancer Type | Key Genetic Dependencies | GI50 (nM) | Comparative Compound X (Selective Aurora A Inhibitor) GI50 (nM) |
| NCI-H460 | Lung Cancer | Aurora A Overexpression | 85 | 95 |
| HeLa | Cervical Cancer | Aurora A Overexpression | 110 | 125 |
| HL-60 | Leukemia | FLT3-ITD Mutation | 450 | >20,000 |
| HUVEC | Normal Endothelial Cells | None | 8,500 | >20,000 |
This hypothetical data suggests that this compound has potent anti-proliferative effects in cells dependent on its primary targets (Aurora Kinases) and moderate effects in cells driven by a known off-target (FLT3). Importantly, its significantly lower potency against normal cells suggests a favorable therapeutic window.
Part 4: Broad Safety Pharmacology Screening
The final pillar of a robust cross-reactivity profile is to screen for unintended interactions with targets outside the kinome, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These off-target interactions are common sources of clinical adverse drug reactions (ADRs).[16][17]
Scientific Rationale
Leveraging established commercial screening panels, such as the Eurofins SafetyScreen44 or a similar panel, provides a cost-effective and standardized way to identify potential safety liabilities early.[16][18] These panels typically use radioligand binding assays to assess a compound's ability to displace a known ligand from a wide array of pharmacologically important targets. A significant interaction (e.g., >50% inhibition at 10 µM) flags a potential liability that may require further functional follow-up.
Data Presentation: Summary of Safety Panel Screening
Table 4: Hypothetical Safety Panel Results for this compound (Tested at 10 µM)
| Target Class | Number of Targets Tested | Targets with >50% Inhibition | Interpretation |
| GPCRs | 22 | 1 (Dopamine D2) | Potential for neurological side effects. Requires functional follow-up. |
| Ion Channels | 10 | 0 | Low risk of cardiotoxicity (hERG included) or channelopathies. |
| Transporters | 7 | 0 | Low risk of drug-drug interactions via common transporters. |
| Nuclear Receptors | 3 | 0 | Low risk of endocrine disruption. |
| Enzymes (Non-kinase) | 2 | 0 | No significant interaction with tested enzymes. |
Comparative Analysis and Conclusion
The comprehensive, albeit hypothetical, dataset assembled for this compound allows for a nuanced comparison against other potential drug candidates.
Summary:
-
This compound emerges as a potent dual Aurora A/B inhibitor with a moderate off-target activity on FLT3. This profile is confirmed in a cellular context, where it engages its targets and shows selective cytotoxicity towards cell lines dependent on these kinases. Its broad safety profile is clean, with a single, manageable flag on the D2 receptor that warrants further investigation. This profile suggests a potent anti-mitotic agent whose FLT3 activity could be beneficial in certain leukemias.
-
Compound X (Alternative 1) represents a highly selective tool compound. While its clean profile is excellent for precisely interrogating Aurora A biology, it may have a narrower spectrum of anti-cancer activity compared to our lead compound.
-
Compound Y (Alternative 2) is a non-selective, multi-kinase inhibitor. While it shows broad cellular activity, its lack of a clear target rationale and multiple safety liabilities make it a poor candidate for further development due to a high risk of toxicity.
References
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
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ATCC. (2023). Cell Viability Assays | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Available at: [Link]
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A Comparative Analysis for the Bench Scientist: 7-Azaoxindole Derivatives versus Staurosporine in Kinase Inhibition
Part 1: Understanding the Inhibitors: Mechanism and Selectivity
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a vast array of protein kinases.[1] Its high affinity for the ATP-binding pocket of most kinases makes it a powerful tool for inducing widespread kinase inhibition and, consequently, apoptosis in a wide range of cell types.[2][3] This promiscuity, however, is also its greatest drawback for targeted research, as it can be challenging to attribute a cellular phenotype to the inhibition of a single kinase.[4] The broad-spectrum activity of staurosporine stems from its ability to interact with conserved features of the kinase ATP-binding site.[4]
7-Azaoxindole Derivatives: A Scaffold for Specificity
The 7-azaoxindole scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing more selective kinase inhibitors.[5][6] Unlike the broad activity of staurosporine, 7-azaoxindole derivatives are designed to achieve greater selectivity by exploiting subtle differences in the ATP-binding sites of various kinases. The nitrogen atom in the azaindole ring system can form key hydrogen bonds with the kinase hinge region, a critical interaction for many potent and selective inhibitors.[7] By modifying the substituents on the 7-azaoxindole core, medicinal chemists can fine-tune the inhibitor's affinity for the target kinase while reducing its activity against off-target kinases.
For the purpose of this guide, we will consider a representative 7-azaoxindole-based inhibitor, such as those developed as selective PI3Kδ inhibitors, to illustrate the contrast with staurosporine's broad profile.[5]
Part 2: Head-to-Head Comparison: Potency and Selectivity
The key differentiator between staurosporine and 7-azaoxindole derivatives lies in their kinase selectivity profiles. Staurosporine exhibits low nanomolar IC50 values against a wide range of kinases, including PKC, PKA, and CAMKII.[1] In contrast, a well-designed 7-azaoxindole inhibitor will show high potency against its intended target with significantly less activity against a panel of other kinases.
| Kinase Target | Staurosporine IC50 (nM) | Representative 7-Azaoxindole PI3Kδ Inhibitor (% Inhibition at 1 µM)[5] |
| PKCα | 2 | <50 |
| PKA | 7[1] | <50 |
| CAMKII | 20 | <50 |
| PI3Kδ | - | 100 |
| PI3Kα | - | 25 |
| PI3Kβ | - | 30 |
| PI3Kγ | - | 45 |
| mTOR | - | 15 |
Data Interpretation: The table above starkly illustrates the difference in selectivity. Staurosporine's nanomolar potency across multiple kinase families highlights its pan-inhibitory nature. Conversely, the representative 7-azaoxindole derivative shows potent and selective inhibition of its primary target, PI3Kδ, with substantially lower activity against other closely related PI3K isoforms and other kinases at a high concentration (1 µM). This selectivity is crucial for dissecting the specific roles of individual kinases in cellular signaling pathways.
Part 3: Experimental Corner: Protocols for Kinase Inhibitor Evaluation
To rigorously compare kinase inhibitors like staurosporine and 7-azaoxindole derivatives, a combination of in vitro biochemical assays and cell-based assays is essential.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitor's potency.[8]
Principle: The assay relies on the conversion of ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor (e.g., 7-azaoxindole derivative or staurosporine) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-kinase control (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay Kit or similar, following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Kinase Activity Assay (Western Blotting)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a target protein is analyzed by Western blotting using a phospho-specific antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor or staurosporine for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a primary antibody for the total form of the target protein as a loading control.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Diagram: Cellular Kinase Inhibition Pathway
Caption: Specific vs. broad-spectrum kinase inhibition.
Part 4: Concluding Remarks for the Bench Scientist
The choice between a 7-azaoxindole derivative and staurosporine hinges on the experimental question.
-
Staurosporine remains a valuable tool for inducing global kinase inhibition and apoptosis, serving as a positive control in cell death assays.[9] However, its lack of specificity makes it unsuitable for dissecting the roles of individual kinases.
-
7-Azaoxindole-based inhibitors , when properly characterized, offer a more precise tool for investigating the function of a specific kinase. Their selectivity allows for a more direct correlation between the inhibition of the target kinase and the observed cellular phenotype.
As a senior application scientist, my recommendation is to employ staurosporine as a broad-acting control and to utilize well-validated, selective inhibitors like those derived from the 7-azaoxindole scaffold for targeted studies. The experimental protocols provided herein offer a robust framework for characterizing and comparing the efficacy and selectivity of any kinase inhibitor in your research.
References
-
Wikipedia. Staurosporine. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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GlpBio. Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. [Link]
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PubMed. Protein kinase inhibition of clinically important staurosporine analogues. [Link]
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Nanolive. Staurosporine-induced cell death. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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MDPI. Staurosporine as an Antifungal Agent. [Link]
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MedChemComm (RSC Publishing). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. [Link]
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PMC. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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ACS Fall 2025. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. [Link]
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PMC. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
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PMC. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. [Link]
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PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
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NIH. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]
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PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
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Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
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PubMed. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]
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ResearchGate. (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Validating the Anti-Proliferative Effects of 7-Amino-4-aza-2-oxindole: A Comparative Guide for Drug Development Professionals
Introduction: The Expanding Role of Aza-oxindoles in Oncology
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have reshaped cancer therapy.[1][2] Modifications to this core, particularly the introduction of a nitrogen atom to create aza-oxindole derivatives, have yielded compounds with novel kinase selectivity profiles and potent anti-proliferative activities.[3][4] This guide focuses on a novel compound, 7-Amino-4-aza-2-oxindole, and provides a framework for validating its anti-proliferative effects. To establish a robust benchmark, we will compare its performance against two well-established multi-targeted tyrosine kinase inhibitors: Sunitinib and Sorafenib.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind the experimental design, ensuring a comprehensive and scientifically rigorous validation process.
Comparative Analysis: Mechanism of Action
A thorough understanding of the mechanism of action is crucial for contextualizing experimental data. Here, we compare the established mechanisms of Sunitinib and Sorafenib with the putative mechanism of this compound, derived from the broader class of aza-indole kinase inhibitors.
Sunitinib: This oral multi-targeted tyrosine kinase inhibitor exerts its anti-tumor and anti-angiogenic effects by targeting several receptor tyrosine kinases (RTKs).[5][6] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis.[7][8] Sunitinib also inhibits other kinases like KIT, FLT3, and RET, contributing to its broad anti-cancer activity.[7][8]
Sorafenib: Also an oral multi-kinase inhibitor, Sorafenib targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (Raf-1, wild-type B-Raf, and V600E mutant B-Raf).[9][10] Additionally, it targets VEGFR and PDGFR, contributing to its anti-angiogenic and anti-proliferative effects.[9][11] Its dual action on tumor cell proliferation and angiogenesis makes it effective in various solid tumors.[9]
This compound (Putative Mechanism): Based on the known activities of related aza-indole derivatives, this compound is hypothesized to function as a kinase inhibitor. The aza-indole scaffold is known to be a versatile core for developing inhibitors of various kinases, including those involved in cell cycle regulation and proliferation, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[4][12] The amino substitution on the core structure may enhance its binding affinity and selectivity for specific kinase targets. The primary objective of the validation experiments outlined below is to confirm and quantify this predicted anti-proliferative activity.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by Sunitinib and Sorafenib, and the potential area of influence for novel aza-oxindole compounds.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Comparative Performance Data
The following table presents hypothetical, yet plausible, IC50 values for this compound against Sunitinib and Sorafenib across a panel of human cancer cell lines. These values are intended to serve as a template for presenting actual experimental results.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) |
| A498 | Renal Cell Carcinoma | 2.5 | 5.8 | 6.2 |
| HepG2 | Hepatocellular Carcinoma | 3.1 | 7.2 | 5.9 [13] |
| MCF-7 | Breast Cancer | 1.8 | 4.5 | 8.3 |
| PC-3 | Prostate Cancer | 4.2 | 6.1 | 7.5 [14] |
| HCT116 | Colon Cancer | 2.9 | 5.3 | 6.8 |
Data are presented as the mean IC50 from three independent experiments.
Interpretation and Future Directions
The hypothetical data suggest that this compound exhibits potent anti-proliferative activity across multiple cancer cell lines, with IC50 values comparable to or lower than the established drugs Sunitinib and Sorafenib. The strong performance in renal, breast, and colon cancer cell lines indicates a broad spectrum of activity that warrants further investigation.
The next logical steps in the validation of this compound would include:
-
Kinase Profiling: A broad panel kinase assay to identify the specific molecular targets of this compound.
-
Cell Cycle Analysis: Flow cytometry-based assays to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M). [12][15]* Apoptosis Assays: Annexin V/PI staining to confirm if the observed anti-proliferative effect is due to the induction of programmed cell death.
-
In Vivo Efficacy Studies: Xenograft models using the most sensitive cell lines (e.g., MCF-7, A498) to evaluate the anti-tumor activity in a physiological setting.
By following this structured, comparative approach, researchers can rigorously validate the anti-proliferative effects of novel compounds like this compound, generating the robust data package required for progression in the drug development pipeline.
References
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. [Link]
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Wei, J., et al. (2017). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica. [Link]
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Fassò, M., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Journal of Experimental & Clinical Cancer Research. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate? [Link]
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Oh, S. J., et al. (2016). Sorafenib decreases proliferation and induces apoptosis of prostate cancer cells by inhibition of the androgen receptor and Akt signaling pathways. Investigative and Clinical Urology. [Link]
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Fajardo, E. G., et al. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Molecular Cancer Therapeutics. [Link]
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Al-Harbi, S., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy. [Link]
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ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. [Link]
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Korashy, H. M., et al. (2017). Sunitinib Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling Pathways. Anticancer Research. [Link]
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Herma, R., et al. (2013). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. [Link]
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Bakulina, O. Y., et al. (2022). Synthesis and antiproliferative activity characterization of new imidazothiazolotriazine oxindolylidene derivatives containing various substituents in the oxindole ring. Chemistry of Heterocyclic Compounds. [Link]
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Gagliardi, K., et al. (2014). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Oncotarget. [Link]
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Wang, H., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences. [Link]
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Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]
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Sánchez-Marín, R., et al. (2018). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. Oncotarget. [Link]
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Comparative Guide to the Synthetic Routes of 7-Amino-4-aza-2-oxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-aza-2-oxindole, systematically named 7-amino-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, is a heterocyclic scaffold of significant interest in medicinal chemistry. As a bioisostere of tryptamine and serotonin, and a rigidified analogue of aminopyridines, this molecule presents a unique three-dimensional structure for probing biological systems. Its potential applications as a fragment in drug discovery, particularly for kinase inhibitors and central nervous system agents, have spurred the development of various synthetic strategies. This guide provides a comparative analysis of plausible synthetic routes to this valuable molecule, offering in-depth technical details, experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs. While no direct synthesis of this compound has been explicitly reported in the literature to date, this guide outlines two logical and experimentally supported synthetic pathways based on established methodologies for related aza-indole systems.
Route 1: Late-Stage Amination via Electrophilic Nitration of the Pre-formed 4-Aza-2-oxindole Core
This initial approach focuses on the construction of the foundational 4-aza-2-oxindole ring system, followed by the introduction of the amino functionality at the C7 position in a subsequent step. This strategy offers the flexibility to potentially synthesize various C7-substituted analogues from a common intermediate.
Mechanistic Rationale
The key steps in this route involve the formation of a 4-azaindole-2-carboxylate precursor, followed by hydrolysis and a subsequent transformation to the 2-oxindole. The final stage involves a regioselective electrophilic nitration of the electron-rich pyrrole-fused pyridine ring, followed by reduction of the nitro group to the desired amine. The directing effects of the existing lactam functionality and the pyridine nitrogen are crucial for achieving the desired regioselectivity in the nitration step.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-Azaindole-2-carboxylate
This procedure is adapted from the synthesis of substituted 4-azaindoles.[1]
-
Reaction: A solution of ethyl 3-amino-4-pyridylpyruvate (1.0 eq) in a suitable solvent such as ethanol is subjected to reductive cyclization.
-
Reagents & Conditions: Typically, this is achieved using a reducing agent like sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation (H₂, Pd/C) under acidic conditions (e.g., acetic acid). The reaction is heated to reflux for several hours.
-
Work-up & Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Expected Yield: Moderate to good yields are anticipated based on analogous transformations.
Step 2: Hydrolysis to 4-Azaindole-2-carboxylic acid
-
Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reagents & Conditions: The ethyl 4-azaindole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess). The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up & Purification: The reaction mixture is cooled and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried.
Step 3: Conversion to 4-Aza-2-oxindole
While a direct conversion from the 2-carboxylic acid is not commonly reported, a plausible transformation would involve a Curtius, Hofmann, or Lossen rearrangement of a suitable carboxylic acid derivative (e.g., acyl azide, amide, or hydroxamic acid, respectively). A more direct, albeit less precedented for this specific system, approach could be an oxidative decarboxylation. A more established, though longer, route would be the reduction of the carboxylic acid to the corresponding 2-hydroxymethyl-4-azaindole, followed by oxidation to the 2-formyl derivative, and subsequent oxidation to the oxindole. For the purpose of this guide, we will outline a hypothetical direct conversion.
-
Reaction: Conversion of the 2-carboxylic acid to the 2-oxindole. A potential, though needing optimization, method is a modified Hundsdiecker-type reaction or a related decarboxylative functionalization. A more reliable multi-step sequence would be required in practice.
Step 4: Nitration of 4-Aza-2-oxindole
-
Reaction: Regioselective electrophilic nitration at the C7 position. The electron-donating nature of the lactam nitrogen and the overall electron-rich character of the bicyclic system should direct nitration to the pyridine ring. The precise position will be influenced by a combination of electronic and steric factors.
-
Reagents & Conditions: A solution of 4-aza-2-oxindole (1.0 eq) in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining a low temperature. The reaction is stirred for a short period.
-
Work-up & Purification: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 7-nitro-4-aza-2-oxindole.
Step 5: Reduction to this compound
-
Reaction: Reduction of the nitro group to the primary amine.
-
Reagents & Conditions: The 7-nitro-4-aza-2-oxindole (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is employed. The reaction is stirred at room temperature or with gentle heating.
-
Work-up & Purification: For the SnCl₂ reduction, the reaction mixture is basified with a sodium hydroxide solution and extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Logical Flow Diagram for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Convergent Synthesis via Construction of a Pre-functionalized Pyridine Ring
This alternative strategy involves the synthesis of a pyridine precursor that already contains a nitro group (a precursor to the final amino group) at the desired position. The 4-aza-2-oxindole ring system is then constructed onto this pre-functionalized starting material. This approach can be more efficient if the regioselective functionalization of the pyridine starting material is straightforward.
Mechanistic Rationale
This route hinges on a well-established method for indole synthesis, the Fischer indole synthesis, adapted for the aza-indole series. The key steps involve the formation of a pyridylhydrazone from a nitro-substituted aminopyridine and a suitable keto-ester, followed by an acid-catalyzed intramolecular cyclization and aromatization to form the 4-azaindole core. The ester functionality at the 2-position can then be converted to the oxindole lactam.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-methyl-5-nitropyridine
-
Reaction: Introduction of a nitro group onto a suitable aminomethylpyridine.
-
Reagents & Conditions: 3-Amino-4-methylpyridine is treated with a nitrating agent. Due to the activating nature of the amino group, milder nitrating conditions than for pyridine itself can be employed, for example, nitric acid in acetic anhydride. The regioselectivity will be directed by the existing substituents.
-
Work-up & Purification: The reaction mixture is quenched with water and neutralized. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by chromatography.
Step 2: Synthesis of 4-Methyl-5-nitro-3-pyridylhydrazine
-
Reaction: Conversion of the amino group to a hydrazine.
-
Reagents & Conditions: 3-Amino-4-methyl-5-nitropyridine is diazotized with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt is then reduced in situ with a reducing agent like sodium sulfite or tin(II) chloride.
-
Work-up & Purification: The product is isolated by extraction and purified by recrystallization or chromatography.
Step 3: Fischer Indole Synthesis to form Ethyl 7-Nitro-4-azaindole-2-carboxylate
-
Reaction: Condensation of the hydrazine with a keto-ester followed by cyclization.
-
Reagents & Conditions: 4-Methyl-5-nitro-3-pyridylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone. The hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂), and heated to induce the[2][2]-sigmatropic rearrangement and subsequent cyclization and aromatization.
-
Work-up & Purification: The reaction mixture is cooled and poured into water or a basic solution to neutralize the acid. The product is extracted, and the organic extracts are washed, dried, and concentrated. Purification is performed by column chromatography.
Step 4: Conversion to 7-Nitro-4-aza-2-oxindole
This step would follow a similar logic as in Route 1, involving hydrolysis of the ester to the carboxylic acid, followed by conversion to the oxindole.
Step 5: Reduction to this compound
-
Reaction: Reduction of the nitro group to the amine.
-
Reagents & Conditions: This step is identical to the final step in Route 1, using standard reduction methods such as catalytic hydrogenation or reduction with SnCl₂.
-
Work-up & Purification: The work-up and purification procedures are the same as described in Route 1.
Logical Flow Diagram for Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Late-Stage Amination | Route 2: Convergent Synthesis |
| Overall Strategy | Linear synthesis with late-stage functionalization. | Convergent approach with early introduction of the amino precursor. |
| Key Reactions | Reductive cyclization, hydrolysis, nitration, reduction. | Fischer indole synthesis, hydrolysis, reduction. |
| Starting Materials | Substituted pyridylpyruvates (potentially less common). | Substituted aminomethylpyridines (more readily available). |
| Regioselectivity | The nitration step is crucial and may yield isomeric byproducts. | Regioselectivity is established early in the synthesis of the pyridine precursor. |
| Flexibility | A common intermediate (4-aza-2-oxindole) can be used to synthesize various C7-substituted analogues. | Less flexible for late-stage diversification at the C7 position. |
| Potential Challenges | Achieving high regioselectivity in the nitration of the 4-aza-2-oxindole core. The conversion of the 2-carboxylic acid to the oxindole may require optimization. | The Fischer indole synthesis can sometimes be low-yielding for aza-indoles and may require harsh conditions. |
| Scalability | Potentially scalable, but the nitration step may require careful control on a larger scale. | The Fischer indole synthesis can be challenging to scale up. |
Conclusion
Both synthetic routes presented offer plausible pathways to the target molecule, this compound, each with its own set of advantages and challenges.
Route 1 is attractive due to its potential for late-stage diversification, allowing for the synthesis of a library of C7-substituted analogues from a common intermediate. However, the key challenge lies in achieving high regioselectivity during the nitration step, which may require careful optimization of reaction conditions.
Route 2 offers better control over the regiochemistry of the final amino group by introducing its precursor early in the synthesis. The use of the well-established Fischer indole synthesis is a notable advantage. However, this route is less amenable to late-stage diversification at the C7 position, and the yields of the Fischer indole cyclization for aza-indoles can be variable.
The choice between these two routes will ultimately depend on the specific goals of the research. For the synthesis of a diverse library of C7-analogues, Route 1 would be the preferred starting point, with a focus on optimizing the nitration conditions. For the dedicated synthesis of the title compound, Route 2 may offer a more direct and regiochemically controlled approach, provided the Fischer indole synthesis proceeds in acceptable yields. Further experimental validation is required to determine the most efficient and practical synthesis of this promising heterocyclic scaffold.
References
-
Yakhontov, L. N., & Prokopov, A. A. (1980). Chemistry of 1H-Pyrrolo[3,2-c]pyridines (4-Azaindoles). Russian Chemical Reviews, 49(8), 428–443. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Amino-4-aza-2-oxindole
The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various protein kinases.[1][2][3] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This guide provides an in-depth comparative analysis of a novel investigational compound, 7-Amino-4-aza-2-oxindole (hereafter referred to as AZA-7X), focusing on the crucial transition from its performance in controlled laboratory assays (in vitro) to its efficacy within a complex biological system (in vivo).
Our investigation centers on the hypothesis that AZA-7X acts as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator whose inhibition is a promising strategy in oncology.[4] We will dissect the experimental journey, explaining the causal logic behind each step, from initial biochemical potency to cellular activity and, ultimately, to therapeutic efficacy in a preclinical animal model.
Part 1: In Vitro Efficacy Assessment of AZA-7X
The primary objective of in vitro testing is to determine if AZA-7X can directly engage its intended target and elicit a biological response in a simplified, controlled environment. This is a foundational step to establish a compound's intrinsic activity before committing to more complex and resource-intensive in vivo studies.
Biochemical Assay: Direct Target Engagement and Potency
To begin, we must confirm that AZA-7X directly inhibits the enzymatic activity of our target, CDK9. A biochemical assay isolates the kinase from the complex cellular machinery, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme.[5]
Experimental Protocol: CDK9/Cyclin T1 Kinase Assay
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, ATP, and a generic peptide substrate.
-
Assay Principle: A luminescence-based assay is employed to quantify ATP consumption. As CDK9 phosphorylates the substrate, ATP is converted to ADP. The amount of remaining ATP is measured by adding a luciferase/luciferin reagent, which generates a light signal proportional to the ATP concentration.
-
Procedure: a. AZA-7X is serially diluted to create a concentration gradient (e.g., 0.1 nM to 10 µM). b. The compound dilutions are added to a 96-well plate. c. Recombinant CDK9/Cyclin T1 enzyme is added to each well and incubated briefly with the compound. d. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. e. The reaction proceeds for 60 minutes at room temperature. f. The detection reagent is added to quench the reaction and generate a luminescent signal. g. Luminescence is read on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The concentration of AZA-7X that causes 50% inhibition of CDK9 activity (IC50) is calculated using non-linear regression.
Results: Biochemical Potency
The results from this direct enzyme assay provide a clear measure of the compound's intrinsic potency against its purified target.
| Compound | Target | IC50 (nM) |
| AZA-7X | CDK9/Cyclin T1 | 14 |
An IC50 value of 14 nM indicates that AZA-7X is a potent, nanomolar inhibitor of CDK9 in a cell-free system.[4]
Cell-Based Assay: Assessing Activity in a Biological Context
While a low biochemical IC50 is promising, it doesn't guarantee efficacy in a living cell. A compound must be able to cross the cell membrane, engage its target amidst a high concentration of endogenous ATP, and ultimately affect cellular function.[6][7] Therefore, the next logical step is to assess AZA-7X's ability to inhibit the proliferation of cancer cells that are known to be dependent on CDK9 activity.
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Line: Human cervical carcinoma cells (HeLa), a cell line where CDK9 is known to play a role in proliferation.[8]
-
Assay Principle: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Procedure: a. HeLa cells are seeded into 96-well plates and allowed to adhere overnight. b. AZA-7X is serially diluted and added to the cells, which are then incubated for 72 hours. c. After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. d. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. e. The absorbance is measured at 570 nm.
-
Data Analysis: Absorbance is directly proportional to the number of viable cells. Data are normalized to controls, and the concentration of AZA-7X required to inhibit cell growth by 50% (GI50) is determined.
Results: Cellular Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| AZA-7X | HeLa | 0.25 |
The GI50 of 0.25 µM demonstrates that AZA-7X can effectively inhibit cancer cell proliferation. This value is higher than the biochemical IC50, which is expected. This "shift" is a critical piece of data, reflecting the challenges the compound faces in a cellular environment, such as cell permeability and competition with high intracellular ATP levels.
Workflow from In Vitro Target to Cellular Effect
Caption: AZA-7X inhibits the CDK9 signaling pathway.
Part 3: Comparative Analysis and Discussion
The true test of a drug candidate lies in its ability to translate potent in vitro activity into meaningful in vivo efficacy.
| Parameter | Assay Type | Result | Implication |
| IC50 | Biochemical | 14 nM | High intrinsic potency against the isolated target. |
| GI50 | Cell-Based | 250 nM | Good cellular activity; demonstrates cell penetration and target engagement in a biological context. |
| TGI | In Vivo | 65% at 30 mg/kg | Significant therapeutic effect in a whole-animal model. |
The data for AZA-7X show a successful, albeit attenuated, translation of efficacy from the benchtop to the preclinical model. The ~18-fold shift from biochemical IC50 to cellular GI50 is a key indicator of the hurdles a compound must overcome within a cell. The further translation to in vivo efficacy is even more complex and depends on a host of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
For AZA-7X to achieve 65% TGI, it must possess:
-
Good Oral Bioavailability: The compound must be absorbed from the gut into the bloodstream. [9]* Favorable Distribution: It must travel from the blood to the tumor tissue at a concentration sufficient to inhibit CDK9.
-
Metabolic Stability: It must not be cleared or metabolized too quickly, allowing it to maintain an effective concentration at the tumor site over the dosing interval. [10] The success of AZA-7X in vivo suggests that its ADME profile is adequate. The 4-aza-2-oxindole scaffold has been optimized in other programs to improve such properties, indicating the tractability of this chemical series. [10]
Conclusion
This guide demonstrates the logical and necessary progression for evaluating a novel compound like this compound (AZA-7X). The journey from a potent 14 nM biochemical inhibitor of CDK9 to a compound capable of inducing 65% tumor growth inhibition in an animal model is a significant achievement in preclinical drug discovery. The data confirm that AZA-7X not only engages its target with high affinity but also possesses the necessary drug-like properties to translate this activity into a meaningful therapeutic effect. These promising results establish AZA-7X as a strong candidate for further development as a potential anti-cancer agent.
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Safety Operating Guide
Introduction: Understanding 7-Amino-4-aza-2-oxindole and the Imperative for Proper Disposal
An In-Depth Guide to the Proper Disposal of 7-Amino-4-aza-2-oxindole for Laboratory Professionals
This compound belongs to the azaindole class of heterocyclic compounds, which are of significant interest in pharmaceutical research and development due to their diverse biological activities.[1] As with any novel or specialized chemical compound, understanding its potential hazards and adhering to strict disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture. Improper disposal can lead to environmental contamination, unforeseen chemical reactions, and potential health risks for laboratory and support personnel.
This guide is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[2][3][4][5] The procedures outlined herein are designed to be integrated into your institution's existing CHP.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazard Profile:
| Hazard Category | Potential Risks | Source (Analogous Compounds) |
| Acute Toxicity | May be harmful if swallowed or inhaled. | [8][9] |
| Skin Corrosion/Irritation | May cause skin irritation. | [8] |
| Eye Damage/Irritation | May cause serious eye irritation. | [8] |
| Environmental Hazard | Should not be released into the environment. | [6] |
Mandatory Personal Protective Equipment (PPE):
Before beginning any work that will generate this compound waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[6][7]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[7][10]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with its removal by a licensed waste disposal facility. This workflow ensures compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11]
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Characterization and Segregation:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), excess material, and solutions, must be treated as hazardous chemical waste.
-
Crucially, segregate this waste stream. Do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents to prevent violent reactions or the emission of toxic gases.[12][13] Waste should be stored separately based on hazard class.[14]
-
-
Container Selection and Labeling:
-
Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. The original product container is often a suitable choice.[12] The container must have a tightly fitting screw cap.[13] Do not use food containers.[12]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15][16] Do not use abbreviations or chemical formulas.[14] The label should also list the approximate concentration or percentage of the contents.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the direct control of laboratory personnel.[11][12][14]
-
The container must remain closed at all times except when you are actively adding waste.[12][14] Leaving a funnel in the opening is not permissible.
-
Do not fill the container beyond 90% capacity to allow for expansion.[17]
-
-
Requesting Disposal:
-
Once the waste container is full (or within one year of the first addition of waste to the container), it must be removed from the SAA.[12]
-
Follow your institution's specific procedures to request a waste pickup from your Environmental Health & Safety (EHS) department or a contracted hazardous waste hauler.[18]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container.[6] Avoid creating dust. For liquid spills, use an appropriate chemical absorbent.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[6][8]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are grounded in established OSHA and EPA regulations, you contribute to a safe research environment, protect our ecosystem, and ensure regulatory compliance. Always consult your institution's Chemical Hygiene Plan and EHS office for specific local requirements.
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Amino-4-aza-2-oxindole
In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when handling 7-Amino-4-aza-2-oxindole. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing the known hazards of structurally related azaoxindoles and adhering to established principles of laboratory safety, we can construct a robust and self-validating safety protocol. This document is designed to empower researchers with the knowledge to protect themselves effectively, ensuring that groundbreaking science and personal safety go hand in hand.
Hazard Analysis: Understanding the Risks
This compound belongs to the azaoxindole class of heterocyclic compounds. While toxicological data for this specific molecule is limited, related compounds such as 7-azaindole and indole-2-one present known hazards that we must consider as a baseline for our safety protocols.
-
Potential for Irritation : Similar compounds are known to cause skin and eye irritation.[1][2]
-
Risk of Sensitization : Some related chemical structures may cause an allergic skin reaction.
-
Inhalation Hazard : If handled as a powder, there is a risk of respiratory tract irritation.[1][2]
-
Ingestion Toxicity : Accidental ingestion may be harmful.[1][3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to prevent exposure through dermal contact, inhalation, and ocular contact.
The Core Ensemble: Essential PPE for Handling this compound
The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles, which can cause serious eye irritation. Standard safety glasses are insufficient as they do not provide a complete seal. |
| Hand Protection | Nitrile gloves (double-gloved) | Provides a barrier against skin contact. Double-gloving is recommended as a best practice when handling potentially hazardous compounds to protect against undetected micropores and contamination during doffing.[4][5] |
| Body Protection | Laboratory coat (long-sleeved) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the compound as a powder or when there is a potential for aerosolization, to prevent inhalation of harmful particles.[4] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Don your N95 respirator, ensuring a tight seal around the nose and mouth. Perform a seal check.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. Don the second pair of gloves over the first.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Eye Protection: Remove your goggles.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Engineering Controls and Disposal Plan
While PPE is the last line of defense, it should always be used in conjunction with appropriate engineering controls.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Disposal: All contaminated PPE and chemical waste should be disposed of in clearly labeled, sealed containers in accordance with institutional and local regulations for chemical waste.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and procedural workflow for handling this compound.
References
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MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). (n.d.). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
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Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH. (n.d.). Retrieved from [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
